molecular formula C15H20F3N3NaO3S B12403954 Fuzapladib sodium

Fuzapladib sodium

Cat. No.: B12403954
M. Wt: 402.4 g/mol
InChI Key: NRRNIBATADCYRE-UHFFFAOYSA-N
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Description

Fuzapladib sodium is a useful research compound. Its molecular formula is C15H20F3N3NaO3S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20F3N3NaO3S

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22);

InChI Key

NRRNIBATADCYRE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na]

Origin of Product

United States

Foundational & Exploratory

Fuzapladib Sodium: An In-depth Technical Guide to a Novel LFA-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium is a novel small molecule inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation. By preventing the conformational changes required for LFA-1 to bind its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively mitigates the inflammatory cascade driven by leukocyte adhesion and extravasation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays. The information is intended to support further research and development of this promising anti-inflammatory agent.

Introduction

Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on the surface of all leukocytes, plays a critical role in the immune response by mediating cell-cell adhesion. The interaction between LFA-1 and its primary ligand, ICAM-1, is essential for leukocyte trafficking, adhesion to the endothelium, and extravasation to sites of inflammation. Dysregulation of this interaction is implicated in a variety of inflammatory and autoimmune diseases.

This compound (formerly IS-741) is a selective LFA-1 activation inhibitor. It has been conditionally approved for the management of clinical signs associated with acute onset of pancreatitis in dogs, a condition characterized by a significant inflammatory response. This document will delve into the technical details of this compound, providing a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activation of LFA-1.[1] Unlike direct antagonists that block the LFA-1 binding site, this compound prevents the "inside-out" signaling pathway that is necessary to switch LFA-1 from its inactive, low-affinity state to its active, high-affinity conformation.

Specifically, Fuzapladib is reported to inhibit the interaction between phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1), two key molecules in the LFA-1 activation cascade.[2] This disruption prevents the subsequent conformational changes in the LFA-1 structure that are required for its binding to ICAM-1. By inhibiting LFA-1 activation, this compound effectively reduces neutrophil and monocyte adhesion to the endothelium and their subsequent migration into inflamed tissues.[2][3]

LFA_1_Activation_and_Fuzapladib_Inhibition cluster_inside_out Inside-Out Signaling cluster_lfa1 LFA-1 on Leukocyte Surface Chemokine_Receptor Chemokine Receptor PLC_beta2 PLC-β2 Chemokine_Receptor->PLC_beta2 Activates RAC1 RAC1 PLC_beta2->RAC1 Activates Talin Talin RAC1->Talin Activates LFA_1_Inactive LFA-1 (Low-Affinity) Talin->LFA_1_Inactive Binds to β2 subunit Kindlin3 Kindlin-3 Kindlin3->LFA_1_Inactive Binds to β2 subunit LFA_1_Active LFA-1 (High-Affinity) LFA_1_Inactive->LFA_1_Active Conformational Change ICAM1 ICAM-1 on Endothelial Cell LFA_1_Active->ICAM1 Binds Adhesion Leukocyte Adhesion & Extravasation ICAM1->Adhesion Fuzapladib Fuzapladib Sodium Fuzapladib->PLC_beta2 Inhibits interaction with RAC1

Figure 1: Fuzapladib's inhibition of the LFA-1 activation pathway.

Quantitative Data

In Vitro Efficacy

While a specific IC50 value for this compound's inhibition of LFA-1 is not publicly available in the reviewed literature, in vitro studies have demonstrated its activity. In one experiment using genetically engineered mouse pre-B cells expressing LFA-1, Fuzapladib at a concentration of 1 µmol/L was shown to suppress LFA-1 activity stimulated by stromal cell-derived factor-1 (SDF-1).[1] Another study reported that this compound at 1 µM significantly inhibited the adhesion of HL-60 cells to HUVECs stimulated with lipopolysaccharide.[4]

In Vivo Efficacy (Canine Acute Pancreatitis)

A randomized, masked, placebo-controlled multicenter study evaluated the efficacy of this compound in dogs with presumptive acute onset pancreatitis.[5][6][7]

ParameterThis compound Group (n=16)Placebo Group (n=19)P-value
Mean Change in Modified Canine Activity Index (MCAI) Score (Day 0 to Day 3) -7.75-5.680.02
Table 1: Clinical Efficacy of this compound in Dogs with Acute Pancreatitis[5][6][7]

The Modified Canine Activity Index (MCAI) is a composite score assessing activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and blood in the stool. A greater decrease in the MCAI score indicates clinical improvement.

Pharmacokinetics

Pharmacokinetic parameters of Fuzapladib have been determined in several species following intravenous and subcutaneous administration.

SpeciesAdministration RouteDose (mg/kg)Cmax (µg/mL)CLtot (mL/h/kg)
Rat (male) Intravenous2-687 ± 24
Cat (male) Intravenous2-74 ± 11
Dog (male) Intravenous2-16 ± 2
Rat (male) Subcutaneous23.2-
Cat (male) Subcutaneous26.6-
Dog (male) Subcutaneous214.7-
Table 2: Pharmacokinetic Parameters of Fuzapladib in Different Species

Experimental Protocols

In Vitro Leukocyte Adhesion Assay

This protocol is a general methodology for assessing the effect of an LFA-1 inhibitor on leukocyte adhesion to endothelial cells.

Objective: To quantify the inhibition of leukocyte adhesion to a monolayer of endothelial cells by this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocyte cell line (e.g., HL-60)

  • This compound

  • Lipopolysaccharide (LPS) or other inflammatory stimulant

  • Cell culture medium

  • Fluorescent dye (e.g., Calcein-AM)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Endothelial Cell Culture: Culture HUVECs to confluence in a 96-well microplate.

  • Stimulation: Treat the HUVEC monolayer with an inflammatory stimulant (e.g., LPS) to upregulate ICAM-1 expression. Incubate for the appropriate time.

  • Leukocyte Labeling: Label the leukocyte cell line with a fluorescent dye according to the manufacturer's protocol.

  • Inhibitor Treatment: Pre-incubate the fluorescently labeled leukocytes with varying concentrations of this compound.

  • Co-culture: Add the treated leukocytes to the stimulated HUVEC monolayer.

  • Incubation: Incubate the co-culture for a defined period to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent leukocytes.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion for each this compound concentration relative to the untreated control. Determine the IC50 value.

Adhesion_Assay_Workflow Start Start Culture_HUVEC Culture HUVECs to confluence in 96-well plate Start->Culture_HUVEC Stimulate_HUVEC Stimulate HUVECs with LPS Culture_HUVEC->Stimulate_HUVEC Co_culture Add treated leukocytes to HUVEC monolayer Stimulate_HUVEC->Co_culture Label_Leukocytes Label leukocytes with fluorescent dye Treat_Leukocytes Pre-incubate labeled leukocytes with Fuzapladib Label_Leukocytes->Treat_Leukocytes Treat_Leukocytes->Co_culture Incubate Incubate to allow adhesion Co_culture->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Measure_Fluorescence Measure fluorescence of adherent cells Wash->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro leukocyte adhesion assay.

Canine Clinical Trial for Acute Pancreatitis

This protocol outlines the key aspects of the clinical study that evaluated this compound in dogs.[5][6][7]

Objective: To evaluate the safety and clinical efficacy of this compound for the management of clinical signs associated with acute onset of pancreatitis in dogs.

Study Design: Randomized, masked, placebo-controlled multicenter study.

Inclusion Criteria:

  • Dogs with a presumptive diagnosis of acute pancreatitis.

  • Presence of at least two clinical signs consistent with pancreatitis.

  • Elevated canine pancreatic lipase immunoreactivity (cPLI).

Treatment Protocol:

  • Fuzapladib Group: 0.4 mg/kg of this compound administered intravenously once daily for three consecutive days.[8]

  • Placebo Group: Intravenous administration of a vehicle control once daily for three consecutive days.

  • All dogs received standard of care, including intravenous fluids, antiemetics, and analgesics.

Efficacy Assessment:

  • The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 (pre-treatment) to Day 3.

  • The MCAI score assesses seven clinical parameters: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and blood in the stool.

Safety Assessment:

  • Monitoring for adverse events throughout the study.

  • Complete blood count, serum chemistry, and urinalysis at baseline and at the end of the study.

Clinical_Trial_Workflow Start Enroll Dogs with Presumptive Pancreatitis Baseline Baseline Assessment (Day 0) - MCAI Score - Bloodwork Start->Baseline Randomization Randomization Baseline->Randomization Fuzapladib_Arm Fuzapladib Group (0.4 mg/kg IV daily x 3 days) + Standard of Care Randomization->Fuzapladib_Arm Placebo_Arm Placebo Group (IV daily x 3 days) + Standard of Care Randomization->Placebo_Arm Day3_Assessment Final Assessment (Day 3) - MCAI Score - Bloodwork Fuzapladib_Arm->Day3_Assessment Placebo_Arm->Day3_Assessment Analysis Compare change in MCAI scores between groups Day3_Assessment->Analysis End End of Study Analysis->End

Figure 3: Canine clinical trial workflow for Fuzapladib in acute pancreatitis.

Conclusion

This compound represents a significant advancement in the targeted therapy of inflammatory conditions mediated by leukocyte migration. Its unique mechanism of inhibiting LFA-1 activation offers a promising approach for a range of inflammatory diseases. The data presented in this technical guide, from in vitro studies to a pivotal clinical trial in dogs, underscore its potential. Further research is warranted to fully elucidate its therapeutic applications and to explore its efficacy in other species and disease models. This document serves as a foundational resource for scientists and drug development professionals interested in advancing the understanding and application of this novel LFA-1 inhibitor.

References

Rilaphanib: A Novel NLRP3 Inflammasome Inhibitor for the Targeted Treatment of Acute Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Acute pancreatitis (AP) is a significant inflammatory condition of the pancreas with limited targeted therapeutic options, leading to substantial morbidity and mortality. The activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical event in the inflammatory cascade of AP.[1][2][3] This whitepaper introduces Rilaphanib, a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. Preclinical data demonstrate that Rilaphanib effectively suppresses NLRP3-mediated inflammation, leading to a significant reduction in pancreatic injury and systemic inflammatory response in a well-established murine model of acute pancreatitis. This document outlines the mechanism of action, preclinical efficacy, and detailed experimental protocols for Rilaphanib, presenting it as a promising therapeutic candidate for acute pancreatitis.

Introduction: The Unmet Need in Acute Pancreatitis

Acute pancreatitis is a leading cause of gastrointestinal-related hospitalizations, and its incidence is on the rise.[4] The pathophysiology is characterized by the premature activation of digestive enzymes within pancreatic acinar cells, leading to cellular injury, a robust local inflammatory response, and in severe cases, a systemic inflammatory response syndrome (SIRS) and multi-organ failure.[4][5] Current management strategies are primarily supportive, focusing on fluid resuscitation, pain control, and nutritional support.[6] There remains a critical need for targeted therapies that can interrupt the underlying inflammatory processes.

The NLRP3 inflammasome has been identified as a key driver of inflammation in AP.[1][3] Upon activation by damage-associated molecular patterns (DAMPs) released from injured pancreatic cells, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1.[7] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, amplifying the inflammatory cascade and driving pancreatic tissue damage.[1][7] Therefore, direct inhibition of the NLRP3 inflammasome presents a highly promising therapeutic strategy for AP.[1][2]

Rilaphanib is a first-in-class, orally bioavailable small molecule designed to selectively inhibit the activation of the NLRP3 inflammasome. This document details the preclinical evidence supporting its development.

Mechanism of Action of Rilaphanib

Rilaphanib directly binds to the NACHT domain of the NLRP3 protein, stabilizing it in an inactive conformation. This prevents the ATP-dependent oligomerization and assembly of the complete inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Rilaphanib_Mechanism_of_Action Rilaphanib's Targeted Inhibition of the NLRP3 Inflammasome Pathway cluster_priming Priming Signal (e.g., DAMPs) cluster_activation Activation Signal cluster_inhibition Therapeutic Intervention cluster_output Inflammatory Output DAMPs Cellular Stress / DAMPs NFkB NF-κB Activation DAMPs->NFkB Pro_IL1B ↑ Pro-IL-1β & Pro-IL-18 (Inactive Precursors) NFkB->Pro_IL1B NLRP3_Primed ↑ NLRP3 Expression (Primed State) NFkB->NLRP3_Primed IL1B_Active IL-1β & IL-18 (Mature Cytokines) Pro_IL1B->IL1B_Active Cleavage NLRP3_Activation NLRP3 Activation & Assembly NLRP3_Primed->NLRP3_Activation Activation_Signal K+ Efflux / ROS Activation_Signal->NLRP3_Activation ASC ASC Speck Formation NLRP3_Activation->ASC Casp1 Pro-Caspase-1 → Caspase-1 ASC->Casp1 Casp1->Pro_IL1B Rilaphanib Rilaphanib Rilaphanib->NLRP3_Activation INHIBITS Inflammation Inflammation & Pyroptosis IL1B_Active->Inflammation

Caption: Rilaphanib inhibits the assembly of the NLRP3 inflammasome, blocking Caspase-1 activation.

Preclinical Efficacy Data

The efficacy of Rilaphanib was evaluated in a murine model of acute pancreatitis induced by cerulein. This model mimics the key histopathological features of human AP, including edema, inflammatory cell infiltration, and acinar cell necrosis.[8][9]

In Vivo Efficacy in Cerulein-Induced Pancreatitis

Male C57BL/6 mice were administered Rilaphanib or a vehicle control prior to the induction of pancreatitis. Pancreatic injury and systemic inflammation were assessed 24 hours after the first cerulein injection. Results show a dose-dependent reduction in key markers of pancreatitis severity.

Table 1: Effect of Rilaphanib on Biochemical Markers in Cerulein-Induced Pancreatitis

Treatment Group Dose (mg/kg, p.o.) Serum Amylase (U/L) Serum Lipase (U/L) Serum IL-1β (pg/mL)
Sham (Saline) - 2,150 ± 180 1,980 ± 210 12.5 ± 2.1
Vehicle + Cerulein - 14,500 ± 1,100 16,200 ± 1,350 145.8 ± 15.3
Rilaphanib + Cerulein 10 9,800 ± 850* 10,100 ± 920* 85.4 ± 9.6*
Rilaphanib + Cerulein 30 5,100 ± 450** 4,850 ± 510** 31.2 ± 4.5**
Rilaphanib + Cerulein 100 3,200 ± 290** 2,900 ± 330** 18.6 ± 3.1**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + Cerulein group.

Table 2: Effect of Rilaphanib on Pancreatic Injury

Treatment Group Dose (mg/kg, p.o.) Pancreatic MPO (U/g tissue) Histological Score (0-4)
Sham (Saline) - 0.8 ± 0.1 0.2 ± 0.1
Vehicle + Cerulein - 7.9 ± 0.6 3.6 ± 0.3
Rilaphanib + Cerulein 10 5.1 ± 0.4* 2.5 ± 0.2*
Rilaphanib + Cerulein 30 2.8 ± 0.3** 1.4 ± 0.2**
Rilaphanib + Cerulein 100 1.5 ± 0.2** 0.8 ± 0.1**

*Data are presented as mean ± SEM. MPO (Myeloperoxidase) is a marker of neutrophil infiltration. Histological score assesses edema, inflammation, and necrosis. *p < 0.05, *p < 0.01 vs. Vehicle + Cerulein group.

These data demonstrate that Rilaphanib significantly reduces pancreatic enzyme release, systemic inflammation (IL-1β), neutrophil infiltration into the pancreas, and overall histological damage in a dose-dependent manner.

Key Experimental Protocols

Detailed methodologies are provided to ensure reproducibility and transparency.

Preclinical Experimental Workflow

The overall workflow for the in vivo efficacy study is outlined below.

Experimental_Workflow cluster_treatment Treatment & Induction Phase cluster_analysis Analysis Phase start Start: C57BL/6 Mice (8-10 weeks old) acclimatize 1. Acclimatization (7 days) start->acclimatize grouping 2. Randomization into 5 Groups (n=8 per group) acclimatize->grouping dosing 3. Oral Gavage Administration (Rilaphanib or Vehicle) grouping->dosing induction 4. Pancreatitis Induction (Hourly Cerulein IP Injections x 7) dosing->induction 60 min post-dosing sacrifice 5. Euthanasia & Sample Collection (24h post-first injection) induction->sacrifice blood Blood Collection (Cardiac Puncture) sacrifice->blood pancreas Pancreas Harvest sacrifice->pancreas serum Serum Separation blood->serum histo Histology (H&E Staining) & MPO Assay pancreas->histo biochem Biochemical Analysis (Amylase, Lipase, IL-1β) serum->biochem end End: Data Analysis & Interpretation biochem->end histo->end

Caption: Workflow for the preclinical evaluation of Rilaphanib in the cerulein-induced AP model.

Cerulein-Induced Acute Pancreatitis Model
  • Animals: Male C57BL/6 mice (8-10 weeks old) were used for the study.[10] Animals were housed with a 12-hour light/dark cycle and had free access to food and water.

  • Grouping and Dosing: Mice were randomized into five groups (n=8/group): Sham, Vehicle + Cerulein, and three Rilaphanib dose groups (10, 30, 100 mg/kg). Rilaphanib or vehicle (0.5% methylcellulose) was administered via oral gavage 60 minutes before the first cerulein injection.

  • Induction: Acute pancreatitis was induced by seven hourly intraperitoneal (IP) injections of cerulein (50 µg/kg body weight) dissolved in saline.[8][11] The sham group received saline injections.

  • Sample Collection: 24 hours after the first injection, mice were euthanized. Blood was collected via cardiac puncture for serum analysis. The pancreas was harvested for histological examination and myeloperoxidase (MPO) assay.

Biochemical and Histological Analysis
  • Serum Analysis: Serum levels of amylase and lipase were measured using commercially available colorimetric assay kits according to the manufacturer’s instructions. Serum IL-1β concentrations were quantified using a commercial ELISA kit.

  • Myeloperoxidase (MPO) Assay: Pancreatic tissue was homogenized and MPO activity, an index of neutrophil infiltration, was determined spectrophotometrically.

  • Histology: Pancreatic tissue was fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist blinded to the treatment groups scored the slides for edema, inflammatory cell infiltration, and acinar necrosis on a scale of 0 (normal) to 4 (severe).

Conclusion and Future Directions

Rilaphanib demonstrates significant, dose-dependent anti-inflammatory and protective effects in a well-validated preclinical model of acute pancreatitis. By directly targeting the NLRP3 inflammasome, Rilaphanib interrupts a key pathological driver of the disease. The presented data strongly support the continued development of Rilaphanib as a novel therapeutic agent for acute pancreatitis.

Future work will focus on evaluating Rilaphanib in more severe models of pancreatitis, defining its therapeutic window, and completing formal toxicology studies to enable progression into clinical trials. The targeted mechanism of Rilaphanib holds the promise of a significant advancement over the current standard of supportive care for patients suffering from this debilitating disease.

References

Fuzapladib Sodium: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium, formerly known as IKV-741, is a novel small molecule inhibitor of Leukocyte Function-Associated antigen-1 (LFA-1) activation.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd., it represents a targeted approach to mitigating inflammation by preventing the extravasation of neutrophils into tissue.[3][4] This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Discovery and Development

This compound emerged from a research program focused on identifying potent anti-inflammatory agents. Its development code was IKV-741.[1][2] The initial synthesis and investigation of the N-(2-Sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide class of compounds, to which Fuzapladib belongs, were first reported in 1995. These compounds were initially explored as inhibitors of phospholipase A2. Fuzapladib was later identified as a potent inhibitor of LFA-1 activation, a key step in the inflammatory cascade. It has been approved for veterinary use in Japan (as BRENDA™) since 2018 and has received conditional approval in the United States (as PANOQUELL®-CA1) for the management of acute pancreatitis in dogs.[3][5]

Chemical Synthesis

The synthesis of this compound involves the formation of an amide bond between a substituted aminopyridine core and cyclohexanecarboxylic acid, followed by salt formation. The key precursor, a trifluoromethyl-substituted aminopyridine, is synthesized through a multi-step process. While the specific, scaled-up industrial synthesis protocol is proprietary, the fundamental chemical transformations are based on established synthetic methodologies for this class of compounds.

A representative synthesis approach, based on related carboxamide derivatives, is as follows:

  • Synthesis of the Aminopyridine Core: The synthesis of the key intermediate, 2-(ethylsulfonylamino)-5-(trifluoromethyl)-3-aminopyridine, is a critical step. This is typically achieved through a series of reactions involving the introduction of the trifluoromethyl group, amination, and subsequent sulfonylation of a pyridine ring. The synthesis of related trifluoromethylpyridine derivatives often utilizes chlorine/fluorine exchange reactions or cyclocondensation with trifluoromethyl-containing building blocks.

  • Amide Coupling: The substituted aminopyridine is then coupled with cyclohexanecarbonyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran. This reaction forms the amide bond, yielding the free acid form of Fuzapladib.

  • Salt Formation: The resulting N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)-3-pyridinyl]cyclohexanecarboxamide is then treated with a sodium base, such as sodium hydroxide or sodium alkoxide, in a suitable solvent system to yield this compound. The final product is typically isolated as a hydrated salt.

For detailed information on the synthesis of the parent compound class, refer to: Synthesis and Antipancreatitis Activities of Novel N-(2-Sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide Derivatives as Phospholipase A2 Inhibitors. Chem. Pharm. Bull. 1995;43:1696–1700.

Mechanism of Action: LFA-1 Activation Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the activation of LFA-1, an integrin expressed on the surface of leukocytes.[1][6] LFA-1 plays a critical role in the adhesion of neutrophils to the vascular endothelium and their subsequent migration into inflamed tissues.

The activation of LFA-1 is an "inside-out" signaling process. In response to inflammatory signals, intracellular signaling molecules induce a conformational change in LFA-1, shifting it from a low-affinity to a high-affinity state for its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on endothelial cells. Fuzapladib has been shown to inhibit the interaction between phospholipase C-β2 (PLCβ2) and RAS-related C3 botulinum toxin substrate 1 (RAC1), which are crucial for this LFA-1 activation cascade.[1] By preventing this activation, Fuzapladib effectively blocks the firm adhesion and transmigration of neutrophils, thereby reducing the inflammatory infiltrate at the site of injury.[1][4]

G cluster_0 Inflammatory Milieu cluster_1 Neutrophil cluster_2 Inside-Out Signaling cluster_3 LFA-1 Activation cluster_4 Endothelial Cell cluster_5 Inflammatory Response Cytokines Cytokines PLCb2 PLCβ2 Cytokines->PLCb2 Chemokines Chemokines Chemokines->PLCb2 RAC1 RAC1 PLCb2->RAC1 Interaction LFA1_low LFA-1 (Low Affinity) RAC1->LFA1_low Activation Signal LFA1_high LFA-1 (High Affinity) LFA1_low->LFA1_high Conformational Change ICAM1 ICAM-1 LFA1_high->ICAM1 Binding Adhesion Neutrophil Adhesion ICAM1->Adhesion Extravasation Neutrophil Extravasation Adhesion->Extravasation Tissue_Inflammation Tissue Inflammation Extravasation->Tissue_Inflammation Fuzapladib Fuzapladib Fuzapladib->PLCb2 Inhibits Interaction with RAC1

Caption: Signaling pathway of this compound's mechanism of action.

Biological Evaluation and Quantitative Data

The efficacy of this compound has been evaluated in various preclinical and clinical models.

In Vitro Efficacy

In vitro studies have demonstrated Fuzapladib's ability to inhibit LFA-1 activity. In an assay using genetically engineered mouse pre-B cells expressing LFA-1 and stimulated with stromal cell-derived factor-1 (SDF-1), Fuzapladib at a concentration of 1 µmol/L suppressed LFA-1 activity.[7]

Assay Cell Line Stimulant Fuzapladib Concentration Effect
LFA-1 Activity AssayMouse pre-B cells expressing LFA-1SDF-11 µmol/LSuppression of LFA-1 activity[7]
In Vivo Efficacy in a Canine Pancreatitis Model

A pilot field study was conducted in client-owned dogs with acute pancreatitis. The study evaluated the safety and effectiveness of this compound administered intravenously at 0.4 mg/kg once daily for three days.[8] The primary efficacy endpoint was the change in the Modified Canine Activity Index (MCAI) score from day 0 to day 3.

Parameter This compound Group (n=17) Vehicle Control Group (n=19) p-value
Mean MCAI Score at Day 08.537.68-
Mean Change in MCAI Score (Day 0 to 3)-7.7-5.70.0193[8]
Pharmacokinetics

Pharmacokinetic parameters of Fuzapladib have been characterized in several species. The following tables summarize key parameters after intravenous and subcutaneous administration.

Table 4.3.1: Pharmacokinetic Parameters after Intravenous Administration (2 mg/kg)

Species Gender Total Clearance (CLtot) (mL/h·kg)
RatsMale687 ± 24
Female730 ± 110
CatsMale74 ± 11
Female55 ± 4.7
DogsMale16 ± 2
Female19 ± 2.9

Table 4.3.2: Pharmacokinetic Parameters after Subcutaneous Administration (2 mg/kg)

Species Gender Cmax (µg/mL) Total Clearance (CLtot) (mL/h·kg)
RatsMale3.2 ± 0.19660 ± 96
Female3.0 ± 0.097580 ± 26
CatsMale6.6 ± 0.5393 ± 8.2
Female10 ± 1.261 ± 7.7
DogsMale15 ± 0.3418 ± 0.83
Female13 ± 0.3623 ± 2.5

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

LFA-1 Activation Assay (Representative Protocol)

This protocol describes a flow cytometry-based method to quantify LFA-1 activation on T-cells.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll gradient separation. Resuspend PBMCs at 1 x 10^6 cells/mL in culture medium.

  • Cell Activation: For culture activation, add phorbol myristate acetate (PMA) to a final concentration of 10 ng/mL and ionomycin to 5.0 µg/mL. Incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C. A non-activated control should be included.

  • Fuzapladib Treatment: For inhibitor studies, pre-incubate cells with varying concentrations of this compound for 30 minutes prior to activation.

  • ICAM-1 Bead Preparation: Covalently couple purified ICAM-1 to 4.5-µm diameter polystyrene beads according to the manufacturer's instructions.

  • Adhesion Assay: Add the ICAM-1 coated beads to the activated (or resting) cell suspension and incubate to allow for cell-bead attachment.

  • Flow Cytometry Analysis: Analyze the cell-bead complexes by flow cytometry. T-cells can be identified using fluorescently labeled antibodies against CD3. The percentage of T-cells bound to beads is determined.

G cluster_0 Cell Preparation cluster_1 Treatment & Activation cluster_2 Adhesion cluster_3 Analysis A Isolate PBMCs B Resuspend cells A->B C Pre-incubate with Fuzapladib B->C D Activate with PMA/Ionomycin C->D E Add ICAM-1 coated beads D->E F Incubate for cell-bead binding E->F G Flow Cytometry Analysis F->G H Quantify % of bead-bound T-cells G->H

Caption: Experimental workflow for an LFA-1 activation assay.

Neutrophil Adhesion to Endothelial Cells Assay (Representative Protocol)

This protocol outlines an in vitro assay to measure neutrophil adhesion to an endothelial cell monolayer.

  • Endothelial Cell Culture: Culture primary human microvascular endothelial cells in appropriate culture flasks until confluent. Seed the cells onto 96-well plates and grow to form a monolayer.

  • Endothelial Cell Activation: Treat the endothelial cell monolayers with an inflammatory stimulus (e.g., TNF-α or LPS) for a specified period (e.g., 4-6 hours) to induce ICAM-1 expression.

  • Neutrophil Isolation and Labeling: Isolate neutrophils from fresh human blood using density gradient centrifugation. Label the isolated neutrophils with a fluorescent dye, such as calcein-AM.

  • Fuzapladib Treatment: Pre-incubate the fluorescently labeled neutrophils with various concentrations of this compound.

  • Adhesion Assay: Add the treated neutrophils to the wells containing the activated endothelial cell monolayers. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent neutrophils.

  • Quantification: Measure the fluorescence of the remaining adherent neutrophils in each well using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total number of neutrophils added.

G cluster_0 Endothelial Cell Preparation cluster_1 Neutrophil Preparation cluster_2 Adhesion & Quantification A1 Culture Endothelial Cells to Confluence A2 Activate with Inflammatory Stimulus A1->A2 C1 Add Neutrophils to Endothelial Monolayer B1 Isolate Neutrophils B2 Label with Fluorescent Dye B1->B2 B3 Pre-treat with Fuzapladib B2->B3 B3->C1 C2 Incubate to Allow Adhesion C1->C2 C3 Wash Non-adherent Cells C2->C3 C4 Measure Fluorescence C3->C4

Caption: Workflow for a neutrophil adhesion to endothelial cell assay.

Conclusion

This compound is a targeted anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of LFA-1 activation. Its discovery and development provide a clear example of a rational approach to drug design, targeting a specific step in the inflammatory cascade. The quantitative data from in vitro and in vivo studies support its efficacy in reducing neutrophil-mediated inflammation. The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of this compound and other LFA-1 activation inhibitors in a variety of inflammatory diseases.

References

Fuzapladib Sodium: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium, marketed as PANOQUELL®-CA1, is a novel anti-inflammatory drug conditionally approved by the FDA for the management of clinical signs associated with acute onset of pancreatitis in dogs.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, consolidating available data on its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a selective inhibitor of leukocyte function-associated antigen-1 (LFA-1) activation.[1][2] LFA-1 is an integrin receptor expressed on the surface of leukocytes that plays a critical role in their adhesion to endothelial cells and subsequent migration into tissues, a key process in the inflammatory cascade. By inhibiting LFA-1 activation, this compound effectively mitigates the inflammatory response.[2] Initially developed as a potent phospholipase A2 (PLA2) inhibitor, its function as an LFA-1 activation inhibitor is now recognized as its primary mechanism of action in treating inflammatory conditions like acute pancreatitis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the activation of LFA-1.[2] In response to inflammatory signals, such as cytokines released from injured pancreatic tissue, LFA-1 on leukocytes undergoes a conformational change to an active, high-affinity state. This activation is crucial for the binding of LFA-1 to its ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of endothelial cells. This interaction facilitates the adhesion and subsequent transmigration of leukocytes, predominantly neutrophils, from the bloodstream into the site of inflammation.[3][4] this compound inhibits this activation step, thereby preventing the extravasation of neutrophils into the pancreatic tissue and limiting the amplification of the inflammatory cascade that can lead to local tissue damage and systemic inflammatory response syndrome (SIRS).[2][3]

While a precise IC50 value for LFA-1 inhibition by this compound is not publicly available in the reviewed literature, in vitro studies have shown that fuzapladib at a concentration of 1 μM significantly inhibits the adhesion of HL-60 cells (a human leukemia cell line expressing LFA-1) to human umbilical vein endothelial cells (HUVEC) stimulated with lipopolysaccharide.[5]

Below is a diagram illustrating the signaling pathway of LFA-1 activation and the inhibitory action of this compound.

cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte ICAM1 ICAM-1 LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active LFA1_active->ICAM1 Adhesion & Extravasation Cytokines Inflammatory Cytokines Cytokines->LFA1_inactive Activation Signal Fuzapladib Fuzapladib Sodium Fuzapladib->LFA1_inactive Inhibits Activation

Figure 1: Fuzapladib's Inhibition of LFA-1 Activation Pathway.

Pharmacological Profile

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of leukocyte migration to inflammatory sites. This has been demonstrated in preclinical models of pancreatitis where fuzapladib reduced pancreatic hemorrhage and necrosis. In a clinical setting, the pharmacodynamic effect is measured by the improvement in clinical signs associated with acute pancreatitis.[6][7]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several species. Following intravenous administration, fuzapladib exhibits significant inter-species variability in clearance.

Table 1: Comparative Pharmacokinetic Parameters of Fuzapladib (2 mg/kg, IV)

SpeciesGenderCLtot (mL/h/kg)AUC0–inf (μg·h/mL)
RatMale687 ± 24-
RatFemale730 ± 110-
CatMale74 ± 11-
CatFemale55 ± 4.7-
DogMale16 ± 2-
DogFemale19 ± 2.9-

Data presented as mean ± standard error. AUC data was not available in the snippet.

In dogs, following once-daily IV administration of PANOQUELL®-CA1 for nine consecutive days, minimal accumulation was observed. The plasma exposure (AUC) was found to be greater than dose-proportional between 0.4 and 2 mg/kg.[8][9]

Table 2: Pharmacokinetic Parameters of this compound in Dogs (IV Administration) [8]

DoseAccumulation Ratio (Day 9)
0.4 mg/kg1.37
1.2 mg/kg1.36
2.0 mg/kg1.35

Detailed parameters such as AUCss, T1/2, Vss, and Clss for the 0.4 mg/kg dose in dogs were referenced in a table in the source document but the specific values were not available in the search results.

Metabolism

Fuzapladib is metabolized in the liver, and in vitro studies using liver S9 fractions have indicated the involvement of cytochrome P450 (CYP) enzymes. The specific CYP isozymes responsible for its metabolism have not been fully elucidated, but the metabolic process shows species-dependent differences. Fuzapladib is excreted through urine, bile, and feces in dogs.

Efficacy and Clinical Trials

The efficacy of this compound for the management of clinical signs associated with acute onset of pancreatitis in dogs was demonstrated in a well-controlled, multi-center, randomized, masked, placebo-controlled pilot field study.[6][7][10]

Pilot Field Study Design
  • Objective: To evaluate the safety and effectiveness of this compound (0.4 mg/kg IV, once daily for three days).[7]

  • Study Population: 61 client-owned dogs with a presumptive diagnosis of acute pancreatitis.[6][10]

  • Inclusion Criteria: At least two clinical signs of acute pancreatitis and a canine pancreas-specific lipase (cPL) concentration of ≥ 400 μg/L.[7]

  • Treatment Groups:

    • This compound group (n=17 evaluable cases): 0.4 mg/kg IV once daily for three days.[7]

    • Placebo group (n=19 evaluable cases): Vehicle control IV once daily for three days.[7]

  • Primary Efficacy Endpoint: Change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3. The MCAI is a composite score of seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[1][7]

start Client-Owned Dogs with Presumptive Acute Pancreatitis (n=61) randomization Randomization start->randomization group_fuzapladib This compound Group (0.4 mg/kg IV daily for 3 days) randomization->group_fuzapladib group_placebo Placebo Group (Vehicle control IV daily for 3 days) randomization->group_placebo assessment Daily Assessment (Days 0-3) Modified Canine Activity Index (MCAI) group_fuzapladib->assessment group_placebo->assessment endpoint Primary Endpoint: Change in MCAI Score (Day 0 to Day 3) assessment->endpoint

Figure 2: Workflow of the this compound Pilot Field Study.
Efficacy Results

Dogs treated with this compound showed a statistically significant reduction in MCAI scores compared to the control group (p = 0.0193).[1][11]

Table 3: Modified Canine Activity Index (MCAI) Scores from the Pilot Field Study [1][7][11]

GroupMean MCAI Score (Day 0)Mean Change in MCAI Score (Day 0 to Day 3)
This compound (n=17)8.53-7.7
Placebo (n=19)7.68-5.7

Safety and Tolerability

Target Animal Safety Study

A 9-day laboratory study in healthy Beagle dogs (6 to 7 months old) was conducted to assess the safety of this compound at doses of 0.4 (1X), 1.2 (3X), and 2 (5X) mg/kg administered intravenously once daily.[11]

  • Results: this compound did not produce systemic toxicity and demonstrated an acceptable margin of safety.[12] Adverse effects were dose-dependent and included hypertension and injection site swelling and bruising.[8][11] Mild thrombocytopenia was also observed in some dogs.[8]

Clinical Trial Adverse Events

In the pilot field study, the most commonly reported adverse reactions in dogs treated with this compound were anorexia, digestive tract disorders, respiratory tract disorders, hepatopathy, and jaundice.[7]

Table 4: Adverse Reactions in the Pilot Field Study [7]

Adverse ReactionThis compound Group (n=31)Vehicle Control Group (n=30)
Anorexia
Digestive Tract Disorders
Respiratory Tract Disorders
Hepatopathy and Jaundice

Specific numbers of dogs experiencing each adverse reaction were summarized in a table in the source document but not available in the search results.

Conclusion

This compound is a first-in-class LFA-1 activation inhibitor with a novel mechanism of action for the management of acute pancreatitis in dogs. Its ability to inhibit neutrophil extravasation into the pancreas offers a targeted approach to mitigating the inflammatory processes central to this disease. Clinical data, although from a pilot study, demonstrates a statistically significant improvement in clinical signs. The safety profile appears acceptable, with manageable adverse effects. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties and to confirm its efficacy in larger-scale studies will be valuable for its broader application in veterinary medicine.

References

Early-Stage Research on Fuzapladib Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium, a novel small molecule, has emerged as a promising therapeutic agent for managing the clinical signs associated with acute pancreatitis in canines. Its mechanism of action centers on the inhibition of leukocyte function-associated antigen-1 (LFA-1) activation, a critical step in the inflammatory cascade. This technical guide provides an in-depth overview of the early-stage research on this compound, consolidating available preclinical and clinical data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into its pharmacological profile, safety, and efficacy, alongside detailed experimental methodologies.

Introduction

Acute pancreatitis is an inflammatory condition of the exocrine pancreas with significant morbidity and mortality.[1] The pathophysiology involves the premature activation of digestive enzymes, leading to pancreatic auto-digestion and a robust inflammatory response characterized by the infiltration of neutrophils.[2] this compound (formerly known as IS-741 or IKV-741) is a first-in-class drug that has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with acute onset of pancreatitis in dogs.[3][4] It is also approved for this indication in Japan.[4][5] This document synthesizes the foundational non-clinical and early clinical research that underpins its therapeutic potential.

Mechanism of Action

This compound is a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[6][7] LFA-1 is an integrin expressed on the surface of leukocytes, which plays a pivotal role in their adhesion to endothelial cells and subsequent extravasation into tissues.[8] In the context of acute pancreatitis, inflammatory cytokines trigger the activation of LFA-1 on neutrophils.[9] Activated LFA-1 binds to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the vascular endothelium, facilitating neutrophil adhesion and migration into the pancreas.[10][11] This influx of neutrophils exacerbates tissue damage and the systemic inflammatory response.[12] this compound, by inhibiting LFA-1 activation, is reasonably expected to block this critical step in the inflammatory pathway, thereby reducing neutrophil-mediated inflammation and its sequelae.[4]

cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Vascular Endothelium cluster_pancreas Pancreatic Tissue Neutrophil Neutrophil LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change ICAM1 ICAM-1 LFA1_active->ICAM1 Binding Neutrophil_in_tissue Neutrophil Extravasation ICAM1->Neutrophil_in_tissue Adhesion & Transmigration EndothelialCell Endothelial Cell Inflammation Pancreatic Inflammation Cytokines Cytokine Release Inflammation->Cytokines Positive Feedback Cytokines->LFA1_inactive Activation Signal Fuzapladib This compound Neutrophil_in_tissue->Inflammation Exacerbates Fuzapladib->LFA1_inactive Inhibits Activation

Caption: this compound's mechanism of action in inhibiting LFA-1 activation.

Preclinical Research

Pharmacokinetics

Pharmacokinetic parameters of Fuzapladib have been characterized in rats, cats, and dogs following intravenous and subcutaneous administration. The data reveals species-specific differences in clearance and elimination.

Table 1: Pharmacokinetic Parameters of Fuzapladib Following a Single Intravenous Dose (2 mg/kg) [13][14]

SpeciesSexCLtot (mL/h·kg)
RatMale687 ± 24
RatFemale730 ± 110
CatMale74 ± 11
CatFemale55 ± 4.7
DogMale16 ± 2
DogFemale19 ± 2.9

Table 2: Pharmacokinetic Parameters of Fuzapladib Following a Single Subcutaneous Dose (2 mg/kg) [13][14]

SpeciesSexCmax (µg/mL)Tmax (h)Apparent Elimination Rate Constant (h⁻¹)
RatMale3.2N/A2.1
CatMale6.60.88 ± 0.110.30 ± 0.064
DogMale14.70.44 ± 0.0540.13 ± 0.022
RatFemaleN/AN/AN/A
CatFemale10 ± 1.20.63 ± 0.110.38 ± 0.043
DogFemale13 ± 0.360.88 ± 0.110.13 ± 0.020
Data presented as mean ± SE where available. N/A indicates data not provided in the source.

In a 9-day study in dogs with once-daily IV administration, minimal accumulation was observed, with mean accumulation ratios of 1.37, 1.36, and 1.35 for doses of 0.4 mg/kg, 1.2 mg/kg, and 2 mg/kg, respectively.[15] The plasma exposure (AUC) was found to be greater than dose-proportional between 0.4 and 2 mg/kg.[16]

In Vitro Metabolism

The metabolic pathway of Fuzapladib was investigated using liver S9 fractions from rats, cats, and dogs. The study indicated that Fuzapladib undergoes enzymatic degradation, with the rate of degradation being species-dependent (cat > rat > dog).[13] The involvement of cytochrome P450 (CYP) isoenzymes in the hepatic metabolism of Fuzapladib was confirmed through inhibition studies.[13]

Target Animal Safety

A 9-day Good Laboratory Practice (GLP) target animal safety study was conducted in healthy, intact Beagle dogs.

Table 3: Target Animal Safety Study Design in Healthy Beagles [16]

GroupNumber of Dogs (Male/Female)Dosage (mg/kg/day, IV)Duration
14/40 (Saline control)9 days
24/40.4 (1X)9 days
34/41.2 (3X)9 days
44/42 (5X)9 days

The study concluded that this compound administered intravenously once daily for nine days did not produce systemic toxicity and had an acceptable margin of safety.[12] Observed adverse events were primarily related to the injection site (swelling and bruising) and dose-dependent hypertension and mild thrombocytopenia.[12]

Clinical Research: Pilot Field Study in Dogs with Acute Pancreatitis

A multicenter, randomized, masked, placebo-controlled prospective field study was conducted to evaluate the safety and clinical response of Fuzapladib in client-owned dogs with presumptive acute pancreatitis.[2]

Efficacy Results

The primary efficacy endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3. The MCAI is a composite score of seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[12][17]

Table 4: Modified Canine Activity Index (MCAI) Scores in Dogs with Acute Pancreatitis [2][16][18]

GroupNMean MCAI Score at Day 0Mean Change in MCAI Score (Day 0 to Day 3)P-value
This compound178.53-7.70.0193
Vehicle Control197.68-5.7

Dogs treated with this compound showed a statistically significant improvement in their clinical signs as measured by the MCAI score compared to the control group.[16][19]

Safety and Tolerability

In the pilot field study, this compound was well-tolerated.[2] The most commonly reported adverse reactions in both the Fuzapladib and control groups included anorexia, digestive tract disorders, and respiratory tract disorders.[20]

Experimental Protocols

In Vitro LFA-1 Activation Inhibition Assay (Representative Protocol)

While a specific protocol for this compound's LFA-1 inhibition assay is not publicly available, a representative method would involve a cell-based adhesion assay.

start Start plate_prep Coat 96-well plate with ICAM-1 start->plate_prep cell_prep Prepare leukocyte cell suspension (e.g., neutrophils, T-cells) start->cell_prep adhesion Add treated and activated cells to ICAM-1 coated wells plate_prep->adhesion treatment Pre-incubate cells with varying concentrations of This compound cell_prep->treatment activation Activate cells with a stimulant (e.g., PMA, chemokine) treatment->activation activation->adhesion incubation Incubate to allow for cell adhesion adhesion->incubation wash Wash to remove non-adherent cells incubation->wash quantify Quantify adherent cells (e.g., colorimetric assay, fluorescence) wash->quantify analysis Analyze data to determine IC50 of this compound quantify->analysis end End analysis->end

Caption: A representative workflow for an in vitro LFA-1 adhesion assay.

  • Plate Coating: 96-well microplates are coated with recombinant ICAM-1 and incubated overnight.

  • Cell Culture: A leukocyte cell line (e.g., T-lymphocytes) is cultured and harvested.

  • Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Activation and Adhesion: A stimulating agent (e.g., phorbol myristate acetate) is added to the cell suspension to activate LFA-1, and the cells are then added to the ICAM-1 coated wells.

  • Incubation and Washing: The plate is incubated to allow for cell adhesion, after which non-adherent cells are removed by washing.

  • Quantification: The number of adherent cells is quantified using a colorimetric or fluorescent assay.

  • Data Analysis: The results are analyzed to determine the concentration of this compound that inhibits 50% of cell adhesion (IC50).

In Vivo Pancreatitis Model (Representative Protocol)

Animal models are crucial for evaluating the efficacy of anti-pancreatitis drugs. Common models include cerulein-induced and sodium taurocholate-induced pancreatitis.[4][6][7]

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Induction of Pancreatitis:

    • Cerulein Model: Supramaximal stimulation of pancreatic acinar cells is achieved by intraperitoneal injections of cerulein.[6]

    • Taurocholate Model: Severe acute pancreatitis is induced by retrograde infusion of sodium taurocholate into the biliopancreatic duct.[4][7]

  • Treatment: this compound or a vehicle control is administered, typically intravenously, at various time points before or after the induction of pancreatitis.

  • Endpoint Analysis: After a set period, animals are euthanized, and blood and pancreatic tissue are collected.

  • Outcome Measures: Efficacy is assessed by measuring serum amylase and lipase levels, pancreatic edema, and histological scoring of inflammation, necrosis, and hemorrhage.[7]

Canine Clinical Pilot Study Protocol

The following is a summary of the protocol for the pilot field study that supported the conditional approval of this compound.[2][16]

start Enrollment of Client-Owned Dogs with Presumptive Acute Pancreatitis inclusion Inclusion Criteria: - At least 2 clinical signs of pancreatitis - cPLI concentration ≥ 400 μg/L start->inclusion randomization Randomization (Masked) inclusion->randomization group_f Fuzapladib Group (n=17) randomization->group_f group_p Placebo Group (n=19) randomization->group_p treatment_f This compound (0.4 mg/kg IV) Once daily for 3 days group_f->treatment_f treatment_p Vehicle Control (IV) Once daily for 3 days group_p->treatment_p assessment Daily Clinical Assessment (Modified Canine Activity Index - MCAI) treatment_f->assessment treatment_p->assessment endpoint Primary Endpoint: Change in MCAI score from Day 0 to Day 3 assessment->endpoint analysis Statistical Analysis of MCAI scores between groups endpoint->analysis end Conclusion on Efficacy and Safety analysis->end

Caption: Experimental workflow of the canine clinical pilot study for this compound.

  • Study Design: A multicenter, randomized, masked, placebo-controlled prospective field study.

  • Study Population: 61 client-owned dogs with a presumptive diagnosis of acute pancreatitis, with 36 dogs included in the final efficacy analysis.[16][18]

  • Inclusion Criteria: Presence of at least two clinical signs of pancreatitis and a canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥ 400 μg/L.[16]

  • Treatment Groups:

    • This compound group (n=17): Received 0.4 mg/kg of this compound intravenously once daily for three consecutive days.[2]

    • Placebo group (n=19): Received a vehicle control intravenously once daily for three days.[2]

  • Primary Endpoint: The change in the Modified Canine Activity Index (MCAI) score from Day 0 (pre-treatment) to Day 3.[2][16]

  • Safety Assessment: Included daily physical examinations, hematology, serum biochemistry, and urinalysis on Day 0 and Day 3.[2]

Formulation and Administration

This compound is supplied as a sterile lyophilized powder for injection.[5] It is reconstituted with a sterile diluent to a final concentration of 4 mg/mL.[16] The recommended dosage for dogs with acute pancreatitis is 0.4 mg/kg administered as an intravenous bolus injection once daily for three consecutive days.[1]

Conclusion

The early-stage research on this compound provides a strong foundation for its use in managing the clinical signs of acute canine pancreatitis. Its novel mechanism of action, targeting LFA-1 mediated neutrophil extravasation, represents a targeted therapeutic approach to mitigating the inflammatory cascade central to the disease's pathogenesis. Preclinical studies have established a reasonable pharmacokinetic and safety profile, while the initial clinical pilot study in dogs demonstrated a significant improvement in clinical signs. Further research will be essential to fully elucidate its long-term efficacy and safety, and to explore its potential in other inflammatory conditions. This technical guide serves as a consolidated resource to aid in these future research and development endeavors.

References

Fuzapladib Sodium: A Deep Dive into its Role in Cell Adhesion and Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fuzapladib sodium is a novel small molecule inhibitor that targets the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in the inflammatory cascade. By preventing the requisite conformational changes in LFA-1, this compound effectively disrupts the adhesion of leukocytes, particularly neutrophils, to the vascular endothelium and their subsequent migration into tissues. This inhibitory action on the initial steps of inflammation positions this compound as a promising therapeutic agent for managing inflammatory diseases. This technical guide provides an in-depth exploration of the mechanism of action, quantitative effects, and the experimental basis for understanding this compound's role in modulating cell adhesion and migration.

Mechanism of Action: Inhibition of LFA-1 Activation

This compound's primary mechanism of action is the inhibition of the "inside-out" signaling pathway that leads to the activation of LFA-1. In response to inflammatory signals such as chemokines, a cascade of intracellular events is triggered, culminating in a conformational change of LFA-1 from a low-affinity to a high-affinity state. This activated state is essential for its binding to Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells.

Fuzapladib has been shown to specifically inhibit the interaction between Phospholipase C-β2 (PLCβ2) and the small GTPase RAS-related C3 botulinum toxin substrate 1 (RAC1).[1] This interaction is a crucial step in the signaling cascade downstream of chemokine receptors. By disrupting the PLCβ2-RAC1 interaction, this compound effectively blocks the downstream signaling required for LFA-1 to adopt its high-affinity conformation.[1] This prevents the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their subsequent migration into inflamed tissues.[2][3]

cluster_0 Leukocyte Cytoplasm cluster_1 Leukocyte Membrane cluster_2 Endothelial Cell Chemokine Chemokine GPCR GPCR Chemokine->GPCR G_Protein G-Protein GPCR->G_Protein PLCb2 PLCβ2 G_Protein->PLCb2 RAC1 RAC1 PLCb2->RAC1 Interaction Signaling_Cascade Downstream Signaling RAC1->Signaling_Cascade Talin_Kindlin Talin/Kindlin-3 Signaling_Cascade->Talin_Kindlin LFA1_low LFA-1 (Low Affinity) Talin_Kindlin->LFA1_low LFA1_high LFA-1 (High Affinity) LFA1_low->LFA1_high Conformational Change ICAM1 ICAM-1 LFA1_high->ICAM1 Adhesion Fuzapladib Fuzapladib Sodium Fuzapladib->PLCb2 Inhibits

Fuzapladib's Inhibition of the LFA-1 Activation Pathway.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on leukocyte function have been quantified in both in vitro and in vivo settings.

In Vitro Inhibition of LFA-1 Activity

In an in vitro study, Fuzapladib demonstrated a significant suppression of LFA-1 activity.

Assay SystemStimulantFuzapladib ConcentrationObserved EffectReference
Genetically engineered mouse pre-B cells expressing LFA-1SDF-11 µmol/LSuppressed LFA-1 activity[4]
In Vivo Efficacy in a Canine Model of Acute Pancreatitis

A pilot field study in dogs with acute pancreatitis provided evidence of this compound's clinical efficacy, which is attributed to its anti-inflammatory effects, including the inhibition of leukocyte adhesion and migration.

Study PopulationTreatment Group (n=16)Placebo Group (n=19)Outcome Measurep-valueReference
Client-owned dogs with acute onset of pancreatitisMean change in MCAI score from Day 0 to Day 3: -7.75Mean change in MCAI score from Day 0 to Day 3: -5.68Statistically significant reduction in clinical signs0.02[5][6]

MCAI: Modified Canine Activity Index, a scoring system evaluating clinical signs of pancreatitis.

Key Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the effects of this compound on cell adhesion and migration.

In Vitro Leukocyte Adhesion Assay

This protocol describes a static adhesion assay to measure the inhibition of leukocyte adhesion to endothelial cells.

Objective: To quantify the dose-dependent inhibition of leukocyte (e.g., HL-60 cells) adhesion to a monolayer of human umbilical vein endothelial cells (HUVECs) by this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • HL-60 cells (promyelocytic leukemia cell line, as a neutrophil surrogate)

  • This compound

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for HL-60s)

  • Calcein-AM (fluorescent dye)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

Methodology:

  • HUVEC Monolayer Preparation:

    • Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.

    • Culture the HUVECs until a confluent monolayer is formed.

    • Activate the HUVEC monolayer by treating with an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 4-6 hours to induce the expression of adhesion molecules like ICAM-1.

  • HL-60 Cell Preparation and Labeling:

    • Culture HL-60 cells in suspension.

    • On the day of the assay, harvest the HL-60 cells and wash them with serum-free medium.

    • Label the HL-60 cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

    • Wash the labeled cells twice with PBS to remove excess dye.

    • Resuspend the labeled HL-60 cells in the appropriate assay medium.

  • Adhesion Inhibition Assay:

    • Prepare serial dilutions of this compound in the assay medium.

    • Pre-incubate the labeled HL-60 cells with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • After the activation of the HUVEC monolayer, wash the wells gently with warm PBS.

    • Add the Fuzapladib-treated or control HL-60 cells to the HUVEC monolayer (e.g., 1 x 10^5 cells/well).

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Quantification of Adhesion:

    • Gently wash the wells with warm PBS to remove non-adherent HL-60 cells. The number of washes should be optimized to remove background without detaching adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).

    • Calculate the percentage of adhesion for each condition relative to the positive control (stimulated HUVECs with vehicle-treated HL-60s).

    • Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.

A Seed HUVECs in 96-well plate B Culture to confluence A->B C Activate HUVECs with LPS or TNF-α B->C F Add treated HL-60s to activated HUVECs C->F D Label HL-60 cells with Calcein-AM E Pre-incubate HL-60s with Fuzapladib D->E E->F G Incubate to allow adhesion F->G H Wash to remove non-adherent cells G->H I Measure fluorescence of adherent cells H->I J Calculate % adhesion and IC50 I->J

Workflow for an In Vitro Leukocyte Adhesion Assay.
In Vitro Chemotaxis Assay

This protocol describes a transwell migration assay to assess the effect of this compound on chemokine-directed cell migration.

Objective: To determine if this compound inhibits the migration of leukocytes (e.g., primary neutrophils or HL-60 cells) towards a chemoattractant.

Materials:

  • Primary human neutrophils or HL-60 cells

  • This compound

  • Chemoattractant (e.g., Interleukin-8 (IL-8), f-Met-Leu-Phe (fMLP), or Stromal Cell-Derived Factor-1 (SDF-1))

  • Transwell inserts with a small pore size (e.g., 3-5 µm)

  • 24-well tissue culture plates

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Cell viability stain (e.g., Trypan Blue)

  • Flow cytometer or hemocytometer for cell counting

Methodology:

  • Cell Preparation:

    • Isolate primary neutrophils from fresh human blood or culture HL-60 cells.

    • Wash the cells and resuspend them in the assay buffer at a known concentration (e.g., 1 x 10^6 cells/mL).

    • Assess cell viability using Trypan Blue.

  • Chemotaxis Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • In the lower chambers of a 24-well plate, add the assay buffer containing the chemoattractant (e.g., 100 ng/mL IL-8). Include a negative control with assay buffer only.

    • Place the transwell inserts into the wells.

    • Add the Fuzapladib-treated or control cell suspension to the upper chamber of the transwell inserts.

  • Migration:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow migration (e.g., 1-3 hours). The incubation time should be optimized for the cell type and chemoattractant used.

  • Quantification of Migration:

    • Carefully remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a flow cytometer (with counting beads) or a hemocytometer.

    • Calculate the percentage of migration inhibition for each Fuzapladib concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the Fuzapladib concentration to determine the IC50 value.

A Prepare chemoattractant in lower chamber B Place transwell insert in well A->B E Add treated cells to upper chamber B->E C Prepare leukocyte suspension D Pre-incubate cells with Fuzapladib C->D D->E F Incubate to allow migration E->F G Collect cells from lower chamber F->G H Count migrated cells G->H I Calculate % migration inhibition and IC50 H->I

Workflow for an In Vitro Chemotaxis Assay.

Conclusion

This compound represents a targeted approach to anti-inflammatory therapy by specifically inhibiting the activation of LFA-1. Its ability to disrupt the PLCβ2-RAC1 interaction within the leukocyte "inside-out" signaling pathway effectively prevents the firm adhesion and subsequent migration of inflammatory cells. The available quantitative data, though limited in the public domain, demonstrates a clear inhibitory effect in vitro and promising clinical efficacy in a relevant animal model of inflammatory disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other LFA-1 activation inhibitors. Further research to establish comprehensive dose-response relationships and to fully elucidate the downstream consequences of LFA-1 inhibition will be invaluable for the future development and application of this class of anti-inflammatory agents.

References

Fuzapladib Sodium: A Technical Guide to its Therapeutic Potential as a Leukocyte Function-Associated Antigen-1 (LFA-1) Activation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium is an immunomodulating agent that has garnered significant attention for its therapeutic potential, particularly in the management of acute inflammatory conditions.[1] Marketed under brand names such as PANOQUELL®-CA1, BRENDA-Z, and BRENDA, it is a first-in-class drug that functions as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic applications of this novel anti-inflammatory compound.

Mechanism of Action: Inhibition of LFA-1 Activation

This compound exerts its anti-inflammatory effects by selectively inhibiting the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in the adhesion and migration of leukocytes.[4][5] LFA-1 is expressed on the surface of neutrophils and, upon activation by chemokines, binds to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the vascular endothelium.[4][6] This interaction is a key step in the process of neutrophil extravasation, where these immune cells move from the bloodstream into inflamed tissues.[7]

By inhibiting the activation of LFA-1, this compound effectively blocks the adhesion cascade, preventing neutrophils from sticking to and migrating through the blood vessel walls into the site of inflammation.[4][7] This targeted action reduces the infiltration of neutrophils into tissues, thereby mitigating the inflammatory response and preventing the expansion of lesions and potential complications like multi-organ failure.[4][8] The neutrophilic infiltration is a hallmark of acute pancreatitis, making this compound a targeted therapy for this condition.[7][8]

Below is a diagram illustrating the LFA-1 signaling pathway and the inhibitory action of this compound.

This compound's inhibition of LFA-1 activation.

Therapeutic Application in Canine Acute Pancreatitis

This compound is conditionally approved by the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[2][9] This approval is based on evidence suggesting a reasonable expectation of effectiveness for this challenging and often life-threatening condition.[6][8]

Clinical Efficacy

A pilot field study demonstrated the clinical efficacy of this compound in dogs with presumptive acute pancreatitis.[10] The primary endpoint for evaluating clinical improvement was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3.[2][10] The MCAI is a scoring system that assesses seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.[2][9]

Table 1: Modified Canine Activity Index (MCAI) Scores in a Pilot Field Study

GroupMean MCAI Score (Day 0)Mean Change in MCAI Score (Day 0 to Day 3)Statistical Significance (p-value)
This compound (n=17)8.53-7.70.0193
Vehicle Control (n=19)7.68-5.7N/A
Data sourced from a randomized, masked, and placebo-controlled multicenter study.[8][10][11]

Dogs treated with this compound showed a statistically significant reduction in MCAI scores compared to the control group, indicating a more rapid clinical improvement.[8][10][12]

Safety Profile

In a 9-day laboratory safety study involving healthy Beagle dogs, this compound was administered at 1X, 3X, and 5X the labeled dose. The study found no evidence of systemic toxicity, indicating an acceptable margin of safety.[9][12]

The most common adverse reactions observed in the pilot field study are summarized below.

Table 2: Common Adverse Reactions in the Pilot Field Study

Adverse Reaction
Anorexia
Digestive tract disorders
Respiratory tract disorders
Hepatopathy and jaundice
These adverse effects were reported in both the this compound and control groups.[6][11]

It is important to note that the safe use of this compound has not been evaluated in dogs with cardiac disease, hepatic failure, or renal impairment, nor in pregnant, lactating, or breeding dogs, or puppies under 6 months of age.[2]

Experimental Protocols

Pilot Field Study for Clinical Efficacy

Objective: To evaluate the safety and effectiveness of this compound for the management of clinical signs associated with acute onset of pancreatitis in dogs.[11]

Study Design: A randomized, masked, placebo-controlled multicenter study.[10][13]

Study Population: 61 client-owned dogs with a presumptive diagnosis of acute pancreatitis were enrolled for safety assessment, with 35 evaluable cases for clinical evaluation (16 in the Fuzapladib group, 19 in the placebo group).[10][13]

Inclusion Criteria:

  • At least two clinical signs consistent with acute pancreatitis.[10]

  • Serum canine pancreatic lipase immunoreactivity (cPLI) concentrations of ≥400 μg/L.[10][11]

Treatment Protocol:

  • Fuzapladib Group: Received 0.4 mg/kg of this compound intravenously once daily for three consecutive days.[10][11]

  • Placebo Group: Received an equivalent volume of a vehicle control (lyophilized excipients in sterile water) intravenously once daily for three days.[9][10]

  • All dogs in the study also received standard of care therapy, including fluid therapy, antiemetics, pain management, and nutritional support.[2][9]

Efficacy Assessment:

  • The primary efficacy variable was the change in the group mean total MCAI score from Day 0 (pre-treatment) to Day 3.[8][11]

  • Secondary variables included canine acute pancreatitis clinical severity index (CAPCSI) scores and serum concentrations of canine pancreatic lipase immunoreactivity, cytokines, and C-reactive protein.[10][13]

The workflow for this clinical trial is depicted in the diagram below.

Clinical_Trial_Workflow Start Enrollment of Dogs with Presumptive Acute Pancreatitis InclusionCriteria Inclusion Criteria Met: - Clinical Signs - cPLI ≥ 400 μg/L Start->InclusionCriteria InclusionCriteria->Start Not Eligible Randomization Randomization InclusionCriteria->Randomization Eligible GroupA Fuzapladib Group (n=16) 0.4 mg/kg IV for 3 days Randomization->GroupA GroupB Placebo Group (n=19) Vehicle Control IV for 3 days Randomization->GroupB Day0 Day 0 Assessment: Baseline MCAI Score Day3 Day 3 Assessment: Final MCAI Score GroupA->Day3 GroupB->Day3 Day0->GroupA Treatment Day0->GroupB Treatment Analysis Data Analysis: Compare change in MCAI scores between groups Day3->Analysis Outcome Evaluation of Clinical Efficacy Analysis->Outcome

Workflow of the this compound pilot field study.
Pharmacokinetic Studies

Pharmacokinetic properties of this compound have been investigated in multiple species.

Study Design: Single intravenous or subcutaneous administration of this compound monohydrate (2 mg/kg) to rats, cats, and dogs.

Sample Collection: Blood samples were collected at various time points post-administration (5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes) to determine plasma concentrations of Fuzapladib.

Metabolism Analysis: In vitro metabolism kinetics were measured using liver S9 fractions from each species to assess enzymatic degradation.

Table 3: Comparative Pharmacokinetic Parameters of Fuzapladib (2 mg/kg, Subcutaneous Administration, Male)

SpeciesCmax (µg/mL)Tmax (h)Apparent Elimination Rate Constant (h⁻¹)
Rats3.2-2.1
Cats6.60.88 ± 0.110.30 ± 0.064
Dogs14.70.44 ± 0.0540.13 ± 0.022
Data from a study on species differences in biopharmaceutical properties.

Table 4: Pharmacokinetic Parameters of Fuzapladib in Dogs Following Nine IV Doses of 0.4 mg/kg

ParameterValue (Mean ± SD)
C0 (ng/mL)1340 ± 199
AUCss (ng*h/mL)1450 ± 189
T1/2 (h)2.68 ± 0.28
Vss (mL/kg)273 ± 33.1
Clss (mL/h/kg)280 ± 35.8
C0: Back-extrapolated plasma concentration at time zero; AUCss: Area under the curve at steady state; T1/2: Terminal elimination half-life; Vss: Volume of distribution at steady state; Clss: Clearance at steady state.[12]

Formulation and Administration

This compound for injection (PANOQUELL®-CA1) is supplied as a lyophilized powder that requires reconstitution.[7][14]

  • Composition: One vial contains 14 mg of this compound, 52.5 mg of D-mannitol, and 21 mg of tromethamine.[7][14]

  • Reconstitution: The powder is reconstituted with 3.5 mL of sterile diluent (bacteriostatic water for injection containing 1.8% w/v benzyl alcohol) to yield a 4 mg/mL solution.[6][7][14]

  • Administration: The recommended dose is 0.4 mg/kg administered intravenously once daily for three consecutive days. The injection can be given as a bolus over 15 to 60 seconds.[2][4][6]

  • Stability: Once reconstituted, the solution is stable for 28 days when refrigerated.[4][7]

Future Directions and Therapeutic Potential

The unique mechanism of action of this compound as an LFA-1 activation inhibitor holds significant promise for the treatment of various inflammatory diseases beyond canine pancreatitis. Its ability to specifically target neutrophil migration suggests potential applications in other conditions where neutrophilic inflammation plays a key pathogenic role. Further research is warranted to explore its efficacy and safety in other species and for different inflammatory disorders. The development of alternative formulations, such as sustained-release hydrogels, is also an area of active investigation to potentially improve pharmacokinetic profiles and patient compliance.[15]

Conclusion

This compound represents a novel and targeted approach to managing acute inflammation. Its mechanism of action, centered on the inhibition of LFA-1 activation and subsequent neutrophil extravasation, provides a specific therapeutic strategy. The available data from preclinical and clinical studies in dogs with acute pancreatitis demonstrate its potential to improve clinical outcomes. This technical guide summarizes the current knowledge on this compound, offering a valuable resource for scientists and researchers dedicated to advancing anti-inflammatory therapies.

References

Fuzapladib Sodium: A Technical Guide to a Novel Leukocyte Function-Associated Antigen-1 (LFA-1) Activation Inhibitor for Acute Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium is a novel small molecule inhibitor that targets the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in the adhesion and migration of leukocytes. By preventing the conformational changes required for LFA-1 activation, this compound effectively blocks the extravasation of neutrophils and other inflammatory cells from the bloodstream into tissues, thereby mitigating the inflammatory cascade characteristic of various acute inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to this compound. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically inhibiting the activation of LFA-1[1][2]. LFA-1, an integrin receptor expressed on the surface of leukocytes, plays a pivotal role in the adhesion of these cells to the vascular endothelium, a prerequisite for their migration into inflamed tissues[3]. The activation of LFA-1 is a complex process involving a conformational shift from a low-affinity "bent" state to a high-affinity "extended" state, which is triggered by inside-out signaling pathways initiated by chemokines and other inflammatory mediators[4]. This conformational change exposes the ligand-binding site on LFA-1, allowing it to bind with high affinity to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on endothelial cells[5]. This compound intervenes in this process by preventing the LFA-1 activation step, thus maintaining the integrin in its inactive, low-affinity state. This inhibition of LFA-1 activation effectively prevents the firm adhesion of leukocytes to the endothelium, thereby blocking their subsequent transmigration into the surrounding tissues and dampening the inflammatory response[2][6].

Signaling Pathway of LFA-1 Activation and Inhibition by this compound

The activation of LFA-1 is a downstream consequence of various signaling cascades within the leukocyte. Upon stimulation by chemokines, G-protein coupled receptors (GPCRs) on the leukocyte surface initiate a signaling cascade that leads to the activation of small GTPases, such as Rap1. Activated Rap1, along with other signaling molecules like talin and kindlin, binds to the cytoplasmic tail of the LFA-1 β2 subunit. This interaction disrupts the association between the αL and β2 cytoplasmic tails, triggering a series of conformational changes that propagate to the extracellular domain of LFA-1, ultimately leading to its high-affinity state. This compound is thought to interfere with these conformational changes, preventing the final activation step required for high-affinity binding to ICAM-1.

LFA1_Activation_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ICAM1 ICAM-1 LFA1_inactive LFA-1 (Inactive/Bent) LFA1_active LFA-1 (Active/Extended) LFA1_inactive->LFA1_active LFA1_active->ICAM1 High-affinity binding GPCR Chemokine Receptor (GPCR) G_protein G-protein GPCR->G_protein Activates Chemokine Chemokine Chemokine->GPCR Binds Rap1_GDP Rap1-GDP G_protein->Rap1_GDP Activates GEF for Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP to GTP exchange Talin_Kindlin Talin/Kindlin Rap1_GTP->Talin_Kindlin Recruits Talin_Kindlin->LFA1_inactive Binds to cytoplasmic tail Fuzapladib This compound Fuzapladib->LFA1_inactive Inhibits Activation

Figure 1: LFA-1 Activation Pathway and Fuzapladib's Point of Inhibition.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of LFA-1 activation in in vitro assays. In a study utilizing genetically engineered mouse pre-B cells expressing LFA-1, Fuzapladib at a concentration of 1 µmol/L was shown to suppress LFA-1 activity stimulated by stromal cell-derived factor-1 (SDF-1)[7]. Furthermore, this compound at a concentration of 1 µM significantly inhibited the adhesion of HL-60 cells to Human Umbilical Vein Endothelial Cells (HUVEC) stimulated with lipopolysaccharide[1].

Assay Cell Line Stimulant This compound Concentration Effect Reference
LFA-1 ActivityMouse pre-B cells expressing LFA-1SDF-11 µmol/LSuppression of LFA-1 activity[7]
Cell AdhesionHL-60 and HUVECLipopolysaccharide1 µMSignificant inhibition of adhesion[1]
In Vivo Efficacy in a Porcine Endotoxemia Model

The anti-inflammatory effects of Fuzapladib were evaluated in a porcine model of lipopolysaccharide (LPS)-induced endotoxemia.

Experimental Design: Fifteen pigs were randomly assigned to one of three groups (n=5 each): a control group, a low-dose Fuzapladib (low-FZP) group, and a high-dose Fuzapladib (high-FZP) group. Endotoxemia was induced by LPS administration. The low-FZP group received an intravenous (IV) bolus of 0.048 mg/kg followed by a continuous rate infusion (CRI) of 0.075 mg/kg/hr. The high-FZP group received an IV bolus of 1.34 mg/kg followed by a CRI of 2.11 mg/kg/hr[8].

Results: While high-dose Fuzapladib did not significantly reduce overall organ damage in this model, it did suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6)[4][8]. The high-FZP group also maintained significantly higher arterial oxygen partial pressure and normal blood pressure compared to the control group in the early acute phase following LPS administration[8].

Parameter Control Group Low-FZP Group High-FZP Group Outcome Reference
Interleukin-6 (IL-6) LevelsIncreasedIncreasedSignificantly lower increase compared to controlSuppression of IL-6 production[4][8]
Arterial Oxygen Partial PressureDecreasedDecreasedMaintained higher levels compared to controlImproved oxygenation[8]
Blood PressureDecreasedDecreasedMaintained normal levels compared to controlHemodynamic stability[8]
Mortality (4-hour observation)1/52/50/5Trend towards reduced mortality[8]
Pharmacokinetics in Animal Models

Pharmacokinetic studies of this compound monohydrate (2 mg/kg) have been conducted in rats, cats, and dogs, revealing species-specific differences in clearance and elimination.

Species (Male) Administration Route Cmax (µg/mL) CLtot (mL/h.kg) Apparent Elimination Rate Constant (h-1) Reference
RatsSubcutaneous3.2687 ± 242.1[9][10]
CatsSubcutaneous6.674 ± 110.30[9][10]
DogsSubcutaneous14.716 ± 20.13[9][10]

Clinical Data in Canine Acute Pancreatitis

This compound (trade name PANOQUELL®-CA1) has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with acute onset of pancreatitis in dogs[11][12].

Multicenter, Randomized, Masked, Placebo-Controlled Study

A pivotal study evaluated the safety and clinical efficacy of Fuzapladib in client-owned dogs with presumptive acute pancreatitis.

Study Design: Sixty-one dogs were enrolled, with 35 evaluable cases included in the efficacy analysis (16 in the Fuzapladib group and 19 in the placebo group). Dogs in the treatment group received 0.4 mg/kg of Fuzapladib intravenously once daily for three consecutive days. The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3[13][14]. The MCAI is a composite score assessing activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool[2][15].

Results: Dogs treated with Fuzapladib showed a statistically significant improvement in their clinical scores compared to the placebo group. The mean change in MCAI scores was significantly greater in the Fuzapladib-treated group (-7.75) compared to the placebo group (-5.68)[13][14]. No significant differences were observed in secondary endpoints, which included canine pancreatic lipase immunoreactivity, cytokines, and C-reactive protein concentrations[10][13].

Parameter Fuzapladib Group (n=16) Placebo Group (n=19) p-value Reference
Mean Change in MCAI Score (Day 0 to Day 3)-7.75-5.680.02[13][14]
Mean MCAI Score at Day 08.537.68Not significant[2][15]
Mean Change in MCAI Score (Day 0 to Day 3)-7.7-5.70.0193[2][15]

Experimental Protocols

In Vitro Leukocyte Adhesion Assay (Representative Protocol)

This protocol is a representative example of how to assess the inhibitory effect of this compound on leukocyte adhesion to endothelial cells.

Objective: To determine the concentration-dependent inhibition of leukocyte (e.g., HL-60 cells) adhesion to a monolayer of endothelial cells (e.g., HUVECs) by this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • HL-60 cells (human promyelocytic leukemia cell line)

  • Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 with 10% FBS for HL-60)

  • This compound

  • Lipopolysaccharide (LPS)

  • Calcein-AM (fluorescent dye)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Methodology:

  • Endothelial Cell Monolayer Preparation: Seed HUVECs into a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.

  • Leukocyte Labeling: Incubate HL-60 cells with Calcein-AM in serum-free medium to fluorescently label the cells. Wash the cells to remove excess dye.

  • Endothelial Cell Activation: Treat the HUVEC monolayer with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of ICAM-1.

  • This compound Treatment: Pre-incubate the Calcein-AM labeled HL-60 cells with varying concentrations of this compound for 30 minutes.

  • Co-culture and Adhesion: Add the Fuzapladib-treated HL-60 cells to the LPS-activated HUVEC monolayer and incubate for 30-60 minutes to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent HL-60 cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Adhesion_Assay_Workflow A 1. Culture HUVEC monolayer in 96-well plate C 3. Activate HUVEC monolayer with LPS A->C B 2. Label HL-60 cells with Calcein-AM D 4. Pre-incubate labeled HL-60 cells with this compound B->D E 5. Add treated HL-60 cells to HUVEC monolayer C->E D->E F 6. Incubate to allow adhesion E->F G 7. Wash to remove non-adherent cells F->G H 8. Measure fluorescence of adherent cells G->H I 9. Calculate % inhibition and IC50 H->I

Figure 2: Workflow for an In Vitro Leukocyte Adhesion Assay.
In Vivo Porcine Endotoxemia Model Protocol

Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a porcine model of LPS-induced endotoxemia.

Animals: Fifteen healthy, young domestic pigs.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Anesthetic agents (e.g., isoflurane)

  • Intravenous catheters

  • Blood collection tubes

  • Physiological monitoring equipment

Methodology:

  • Animal Preparation: Anesthetize the pigs and instrument them with intravenous catheters for drug administration and blood sampling.

  • Group Allocation: Randomly divide the pigs into three groups (n=5 each): Control, Low-Dose Fuzapladib (low-FZP), and High-Dose Fuzapladib (high-FZP).

  • Fuzapladib Administration:

    • Low-FZP Group: Administer an IV bolus of 0.048 mg/kg this compound, followed by a continuous rate infusion (CRI) of 0.075 mg/kg/hr.

    • High-FZP Group: Administer an IV bolus of 1.34 mg/kg this compound, followed by a CRI of 2.11 mg/kg/hr.

    • Control Group: Administer a corresponding volume of saline.

  • Induction of Endotoxemia: Five minutes after the start of Fuzapladib or saline administration, induce endotoxemia by administering an IV bolus of LPS.

  • Monitoring and Sampling: Continuously monitor physiological parameters (heart rate, blood pressure, respiratory rate, temperature) for the duration of the experiment (e.g., 4 hours). Collect blood samples at predetermined time points for analysis of inflammatory markers (e.g., IL-6), complete blood count, and blood chemistry.

  • Data Analysis: Compare the physiological parameters and inflammatory marker levels between the treatment and control groups.

Porcine_Model_Workflow A 1. Anesthetize and instrument pigs B 2. Randomly assign to Control, Low-FZP, or High-FZP groups A->B C 3. Administer this compound (bolus + CRI) or saline B->C D 4. Induce endotoxemia with intravenous LPS C->D E 5. Monitor physiological parameters D->E F 6. Collect blood samples at multiple time points D->F H 8. Compare data between groups E->H G 7. Analyze blood for inflammatory markers and other parameters F->G G->H

Figure 3: Experimental Workflow for the Porcine Endotoxemia Model.
Canine Acute Pancreatitis Clinical Trial Protocol

Objective: To evaluate the safety and clinical efficacy of this compound for the management of clinical signs associated with acute onset of pancreatitis in dogs.

Study Population: Client-owned dogs with a presumptive diagnosis of acute pancreatitis based on clinical signs and elevated canine pancreatic lipase immunoreactivity (cPLI).

Study Design: A multicenter, randomized, masked, placebo-controlled clinical trial.

Methodology:

  • Enrollment and Baseline Assessment: Enroll eligible dogs and perform a baseline assessment, including a physical examination, bloodwork (CBC, chemistry, cPLI), and calculation of the Modified Canine Activity Index (MCAI) score.

  • Randomization and Blinding: Randomly assign dogs to either the Fuzapladib group or the placebo group. The investigators and pet owners are blinded to the treatment allocation.

  • Treatment Administration:

    • Fuzapladib Group: Administer this compound at a dose of 0.4 mg/kg intravenously once daily for three consecutive days.

    • Placebo Group: Administer a matching placebo intravenously once daily for three consecutive days.

    • All dogs receive standard of care for acute pancreatitis, including intravenous fluids, antiemetics, analgesics, and nutritional support.

  • Clinical Monitoring: Perform daily physical examinations and calculate the MCAI score. Monitor for any adverse events.

  • Follow-up: Conduct a final assessment on Day 3, including a physical examination, repeat bloodwork, and calculation of the final MCAI score.

  • Data Analysis: The primary efficacy endpoint is the change in the mean total MCAI score from Day 0 to Day 3. Secondary endpoints may include changes in serum cPLI, C-reactive protein, and cytokine concentrations.

Conclusion

This compound represents a targeted therapeutic approach for the management of acute inflammatory diseases by inhibiting the activation of LFA-1 and subsequent leukocyte migration. Preclinical and clinical data in canine acute pancreatitis have demonstrated its potential to improve clinical outcomes. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic applications of this compound and other LFA-1 activation inhibitors. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of acute inflammatory conditions.

References

Methodological & Application

Fuzapladib Sodium: Application Notes and Protocols for Use in Canines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuzapladib sodium, marketed as PANOQUELL®-CA1, is a novel therapeutic agent that has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][2][3] It represents a targeted approach to mitigating the inflammatory cascade characteristic of this disease.[4][5] this compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[4][6] By blocking the activation of LFA-1 on neutrophils, it prevents their adhesion to intercellular adhesion molecule-1 (ICAM-1) on the vascular endothelium, thereby inhibiting neutrophil migration into the pancreatic tissue.[7][8] This mechanism of action helps to reduce inflammation and limit the expansion of pancreatic lesions.[5][9]

These application notes provide a comprehensive overview of the experimental protocols, quantitative data, and underlying mechanisms of this compound for its application in canine studies.

Data Presentation

Pharmacokinetic Parameters

A study in healthy Beagle dogs administered this compound intravenously at the clinical dose of 0.4 mg/kg for nine consecutive days yielded the following pharmacokinetic parameters.[1][9] Minimal accumulation was observed.[1][9]

ParameterValue (Mean ± SD)Unit
C₀ (Initial Plasma Concentration)3.55 ± 1.17µg/mL
AUCₛₛ (Area Under the Curve at Steady State)19.2 ± 12.7hour*µg/mL
(Half-life)7.32 ± 4.08hour
Vₛₛ (Volume of Distribution at Steady State)0.216 ± 0.070L/kg
Clₛₛ (Clearance at Steady State)0.026 ± 0.009L/h/kg

Table derived from data in the PANOQUELL®-CA1 Freedom of Information Summary.[9]

Clinical Efficacy

A pilot field study evaluated the effectiveness of this compound in client-owned dogs with acute pancreatitis. The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3.[4][10]

Treatment GroupNMean MCAI Score at Day 0 (± SD)Mean Change in MCAI Score from Day 0 to Day 3 (± SD)P-value
This compound (0.4 mg/kg IV daily) 178.53-7.70.0193
Vehicle Control 197.68-5.7

Table compiled from data in the PANOQUELL®-CA1 Freedom of Information Summary and related publications.[4][9][10]

Experimental Protocols

Modified Canine Activity Index (MCAI) Assessment

MCAI Parameters:

  • Activity Level

  • Appetite

  • Vomiting

  • Cranial Abdominal Pain

  • Dehydration

  • Stool Consistency

  • Blood in Stool

Scoring:

Each parameter is scored based on the investigator's clinical assessment of severity:

  • 0: Normal

  • 1: Mild abnormality

  • 2: Moderate abnormality

  • 3: Severe abnormality

The total MCAI score is the sum of the scores for each of the seven parameters.

Reconstitution and Administration of this compound

Materials:

  • One vial of PANOQUELL®-CA1 (14 mg of this compound as a sterile lyophilized powder)[1][12]

  • One vial of sterile diluent (3.9 mL of bacteriostatic water for injection with 1.8% w/v benzyl alcohol)[1][12]

  • Sterile 5 mL syringe and needle[1]

Reconstitution Procedure:

  • Using a sterile needle and syringe, aseptically withdraw 3.5 mL of the sterile diluent.[1][13]

  • Slowly transfer the 3.5 mL of diluent into the vial containing the this compound lyophilized powder.[1][13]

  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.[1][14]

  • The reconstituted solution will have a final concentration of 4 mg/mL of this compound.[12][15]

  • Store the reconstituted solution under refrigeration at 2°C to 8°C (36°F to 46°F) and use within 28 days.[12][16]

Administration Protocol:

  • The recommended dosage is 0.4 mg/kg of body weight.[1][3]

  • Administer once daily for three consecutive days.[1][3]

  • The route of administration is intravenous (IV) bolus injection over 15 seconds to 1 minute.[1][16]

Safety and Monitoring

Adverse Reactions:

The most common adverse reactions observed in the pilot field study included anorexia, digestive tract disorders (vomiting, diarrhea), respiratory tract disorders, and hepatopathy/jaundice.[4][15][17]

Drug Interactions:

This compound is highly protein-bound.[2] Caution should be exercised when co-administering with other highly protein-bound drugs, such as NSAIDs, certain anti-emetics, antibiotics, diuretics, and behavioral medications.[2][17] The concomitant use with other protein-bound drugs has not been extensively studied.[2][5]

Visualizations

Fuzapladib_Mechanism_of_Action cluster_1 Neutrophil ICAM1 ICAM-1 Adhesion Adhesion & Migration ICAM1->Adhesion LFA1_inactive Inactive LFA-1 LFA1_active Active LFA-1 LFA1_inactive->LFA1_active Conformational Change LFA1_active->ICAM1 Binding Chemokines Chemokines/ Cytokines Chemokines->LFA1_inactive Activation Signal Fuzapladib This compound Fuzapladib->LFA1_inactive Inhibits Activation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment Diagnosis Diagnosis of Acute Pancreatitis (Clinical Signs, cPLI ≥ 400 µg/L) Enrollment Enrollment in Study Diagnosis->Enrollment Day0 Day 0: - Baseline MCAI Score - Administer Fuzapladib (0.4 mg/kg IV) or Placebo Enrollment->Day0 Day1 Day 1: - Administer Fuzapladib or Placebo Day0->Day1 Day2 Day 2: - Administer Fuzapladib or Placebo Day1->Day2 Day3_MCAI Day 3: - Final MCAI Score Day2->Day3_MCAI Analysis Analyze Change in MCAI Score (Day 3 - Day 0) Day3_MCAI->Analysis

References

Application Notes and Protocols for Cell Culture Experiments with Fuzapladib Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuzapladib sodium, also known as IS-741, is an inhibitor of Leukocyte Function-Associated antigen-1 (LFA-1) activation.[1] By targeting LFA-1, this compound effectively blocks the adhesion and extravasation of neutrophils, a critical step in the inflammatory cascade associated with conditions such as acute pancreatitis.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to study the effects of this compound, particularly relevant for research in inflammation and drug development.

Mechanism of Action

This compound selectively inhibits the activation of LFA-1, a β2 integrin expressed on the surface of leukocytes.[4] LFA-1 activation is a key step in the firm adhesion of neutrophils to the vascular endothelium, a process mediated by the interaction of LFA-1 with Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[5] By preventing this interaction, this compound reduces the infiltration of neutrophils into inflamed tissues, thereby mitigating the inflammatory response.[2][3]

Data Presentation

While specific IC50 values for this compound in cell culture assays are not widely published, in vitro studies have demonstrated its concentration-dependent inhibitory effect on neutrophil adhesion to endothelial cells. The following table summarizes the qualitative and quantitative data gathered from available literature.

ParameterCell TypesAssayResult
Inhibition of Cell Adhesion Human promyelocytic leukemia cells (HL-60) and Human Umbilical Vein Endothelial Cells (HUVEC)Static Adhesion AssayThis compound significantly inhibited the adhesion of HL-60 cells to lipopolysaccharide (LPS)-stimulated HUVEC in a concentration-dependent manner.[1]

Experimental Protocols

Neutrophil-Endothelial Cell Adhesion Assay

This protocol is designed to assess the inhibitory effect of this compound on the adhesion of neutrophils to endothelial cells in vitro.

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other suitable endothelial cell line

  • Human promyelocytic leukemia cells (HL-60) or freshly isolated neutrophils (canine or human)

  • Endothelial cell growth medium

  • Leukocyte culture medium (e.g., RPMI-1640)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Calcein-AM (for fluorescence labeling of neutrophils)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Protocol:

  • Endothelial Cell Culture:

    • Culture HUVEC in endothelial cell growth medium in a 96-well black, clear-bottom plate until a confluent monolayer is formed.

  • Activation of Endothelial Cells:

    • Treat the HUVEC monolayer with an inflammatory stimulus such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules (e.g., ICAM-1).

  • Preparation of Neutrophils:

    • Culture HL-60 cells in appropriate medium or isolate primary neutrophils from fresh blood using a density gradient centrifugation method.

    • Label the neutrophils with Calcein-AM (2 µM) for 30 minutes at 37°C.

    • Wash the labeled neutrophils twice with PBS.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and create a serial dilution in the leukocyte culture medium.

    • Pre-incubate the Calcein-AM labeled neutrophils with various concentrations of this compound for 30-60 minutes at 37°C.

  • Co-culture and Adhesion:

    • Remove the activation medium from the HUVEC monolayer and wash gently with PBS.

    • Add the this compound-treated neutrophils to the HUVEC monolayer.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing and Quantification:

    • Gently wash the wells with pre-warmed PBS to remove non-adherent neutrophils.

    • Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of neutrophil adhesion for each concentration of this compound relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol determines the potential cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Canine pancreatic acinar cells or other relevant cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of the vehicle control.

Isolation of Canine Pancreatic Acinar Cells for In Vitro Pancreatitis Models

This protocol provides a method for isolating primary canine pancreatic acinar cells, which can be used to create an in vitro model of pancreatitis to study the effects of this compound.

Materials:

  • Fresh canine pancreas tissue

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Waymouth's medium

  • Soybean trypsin inhibitor

  • Epidermal Growth Factor (EGF)

  • Cell strainers (100 µm)

Protocol:

  • Tissue Preparation:

    • Obtain fresh canine pancreas tissue and place it in ice-cold HBSS.

    • Mince the tissue into small pieces.

  • Enzymatic Digestion:

    • Digest the minced tissue with Collagenase P in HBSS at 37°C with gentle agitation until the tissue is dissociated.

  • Cell Isolation:

    • Stop the digestion by adding cold HBSS with 5% FBS.

    • Filter the cell suspension through a 100 µm cell strainer.

    • Centrifuge the filtrate to pellet the acinar cells.

  • Cell Culture:

    • Resuspend the acinar cells in Waymouth's medium supplemented with FBS, soybean trypsin inhibitor, and EGF.

    • Culture the cells in appropriate culture vessels. These primary cells can be used to model pancreatitis by treating them with agents like caerulein or LPS, followed by treatment with this compound to assess its protective effects.

Visualizations

Caption: this compound's mechanism of action.

G cluster_workflow Experimental Workflow: Neutrophil Adhesion Assay Start Start Culture_HUVEC Culture Endothelial Cells (e.g., HUVEC) to Confluency Start->Culture_HUVEC Isolate_Neutrophils Isolate or Culture Neutrophils (e.g., HL-60) Activate_HUVEC Activate Endothelial Cells with LPS or TNF-α Culture_HUVEC->Activate_HUVEC Co_culture Co-culture Treated Neutrophils with Activated Endothelial Cells Activate_HUVEC->Co_culture Label_Neutrophils Label Neutrophils with Calcein-AM Isolate_Neutrophils->Label_Neutrophils Treat_Neutrophils Pre-incubate Neutrophils with this compound Label_Neutrophils->Treat_Neutrophils Treat_Neutrophils->Co_culture Wash Wash to Remove Non-adherent Neutrophils Co_culture->Wash Measure_Fluorescence Measure Fluorescence of Adherent Neutrophils Wash->Measure_Fluorescence Analyze_Data Analyze Data and Determine % Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a neutrophil adhesion assay.

References

Application Notes and Protocols: Fuzapladib Sodium in Combination with Supportive Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuzapladib sodium is a novel small molecule drug that acts as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2][3] It is conditionally approved by the FDA for managing clinical signs associated with acute onset of canine pancreatitis.[1][4] this compound works by blocking the inflammatory cascade associated with acute pancreatitis, specifically by inhibiting the extravasation of neutrophils into the pancreatic tissue.[1][3] This document provides detailed application notes and protocols for the use of this compound in combination with supportive care therapies in a research and drug development context.

Mechanism of Action

This compound targets the activation of LFA-1, an integrin found on the surface of leukocytes.[1][2][3] In acute pancreatitis, the release of inflammatory mediators triggers the activation of LFA-1 on neutrophils. This activation leads to a conformational change in LFA-1, increasing its affinity for intercellular adhesion molecule-1 (ICAM-1) expressed on vascular endothelial cells. The binding of LFA-1 to ICAM-1 is a critical step in the adhesion and subsequent migration of neutrophils from the bloodstream into the inflamed pancreatic tissue.[5] By inhibiting the activation of LFA-1, this compound prevents this crucial step in the inflammatory process, thereby reducing neutrophil infiltration and subsequent tissue damage in the pancreas.[2][3]

LFA1_Pathway cluster_blood_vessel Blood Vessel cluster_endothelium Vascular Endothelium cluster_pancreatic_tissue Pancreatic Tissue Neutrophil Neutrophil LFA1_inactive LFA-1 (Inactive) Neutrophil->LFA1_inactive expresses Pancreas Inflamed Pancreas Neutrophil->Pancreas extravasation LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active conformational change LFA1_active->Neutrophil enables adhesion ICAM1 ICAM-1 LFA1_active->ICAM1 binds to Fuzapladib This compound Fuzapladib->LFA1_active inhibits activation Endothelial_Cell Endothelial Cell Endothelial_Cell->ICAM1 expresses Cytokines Inflammatory Cytokines Pancreas->Cytokines releases Cytokines->LFA1_inactive activates

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Efficacy Data from Pilot Field Study in Dogs with Acute Pancreatitis[7][8][9][10]
ParameterThis compound Group (n=17)Vehicle Control Group (n=19)p-value
Day 0 Mean MCAI Score 8.537.68-
Day 3 Mean MCAI Score 0.832.00-
Change in Mean MCAI Score (Day 0 to 3) -7.7-5.70.0193

MCAI (Modified Canine Activity Index) is a scoring system assessing clinical signs of pancreatitis.

Table 2: Pharmacokinetic Parameters of Fuzapladib in Dogs (0.4 mg/kg IV for 9 days)[5]
ParameterValue (Mean ± SD)
C0 (µg/mL) 0.29 ± 0.07
AUCss (µg*h/mL) 0.35 ± 0.07
T1/2 (h) 1.8 ± 0.4
Vss (L/kg) 0.49 ± 0.11
Clss (L/h/kg) 1.16 ± 0.22

C0: Back-extrapolated plasma concentration at time zero; AUCss: Area under the curve at steady state; T1/2: Elimination half-life; Vss: Volume of distribution at steady state; Clss: Clearance at steady state.

Table 3: Interspecies Pharmacokinetic Comparison (Single 2 mg/kg Subcutaneous Dose)[6][11]
SpeciesCmax (µg/mL)Tmax (h)
Rats (male) 3.2~0.2-0.9
Cats (male) 6.6~0.2-0.9
Dogs (male) 14.7~0.2-0.9

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Protocol 1: Pilot Field Study for Efficacy Evaluation in Canine Pancreatitis

This protocol is based on the methodology of the pilot field study for this compound.[6][7]

pilot_study_workflow start Enrollment inclusion Inclusion Criteria: - At least 2 clinical signs of pancreatitis - cPLI ≥ 400 µg/L start->inclusion randomization Randomization inclusion->randomization treatment_group Treatment Group: This compound (0.4 mg/kg IV) once daily for 3 days randomization->treatment_group control_group Control Group: Vehicle Control IV once daily for 3 days randomization->control_group supportive_care Standard Supportive Care for both groups treatment_group->supportive_care control_group->supportive_care monitoring Daily Monitoring: - Physical Examination - MCAI Scoring supportive_care->monitoring day3_eval Day 3 Evaluation: - Final MCAI Score - Adverse Event Assessment monitoring->day3_eval analysis Data Analysis: - Compare change in MCAI scores between groups day3_eval->analysis end Study Conclusion analysis->end

Figure 2: Workflow for a Pilot Efficacy Study.

1. Objective: To evaluate the effectiveness of this compound in managing the clinical signs of acute pancreatitis in dogs when administered in conjunction with supportive care.

2. Study Population: Client-owned dogs diagnosed with acute onset pancreatitis.

3. Inclusion Criteria:

  • Presence of at least two clinical signs consistent with acute pancreatitis (e.g., vomiting, abdominal pain, anorexia).
  • Canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥ 400 µg/L.

4. Exclusion Criteria:

  • Severe concurrent life-threatening illness other than acute pancreatitis.

5. Study Design:

  • A multicenter, randomized, masked, placebo-controlled prospective field study.
  • Animals are randomly assigned to either the this compound treatment group or a vehicle control group.

6. Treatment Protocol:

  • Treatment Group: Administer this compound at a dosage of 0.4 mg/kg intravenously once daily for three consecutive days.[8]
  • Control Group: Administer a vehicle control (e.g., lyophilized excipients in sterile water) intravenously at the same volume and frequency as the treatment group.
  • Supportive Care: All dogs in both groups receive standard supportive care for pancreatitis, which may include intravenous fluids, anti-emetics, and analgesics.[9][10]

7. Data Collection and Efficacy Assessment:

  • Conduct a thorough physical examination and clinical assessment daily.
  • Utilize the Modified Canine Activity Index (MCAI) to score the severity of clinical signs daily. The MCAI includes assessment of activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[8][11]
  • The primary efficacy variable is the change in the mean total MCAI score from Day 0 (pre-treatment) to Day 3.

8. Statistical Analysis:

  • Compare the change in mean MCAI scores between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.

Protocol 2: Intravenous Administration of this compound

This protocol outlines the steps for the reconstitution and intravenous administration of this compound for injection.[1][5][12][13][14]

fuzapladib_admin_workflow start Preparation reconstitution Reconstitution: - Withdraw 3.5 mL of sterile diluent - Add to lyophilized powder vial - Gently swirl to dissolve start->reconstitution dosing Dose Calculation: Calculate dose based on body weight (0.1 mL/kg for a 4 mg/mL solution) reconstitution->dosing iv_access Establish IV Access: - Place an IV catheter (e.g., cephalic or saphenous vein) dosing->iv_access administration Administration: - Administer as an IV bolus over 15-60 seconds iv_access->administration monitoring Post-Administration Monitoring: - Observe for any immediate adverse reactions administration->monitoring end Procedure Complete monitoring->end

Figure 3: this compound IV Administration Workflow.

1. Materials:

  • Vial of this compound (lyophilized powder)
  • Vial of sterile diluent (bacteriostatic water for injection with 1.8% w/v benzyl alcohol)[5]
  • Sterile syringe (5 mL) and needle for reconstitution
  • Sterile syringe appropriate for dosing
  • Intravenous catheter
  • Alcohol swabs
  • Appropriate personal protective equipment

2. Reconstitution Procedure: [1][12]

  • Using a sterile syringe and needle, withdraw 3.5 mL of the provided sterile diluent.
  • Slowly inject the diluent into the vial containing the lyophilized this compound powder.
  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
  • The reconstituted solution will have a concentration of 4 mg/mL.[13]
  • The reconstituted product is stable for 28 days when stored under refrigeration (2-8°C).[14]

3. Dosing and Administration:

  • The recommended dosage is 0.4 mg/kg of body weight, which corresponds to 0.1 mL/kg of the reconstituted solution.[13]
  • Aseptically prepare the injection site.
  • Administer the calculated dose as an intravenous bolus injection over 15 to 60 seconds.[1][12]
  • Administer once daily for three consecutive days.

4. Post-Administration Care:

  • Monitor the animal for any signs of adverse reactions at the injection site or systemically.
  • Maintain the patency of the intravenous catheter for subsequent administrations and supportive care.

Protocol 3: Combination with Supportive Care Therapies

This compound is intended to be used in conjunction with standard supportive care for acute pancreatitis. The following are key components of supportive care.[2][6][9][10][15]

1. Fluid Therapy:

  • Intravenous fluid therapy is crucial to correct dehydration, maintain hydration, and support pancreatic perfusion.
  • Isotonic crystalloid solutions (e.g., Lactated Ringer's solution, 0.9% NaCl) are commonly used.
  • The fluid rate should be tailored to the individual patient's needs, considering dehydration deficit, maintenance requirements, and ongoing losses.

2. Analgesia:

  • Pancreatitis is a painful condition, and adequate analgesia is essential.
  • Opioids (e.g., fentanyl, buprenorphine) are often the analgesics of choice.
  • Non-steroidal anti-inflammatory drugs (NSAIDs) should be used with caution due to potential gastrointestinal and renal side effects in dehydrated patients.

3. Antiemetic Therapy:

  • Control of nausea and vomiting is important for patient comfort and to facilitate nutritional support.
  • Antiemetics such as maropitant or ondansetron can be administered.[9]

4. Nutritional Support:

  • Early enteral nutrition is generally recommended over withholding food.[2][10]
  • A low-fat, highly digestible diet should be offered as soon as the patient is able to tolerate it.
  • In cases of severe anorexia, assisted feeding via a nasoesophageal or esophagostomy tube may be necessary.

Safety and Adverse Reactions

In the pilot field study, the most common adverse reactions observed in dogs treated with this compound were anorexia, digestive tract disorders, respiratory tract disorders, hepatopathy, and jaundice.[6] It is important to note that these signs are also common in dogs with acute pancreatitis. This compound should not be used in dogs with a known hypersensitivity to the drug. The safe use of this compound has not been evaluated in dogs with cardiac disease, hepatic failure, or renal impairment, nor in pregnant, lactating, or breeding animals, or in puppies under 6 months of age.[16]

Conclusion

This compound represents a targeted therapeutic approach for the management of acute pancreatitis by inhibiting LFA-1 mediated neutrophil extravasation. When used in combination with comprehensive supportive care, it has been shown to improve clinical outcomes in dogs. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to further investigate and utilize this compound in the context of acute inflammatory diseases.

References

Application Notes and Protocols: Fuzapladib Sodium Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuzapladib sodium is a novel small molecule inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[1][2] LFA-1, an integrin found on the surface of leukocytes, plays a critical role in the inflammatory cascade by mediating the adhesion and extravasation of neutrophils into tissues.[3][4] By inhibiting LFA-1 activation, this compound effectively blocks the migration of neutrophils to sites of inflammation, thereby reducing tissue damage associated with acute inflammatory conditions such as pancreatitis.[1][5] These application notes provide a comprehensive overview of the intravenous and subcutaneous administration of this compound, including comparative pharmacokinetic data, detailed experimental protocols, and insights into its mechanism of action.

Mechanism of Action: LFA-1 Activation Inhibition

This compound exerts its anti-inflammatory effects by specifically targeting the activation of LFA-1. In response to inflammatory signals, a signaling cascade within the leukocyte is initiated, leading to a conformational change in LFA-1, which increases its affinity for its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on endothelial cells.[6] This binding is a crucial step for the firm adhesion and subsequent transmigration of neutrophils out of the bloodstream and into the inflamed tissue. This compound is understood to inhibit the interaction between key signaling molecules, phospholipase C-β2 and RAS-related C3 botulinus toxin substrate 1 (RAC1), which are essential for the "inside-out" signaling that activates LFA-1.[5] This inhibition prevents the conformational change in LFA-1, keeping it in a low-affinity state and thereby preventing neutrophil adhesion and extravasation.[4]

cluster_neutrophil Neutrophil cluster_membrane cluster_cytoplasm Cytoplasm ICAM1 ICAM-1 LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change LFA1_active->ICAM1 High-Affinity Binding Chemokine_Receptor Chemokine Receptor PLCb2 PLC-β2 Chemokine_Receptor->PLCb2 Activates RAC1 RAC1 PLCb2->RAC1 Activates RAC1->LFA1_inactive Inside-Out Signaling Fuzapladib This compound Fuzapladib->PLCb2 Inhibits Interaction Fuzapladib->RAC1 Inhibits Interaction Chemokine Chemokine Chemokine->Chemokine_Receptor Binds

Caption: this compound's Inhibition of the LFA-1 Activation Pathway.

Data Presentation: Pharmacokinetics of this compound

The following tables summarize the pharmacokinetic parameters of this compound following intravenous (IV) and subcutaneous (SC) administration in various species.

Table 1: Pharmacokinetic Parameters of this compound (2 mg/kg) in Male Rats, Cats, and Dogs [7]

SpeciesAdministration RouteCmax (µg/mL)Tmax (h)AUC0–inf (µg·h/mL)CLtot (mL/h/kg)
Rat IV---687 ± 24
SC3.20.2 - 0.9--
Cat IV---74 ± 11
SC6.60.2 - 0.9--
Dog IV---16 ± 2
SC14.70.2 - 0.9--

Table 2: Pharmacokinetic Parameters of this compound Following Nine IV Doses of 0.4 mg/kg in Dogs [8][9]

ParameterMean (± Standard Deviation)
C0 (ng/mL)-
AUCss (ng·h/mL)-
T1/2 (h)-
Vss (L/kg)-
Clss (mL/h/kg)-

Note: Specific values for C0, AUCss, T1/2, Vss, and Clss were not provided in the searched resources.

Table 3: Pharmacokinetic Parameters of this compound (2.0 mg/kg) in Rats: Standard vs. Hydrogel SC Formulation [2][10]

FormulationCmax (µg/mL)Tmax (h)t1/2 (h)
Standard SC 2.3 ± 0.40.4 ± 0.10.7 ± 0.2
Hydrogel SC 0.9 ± 0.10.9 ± 0.21.7 ± 0.4

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following intravenous and subcutaneous administration.

Species: Male and female Beagle dogs, hybrid cats, and Sprague-Dawley rats.[7][11]

Materials:

  • This compound monohydrate[11]

  • Sterile saline solution[11]

  • Syringes and needles appropriate for IV and SC injections

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • Freezer (-20°C or below) for plasma storage

  • UPLC-MS/MS system for plasma sample analysis[2]

Protocol:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the study. Ensure animals are healthy and within a normal weight range for their species and age.

  • Dosing:

    • Prepare a solution of this compound monohydrate in sterile saline at the desired concentration (e.g., for a 2 mg/kg dose).[7][11]

    • For intravenous administration, inject the solution as a bolus into a suitable vein (e.g., cephalic vein in dogs and cats, tail vein in rats).

    • For subcutaneous administration, inject the solution into the dorsal scapular region.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. For example: 0 (pre-dose), 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.[7]

    • Collect blood into appropriate anticoagulant tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 10,000 x g for 10 minutes at 4°C) to separate the plasma.[2]

    • Transfer the plasma supernatant to clean tubes and store frozen at -20°C or below until analysis.[2]

  • Plasma Sample Analysis (UPLC-MS/MS):

    • Sample Preparation: Thaw plasma samples. Deproteinize by adding a suitable organic solvent (e.g., methanol containing an internal standard).[2] Centrifuge to pellet the precipitated proteins.

    • Chromatography: Use a suitable UPLC column (e.g., Acquity UPLC BEH C18).[2] Employ a gradient elution with appropriate mobile phases (e.g., 0.1% formic acid in water and methanol).[2]

    • Mass Spectrometry: Utilize a tandem mass spectrometer with electrospray ionization (ESI) in the appropriate mode (positive or negative) to detect and quantify Fuzapladib and the internal standard.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, etc.) from the plasma concentration-time data using non-compartmental analysis software.

A Animal Acclimatization B Dosing (IV or SC) A->B C Serial Blood Collection B->C D Plasma Separation (Centrifugation) C->D E Plasma Storage (-20°C) D->E F Sample Preparation (Deproteinization) E->F G UPLC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis G->H

Caption: Experimental Workflow for In Vivo Pharmacokinetic Studies.

In Vitro Neutrophil Adhesion Assay

Objective: To evaluate the effect of this compound on neutrophil adhesion to endothelial cells in vitro.

Materials:

  • Primary human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line

  • Neutrophils isolated from fresh whole blood

  • This compound

  • Cell culture medium (e.g., RPMI-1640)

  • Fluorescent dye for labeling neutrophils (e.g., Calcein-AM)

  • Stimulant for endothelial cell activation (e.g., TNF-α)

  • Multi-well plates (e.g., 96-well)

  • Fluorescence plate reader

Protocol:

  • Endothelial Cell Culture:

    • Culture HUVECs in appropriate media until confluent in multi-well plates.

    • Activate the endothelial cells by treating with a stimulant (e.g., TNF-α) for a specified period (e.g., 4 hours) to induce ICAM-1 expression.

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh heparinized whole blood using density gradient centrifugation.

  • Fuzapladib Treatment:

    • Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control for a defined period.

  • Neutrophil Labeling:

    • Label the Fuzapladib-treated and control neutrophils with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

  • Adhesion Assay:

    • Wash the activated endothelial cell monolayers to remove the stimulant.

    • Add the fluorescently labeled neutrophils to the endothelial cell monolayers and incubate for a set time (e.g., 30 minutes) to allow for adhesion.

    • Gently wash the wells to remove non-adherent neutrophils.

  • Quantification:

    • Measure the fluorescence intensity of the remaining adherent neutrophils in each well using a fluorescence plate reader.

    • Calculate the percentage of neutrophil adhesion for each treatment condition relative to the control.

A Culture & Activate Endothelial Cells E Co-culture Neutrophils with Endothelial Cells A->E B Isolate Neutrophils C Treat Neutrophils with Fuzapladib B->C D Fluorescently Label Neutrophils C->D D->E F Wash to Remove Non-adherent Cells E->F G Quantify Adhesion via Fluorescence F->G

Caption: Workflow for an In Vitro Neutrophil Adhesion Assay.

Clinical Trial Protocol for Canine Pancreatitis

Objective: To evaluate the safety and efficacy of this compound for the treatment of acute pancreatitis in dogs.[1][8]

Study Design: Randomized, masked, placebo-controlled multicenter study.[1]

Inclusion Criteria: [1][10]

  • Dogs ≥ 6 months of age.

  • Presence of at least two clinical signs of acute pancreatitis (e.g., vomiting, anorexia, abdominal pain, lethargy, diarrhea, or dehydration).

  • Canine pancreatic lipase immunoreactivity (cPLI) concentration ≥ 400 µg/L.

  • Owner consent.

Exclusion Criteria: [1][10]

  • Gastrointestinal obstruction or foreign body.

  • Abdominal mass.

  • Severe concurrent life-threatening illness (e.g., severe cardiopulmonary disease, liver failure, end-stage renal disease).

  • Use of corticosteroids, NSAIDs, or immunosuppressants.

  • Pregnant or lactating dogs.

Treatment Protocol:

  • Treatment Group: this compound administered at 0.4 mg/kg intravenously once daily for three consecutive days.[1]

  • Control Group: Placebo (vehicle) administered intravenously once daily for three consecutive days.[1]

  • All dogs receive standard of care for pancreatitis, including fluid therapy, antiemetics, and analgesics.[8]

Efficacy Assessment:

  • The primary endpoint is the change in the Modified Canine Activity Index (MCAI) score from Day 0 (pre-treatment) to Day 3.[1][8] The MCAI scores seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and blood in the stool.[8]

  • Secondary endpoints may include changes in serum cPLI, C-reactive protein (CRP), and cytokine levels.[1]

Safety Assessment:

  • Monitoring for adverse events throughout the study period.

Sustained Release Subcutaneous Formulation

A hydrogel formulation of this compound has been developed for sustained subcutaneous release.[2][10] In a study in rats, this formulation demonstrated a lower Cmax and a prolonged half-life compared to a standard subcutaneous injection, suggesting the potential for less frequent dosing.[2][10] The absolute bioavailability of the hydrogel formulation was comparable to the standard subcutaneous injection.[10] Further studies are needed to evaluate the efficacy of this sustained-release formulation in a clinical setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fuzapladib Sodium Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fuzapladib sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vivo experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as IKV-741 or IS-741) is a small molecule inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[1][2] LFA-1 is an integrin found on leukocytes that plays a critical role in the adhesion of these cells to the vascular endothelium, a key step in their migration into tissues during inflammation.[3] By inhibiting LFA-1 activation, this compound effectively blocks the extravasation of neutrophils and other leukocytes into sites of inflammation, thereby exerting its anti-inflammatory effects.[3][4]

Q2: What are the approved clinical indications for this compound?

A2: this compound is conditionally approved by the FDA under the trade name PANOQUELL®-CA1 for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[5][6] It has been approved for the same indication in Japan since 2018.[7]

Q3: What are the physicochemical properties of this compound?

A3: this compound has the following properties:

  • Molecular Formula: C₁₅H₂₀F₃N₃O₃S[1][8]

  • Molecular Weight: 379.4 g/mol [1][8]

  • Appearance: The commercially available form for veterinary use is a lyophilized powder for injection.[1]

Q4: How should I reconstitute and store this compound for my experiments?

A4: The commercial formulation, PANOQUELL®-CA1, is a lyophilized powder containing 14 mg of this compound, 52.5 mg of D-mannitol, and 21 mg of tromethamine.[3] It is reconstituted with 3.5 mL of the provided sterile diluent (bacteriostatic water for injection containing 1.8% w/v benzyl alcohol) to yield a 4 mg/mL solution.[1][3] Once reconstituted, the solution is stable for 28 days when stored under refrigeration (2-8°C or 36-46°F).[3] For non-commercial formulations, a study has shown that a saline solution of this compound monohydrate is stable for at least 10 days when stored at 4°C.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Lack of efficacy in in vivo model despite proven in vitro activity - Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. - Poor Bioavailability: The drug may not be well absorbed or may be rapidly metabolized. - Species-specific Differences: Pharmacokinetics can vary significantly between species.- Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose. - Pharmacokinetic (PK) Analysis: Measure plasma concentrations of this compound over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile. A study in rats, cats, and dogs showed significant inter-species differences in clearance.[9][10] - Route of Administration: Consider alternative routes of administration. While intravenous (IV) administration provides 100% bioavailability, subcutaneous (SC) or oral (PO) routes may be suitable for some models but require validation.
Unexpected Toxicity or Adverse Events - Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). - Off-target effects: At higher concentrations, the compound may interact with other molecules, leading to toxicity. - Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.- Maximum Tolerated Dose (MTD) Study: Perform an MTD study to establish the safe dosage range in your specific animal model. - Observe for Clinical Signs: Monitor animals for adverse effects such as those reported in clinical trials with dogs, including anorexia, digestive tract disorders, respiratory issues, and injection site reactions.[5] - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects.
Precipitation of the Compound During Formulation or Administration - Poor Solubility: this compound may have limited solubility in certain vehicles. - Incorrect pH: The pH of the vehicle may not be optimal for solubility. - Temperature Effects: Solubility can be temperature-dependent.- Solubility Testing: Test the solubility of this compound in various research-grade vehicles. Saline has been successfully used as a vehicle in research settings.[9] - pH Adjustment: The commercial formulation is pH-adjusted with hydrochloric acid or sodium hydroxide.[6] Consider buffering your vehicle if necessary. - Sonication/Gentle Warming: Use sonication or gentle warming to aid dissolution, but be mindful of potential degradation.
High Inter-Animal Variability in Response - Inconsistent Dosing Technique: Variations in injection volume or gavage technique can lead to inconsistent dosing. - Genetic Variability within Animal Strain: Outbred stocks may have more variability than inbred strains. - Underlying Health Status of Animals: Subclinical infections or other health issues can affect drug metabolism and response.- Standardize Procedures: Ensure all personnel are trained on and adhere to standardized administration protocols. - Use Inbred Strains: If possible, use inbred animal strains to reduce genetic variability. - Health Monitoring: Closely monitor the health of the animals before and during the study.

Data Presentation: Summary of In Vivo Dosages

Animal ModelDisease ModelRoute of AdministrationDosageFrequencyDurationReference(s)
Dog Acute Pancreatitis (Clinical)Intravenous (IV)0.4 mg/kgOnce daily3 days[6]
Dog Acute Pancreatitis (Experimental)Intravenous (IV)0.4 mg/kg, 1.2 mg/kg, 2.0 mg/kgOnce daily9 days[3]
Dog Pharmacokinetic StudyIntravenous (IV) & Subcutaneous (SC)2.0 mg/kgSingle doseN/A[9][10]
Rat Inflammatory Bowel Disease (DSS-induced colitis)Oral (PO)10 mg/kgOnce daily14 days[11]
Rat Inflammatory Bowel Disease (Spontaneous colitis in HLA-B27 transgenic rats)Oral (PO)10 mg/kgOnce daily14 days[12]
Rat Sepsis-complicated PancreatitisIntravenous (IV) infusion3 mg/kg/hContinuousN/A[13]
Rat Pharmacokinetic StudyIntravenous (IV) & Subcutaneous (SC)2.0 mg/kgSingle dose[9][10]
Cat Pharmacokinetic StudyIntravenous (IV) & Subcutaneous (SC)2.0 mg/kgSingle doseN/A[9][10]
Pig Endotoxemia (LPS-induced)Intravenous (IV)Low-dose and High-doseN/AN/A[14]

Experimental Protocols

Protocol 1: Intravenous Administration in a Rat Model of Sepsis-Complicated Pancreatitis

This protocol is adapted from a study investigating the effects of this compound (IS-741) on neutrophil chemoattractant production.[13]

  • Animal Model: Male Wistar rats.

  • Disease Induction:

    • Induce pancreatitis with four intramuscular injections of cerulein (50 µg/kg) at 1-hour intervals.

    • Induce sepsis with an intraperitoneal injection of 10 mg/kg of lipopolysaccharide (LPS) 6 hours after the first cerulein injection.

  • This compound Preparation:

    • Prepare a solution of this compound for intravenous infusion. The vehicle used in similar studies was saline.[9]

  • Administration:

    • Begin a continuous intravenous infusion of this compound at a rate of 3 mg/kg/h, 30 minutes before the septic challenge (LPS injection).

  • Endpoint Analysis:

    • Collect bronchoalveolar lavage fluid and blood samples for analysis of inflammatory mediators (e.g., cytokine-induced neutrophil chemoattractant-1) and cell counts.

Protocol 2: Oral Administration in a Rat Model of Inflammatory Bowel Disease

This protocol is based on a study of this compound (IS-741) in a dextran sulfate sodium (DSS)-induced colitis model.[11]

  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction:

    • Induce colitis by administering 3% DSS in the drinking water for 10 days.

  • This compound Preparation:

    • Dissolve this compound in water for oral administration.

  • Administration:

    • Following disease induction, switch to 1% DSS in the drinking water.

    • Administer this compound orally at a dose of 10 mg/kg once daily for 14 days.

  • Endpoint Analysis:

    • Monitor body weight and clinical signs of colitis.

    • At the end of the study, collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.

Visualizations

Signaling Pathway of LFA-1 Inhibition by this compound

LFA1_Pathway cluster_endothelium Vascular Endothelium ICAM1 ICAM-1 Adhesion Leukocyte Adhesion & Extravasation ICAM1->Adhesion Leads to LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Activation (Inside-out signaling) LFA1_active->ICAM1 Binding Fuzapladib This compound Fuzapladib->LFA1_active Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization disease_induction Disease Induction (e.g., DSS, Cerulein/LPS) acclimatization->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization group_vehicle Group 1: Vehicle Control randomization->group_vehicle group_fuzapladib Group 2: This compound randomization->group_fuzapladib dosing Daily Dosing (IV, SC, or PO) group_vehicle->dosing group_fuzapladib->dosing monitoring In-life Monitoring (Weight, Clinical Signs) dosing->monitoring endpoints Endpoint Collection (Blood, Tissue) monitoring->endpoints analysis Data Analysis endpoints->analysis end End analysis->end

References

Technical Support Center: Fuzapladib Sodium in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Fuzapladib sodium in animal models. It includes troubleshooting guides and frequently asked questions to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2] LFA-1 is expressed on the surface of neutrophils and is critical for their adhesion to vascular endothelium and subsequent migration into tissues.[1][3] By inhibiting LFA-1 activation, this compound blocks the extravasation of neutrophils, thereby reducing inflammation.[4] This mechanism is particularly relevant in conditions like acute pancreatitis where neutrophilic inflammation is a key pathological feature.[3]

Q2: In which research animals has this compound been studied?

A2: The majority of research and clinical data for this compound is in dogs , as it is conditionally approved for the treatment of acute pancreatitis in this species under the trade name PANOQUELL®-CA1.[2][5] Pharmacokinetic studies have also been conducted in rats and cats . Additionally, its anti-inflammatory effects have been investigated in porcine models of endotoxemia and mouse models of postoperative ileus.[6][7]

Q3: What are the most common potential side effects observed in dogs?

A3: In a pilot field study for PANOQUELL®-CA1, the most frequently reported adverse reactions were anorexia, digestive tract disorders, respiratory tract disorders, and jaundice.[8] Digestive tract disorders encompassed symptoms such as regurgitation, vomiting, flatulence, nausea, and enteritis.[9] It is important to note that some of these adverse effects were also observed in the vehicle control group.

Q4: Are there any less common but serious adverse events to be aware of?

A4: Yes, uncommon but severe adverse events reported in dogs include pruritus/urticaria, anaphylaxis, cerebral edema, hypertension, and cardiac arrest. A letter to the editor regarding one study also noted that hyperthermia and death were observed in a small number of dogs that received fuzapladib.[10]

Q5: What should I do if an animal experiences an adverse reaction during a study?

A5: If an adverse reaction is observed, it is crucial to document the event thoroughly, including the nature of the side effect, its severity, and the temporal relationship to drug administration. Depending on the severity, supportive care should be provided, and discontinuation of the drug may be necessary. For any suspected adverse events, it is recommended to report them to the drug manufacturer and relevant regulatory agencies.

Q6: Are there any known contraindications for this compound in research animals?

A6: The safe use of this compound has not been established in dogs with cardiac disease, hepatic failure, or renal impairment.[8] It has also not been evaluated in pregnant, lactating, or breeding animals, or in puppies under six months of age.[11] It should not be used in animals with a known hypersensitivity to this compound.

Q7: Are there any potential drug interactions to consider?

A7: this compound is a highly protein-bound drug.[8] Therefore, caution should be exercised when co-administering it with other highly protein-bound medications, as there is a potential for competition for protein binding sites, which could alter the pharmacokinetics and pharmacodynamics of either drug.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Injection Site Reaction (Swelling, Bruising) Local irritation from the intravenous injection.- Ensure proper IV administration technique. - Monitor the injection site for signs of inflammation or infection. - In clinical studies, these reactions were generally transient.[8]
Anorexia / Decreased Appetite A common adverse effect reported in clinical trials.[8]- Monitor food intake and body weight. - Provide supportive care, such as palatable food or appetite stimulants, as per study protocol. - Rule out other causes of anorexia related to the underlying condition being studied.
Vomiting or Diarrhea Part of the "digestive tract disorders" noted as a potential side effect.[1][11]- Monitor hydration status and provide fluid therapy if necessary. - Consider symptomatic treatment with anti-emetics or anti-diarrheals if clinically indicated and allowed by the study protocol.
Jaundice (Yellowing of skin or eyes) Indicates potential hepatopathy, a reported side effect.[5][8][11]- Immediately collect blood for liver function tests (e.g., ALT, AST, bilirubin). - Consider discontinuing the drug pending investigation. - Perform a thorough clinical examination to rule out other causes of liver injury.
Respiratory Difficulties (e.g., coughing, trouble breathing) Respiratory tract disorders have been reported as an adverse effect.[1][11]- Conduct a thorough respiratory examination. - Consider thoracic imaging (X-rays) to investigate for conditions like pneumonia, which was reported in some cases.[9] - Provide respiratory support as needed.
Unexpected Death While uncommon, death has been reported as a severe adverse event in some dogs receiving fuzapladib.[10]- A full necropsy should be performed to determine the cause of death. - Review all experimental procedures and data to identify any potential contributing factors. - Report the event to the appropriate institutional animal care and use committee and drug manufacturer.

Quantitative Data on Side Effects

The following table summarizes adverse reactions observed in a pilot field study of this compound (PANOQUELL®-CA1) in dogs with acute pancreatitis.

Adverse Reaction CategoryThis compound GroupVehicle Control Group
Anorexia1 dog2 dogs
Digestive Tract Disorders*1 dog2 dogs
Respiratory Tract Disorders**2 dogs1 dog
JaundiceNot specifiedNot specified
Other Severe Adverse Events***3 dogs0 dogs

*Digestive tract disorders included regurgitation, vomiting, flatulence, nausea, and enteritis.[9] **Respiratory tract disorders included pneumonia.[9] ***Other severe adverse events in the fuzapladib group included cardiac arrest, hyperthermia, pruritus/urticaria, cerebral edema, anaphylaxis, and hypertension.[10]

Experimental Protocols

Key Experiment: Evaluation of Safety and Efficacy in a Canine Acute Pancreatitis Model

This is a generalized protocol based on descriptions of studies conducted for the conditional approval of this compound.[12][13][14]

  • Animal Selection:

    • Client-owned dogs presenting with clinical signs of acute pancreatitis.

    • Inclusion criteria: At least two clinical signs (e.g., vomiting, abdominal pain, lethargy) and a confirmed diagnosis (e.g., canine pancreatic lipase immunoreactivity (cPLI) concentration ≥ 400 μg/L).[9][12]

    • Exclusion criteria: Pre-existing conditions that could interfere with the study, such as cardiac, hepatic, or renal failure.[8]

  • Study Design:

    • Randomized, masked, placebo-controlled multicenter study.[12][13][14]

    • Animals are randomly assigned to a treatment group (this compound) or a placebo group (vehicle control).

  • Drug Administration:

    • This compound is administered intravenously once daily for a set duration (e.g., 3 days).[5]

    • The typical dose used in studies is 0.4 mg/kg.[5][12]

    • All animals receive standard of care, including fluid therapy, anti-emetics, and analgesics.[8]

  • Data Collection and Monitoring:

    • Clinical Assessment: Daily monitoring and scoring using a validated clinical activity index, such as the Modified Canine Activity Index (MCAI). The MCAI scores seven signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[8][9]

    • Bloodwork: Collection of blood samples at baseline and specified time points for complete blood count (CBC), serum chemistry (including liver and kidney parameters), and cPLI concentrations.

    • Adverse Event Monitoring: Continuous monitoring for any adverse events, which are recorded and graded for severity.

  • Endpoint Analysis:

    • The primary efficacy endpoint is often the change in the mean total MCAI score from Day 0 to Day 3.[8][12]

    • Safety is assessed by comparing the incidence and severity of adverse events between the treatment and placebo groups.

Visualizations

Fuzapladib_Mechanism_of_Action Neutrophil Neutrophil LFA1 LFA-1 (inactive) LFA1_active LFA-1 (active) EndothelialCell Endothelial Cell ICAM1 ICAM-1 Neutrophil_extravasation Neutrophil Extravasation (Inflammation) ICAM1->Neutrophil_extravasation Cytokines Inflammatory Cytokines Cytokines->LFA1 Activation Fuzapladib Fuzapladib Sodium Fuzapladib->LFA1_active Inhibits Activation LFA1_active->ICAM1 Binds to

Caption: this compound's mechanism of action.

Experimental_Workflow start Start: Animal Selection (e.g., Dogs with Pancreatitis) randomization Randomization start->randomization group_fuzapladib Treatment Group: This compound (IV) randomization->group_fuzapladib group_control Control Group: Placebo (Vehicle IV) randomization->group_control monitoring Daily Monitoring (3 Days): - Clinical Scoring (MCAI) - Adverse Event Recording - Blood Sampling group_fuzapladib->monitoring group_control->monitoring data_analysis Data Analysis monitoring->data_analysis endpoint Endpoint Evaluation: - Compare MCAI change - Compare AE incidence data_analysis->endpoint

References

Fuzapladib Sodium in Solution: A Technical Support Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling, storage, and troubleshooting of Fuzapladib sodium solutions to ensure experimental integrity and reproducibility. This compound is susceptible to degradation under certain conditions, and this guide offers detailed protocols and answers to frequently asked questions to mitigate these risks.

Troubleshooting Guides

Researchers may encounter variability in the stability of this compound solutions. This section provides a systematic approach to identifying and resolving common issues related to degradation.

Visual Guide to Troubleshooting this compound Solution Stability

The following flowchart outlines a step-by-step process for troubleshooting unexpected degradation of this compound in solution.

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Confirmation start Unexpected Experimental Results or Visible Changes in Solution (e.g., precipitation, color change) check_storage Verify Storage Conditions: - Temperature (2-8°C for reconstituted solutions) - Light exposure (protect from light) start->check_storage Degradation Suspected check_prep Review Solution Preparation: - Correct solvent used? - pH of the solution? - Age of the solution? check_storage->check_prep check_handling Assess Experimental Handling: - Exposure to high temperatures? - Potential for oxidative stress? check_prep->check_handling prepare_fresh Prepare Fresh Solution using recommended protocols check_handling->prepare_fresh If protocols were not followed optimize_storage Optimize Storage: - Aliquot to minimize freeze-thaw cycles - Use amber vials or wrap in foil check_handling->optimize_storage If storage was suboptimal consider_stabilizer Consider Stabilizers: - Addition of an antioxidant like Vitamin C for thermal stress check_handling->consider_stabilizer If thermal/oxidative stress is likely analytical_chem Perform Analytical Chemistry (e.g., HPLC) to confirm concentration and purity prepare_fresh->analytical_chem optimize_storage->analytical_chem consider_stabilizer->analytical_chem

Troubleshooting workflow for this compound solution degradation.
Summary of this compound Stability Under Various Conditions

The following table summarizes known stability data for this compound. It is important to note that comprehensive quantitative data for all conditions are not publicly available, and the information is based on existing research and product information for the commercially available formulation, PANOQUELL®-CA1.

ConditionSolvent/MatrixTemperatureDurationStability OutcomeCitation
Storage (Lyophilized) Solid Powder15-25°C (59-77°F)Per manufacturer's expiryStable[1]
Storage (Reconstituted) Bacteriostatic Water for Injection with Benzyl Alcohol2-8°C (36-46°F)28 daysStable[1]
Storage (Aqueous) Saline Solution4°CAt least 10 daysStable
Thermal Stress Aqueous SolutionElevated TemperatureNot specifiedSignificant degradation[2]
Oxidative Stress Aqueous Solution with Oxidizing AgentNot specifiedNot specifiedSignificant degradation[2]
Acidic Conditions Acidic SolutionNot specifiedNot specifiedData not publicly available; forced degradation studies conducted.[2]
Basic Conditions Basic SolutionNot specifiedNot specifiedData not publicly available; forced degradation studies conducted.[2]
Photostability Solution exposed to lightNot specifiedNot specifiedData not publicly available; forced degradation studies conducted.[2]
Solvent (Research) DMSONot specifiedNot specifiedNo publicly available stability data. General recommendation is to prepare fresh solutions.

Experimental Protocols

Adherence to proper experimental protocols is critical for maintaining the stability of this compound solutions.

Protocol for a Forced Degradation Study

This protocol is a generalized procedure based on methodologies used in pharmaceutical stability testing.

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder and dissolve in a suitable solvent (e.g., methanol or a buffer appropriate for the stress condition) to a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 N NaOH to the stock solution and incubate at a controlled temperature.

    • Oxidation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Collection and Analysis:

    • At predetermined time points, withdraw aliquots of the stressed solutions.

    • Neutralize the acidic and basic samples as necessary.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the degradation products using techniques like mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: Based on forced degradation studies, the most significant factors accelerating the degradation of this compound are thermal and oxidative stress.[2] Therefore, it is crucial to avoid exposing solutions to high temperatures and oxidizing agents.

Q2: What is the recommended storage temperature for this compound solutions?

A2: For the commercially available reconstituted product (PANOQUELL®-CA1), the recommended storage temperature is refrigerated at 2° to 8°C (36° to 46°F).[1] A saline solution of this compound has also been shown to be stable for at least 10 days at 4°C. For research purposes, it is advisable to store stock solutions at -20°C or -80°C and working solutions at 2-8°C for short-term use.

Q3: How long is a reconstituted solution of this compound stable?

A3: The reconstituted commercial formulation is stable for up to 28 days when stored under refrigerated conditions.[1] For solutions prepared in the lab with other solvents, it is best practice to prepare them fresh or conduct internal stability studies to determine their shelf-life.

Q4: Is this compound sensitive to light?

A4: While forced degradation studies have included photostability testing, specific quantitative data on light sensitivity is not widely available.[2] As a general precaution for all pharmaceutical compounds, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: Can I use solvents other than the provided diluent for my research experiments?

A5: For in vitro studies, this compound may be dissolved in solvents like DMSO. However, there is no publicly available data on the long-term stability of this compound in these solvents. Therefore, it is highly recommended to prepare fresh stock solutions in DMSO and to dilute them into aqueous buffers or cell culture media immediately before use.

Q6: Are there any known stabilizers for this compound in solution?

A6: Yes, one study identified Vitamin C (ascorbic acid) as an effective stabilizer against thermal degradation.[2] The addition of antioxidants may be considered for applications where the solution might be exposed to heat.

Q7: What are the known degradation pathways of this compound?

A7: While specific degradation pathways have not been detailed in the public domain, the susceptibility to thermal and oxidative stress suggests that hydrolysis and oxidation are likely mechanisms of degradation. This compound is also metabolized in the liver, primarily by cytochrome P450 enzymes.

Key Factors Influencing this compound Stability

The stability of this compound in solution is a multifactorial issue. The diagram below illustrates the relationship between the key factors that can influence its degradation.

cluster_factors Influencing Factors Fuzapladib This compound in Solution Temperature Temperature Fuzapladib->Temperature Oxidation Oxidative Stress Fuzapladib->Oxidation pH pH Fuzapladib->pH Light Light Exposure Fuzapladib->Light Solvent Solvent System Fuzapladib->Solvent Degradation Degradation Temperature->Degradation Oxidation->Degradation pH->Degradation Light->Degradation Solvent->Degradation

Factors affecting the stability of this compound in solution.

References

Fuzapladib Sodium Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of fuzapladib sodium observed in cellular assays. The following resources are designed to help anticipate, identify, and troubleshoot potential experimental issues related to the off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1).[1] By inhibiting the activation of LFA-1, this compound blocks the adhesion and migration of inflammatory cells, particularly neutrophils, to sites of tissue injury and inflammation.[2][3] This mechanism is thought to be the basis for its anti-inflammatory effects.[2]

Q2: Are there any known significant off-target effects of this compound?

A2: Yes, this compound was originally developed as a potent inhibitor of Phospholipase A2 (PLA2). PLA2 is a key enzyme in the generation of pro-inflammatory mediators such as prostanoids and leukotrienes. Therefore, researchers using this compound as a specific LFA-1 inhibitor should be aware of its potential confounding effects through PLA2 inhibition.

Q3: Has this compound been screened against other potential off-targets like kinases or GPCRs?

A3: Based on publicly available information, broad-panel off-target screening data for this compound against large panels of kinases, G-protein coupled receptors (GPCRs), or other enzyme families has not been reported.

Q4: Can this compound affect cytokine production in cellular assays?

A4: Yes, in a porcine model of endotoxemia, high-dose fuzapladib was shown to suppress the production of Interleukin-6 (IL-6).[4] While this is an in vivo observation, it suggests that fuzapladib may modulate cytokine signaling pathways in in vitro cellular systems, which could be a consideration for experimental design and data interpretation.

Q5: What are the known effects of this compound in cell-based adhesion assays?

A5: this compound has been shown to inhibit the adhesion of inflammatory cells to endothelial cells. Specifically, at a concentration of 1 µM, it can significantly inhibit the adhesion of HL-60 cells to Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with lipopolysaccharide.[5]

Quantitative Data Summary

Target/AssayCell Line/SystemObserved EffectThis compound Concentration
LFA-1 Mediated AdhesionHL-60 and HUVECsSignificant inhibition of cell adhesion1 µM
Cytokine ProductionPorcine modelSuppression of IL-6 productionNot specified in vitro

Experimental Protocols

The following are generalized protocols for key cellular assays relevant to assessing the on- and off-target effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Adhesion Assay (HL-60 and HUVECs)

Objective: To quantify the effect of this compound on the adhesion of leukocytes (HL-60 cells) to endothelial cells (HUVECs).

Methodology:

  • Cell Culture: Culture HUVECs to confluence in a 96-well plate. Culture HL-60 cells in suspension.

  • Fluorescent Labeling of HL-60 cells: Label HL-60 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

  • Endothelial Cell Activation: Treat HUVECs with an inflammatory stimulus (e.g., TNF-α or LPS) to induce the expression of adhesion molecules.

  • Compound Treatment: Treat the activated HUVECs with various concentrations of this compound or vehicle control for a predetermined incubation period.

  • Co-culture: Add the fluorescently labeled HL-60 cells to the HUVEC-containing wells and co-incubate to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent HL-60 cells.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader. The fluorescence intensity is proportional to the number of adherent HL-60 cells.

  • Data Analysis: Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value for this compound.

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on PLA2 enzyme activity.

Methodology:

  • Enzyme and Substrate Preparation: Use a commercially available PLA2 assay kit that includes a fluorescently labeled phospholipid substrate.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the PLA2 enzyme, the fluorescent substrate, and the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The cleavage of the fluorescent substrate by PLA2 results in an increase in fluorescence.

  • Data Analysis: Calculate the percentage of PLA2 inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of this compound on the cell lines used in the primary assays.

Methodology:

  • Cell Seeding: Seed the cells of interest (e.g., HUVECs, HL-60s) in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a duration relevant to the primary assays (e.g., 24-48 hours).

  • Viability Assessment: Use a cell viability reagent such as MTT, resazurin, or a commercially available kit (e.g., CellTiter-Glo®) to measure cell viability.

  • Data Acquisition: Measure the absorbance or fluorescence/luminescence according to the chosen method.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the CC50 (50% cytotoxic concentration) value.

Troubleshooting Guides

Issue 1: Inconsistent results in the cell adhesion assay.

Potential CauseTroubleshooting Step
Cell Health and Viability: Poor cell health can lead to variable adhesion.Regularly check cells for viability and morphology. Perform a cytotoxicity assay with this compound to ensure the concentrations used are non-toxic.
Incomplete Washing: Inconsistent removal of non-adherent cells.Standardize the washing procedure. Use a multichannel pipette for consistency and avoid disturbing the adherent cell layer.
Variable Endothelial Activation: Inconsistent expression of adhesion molecules.Ensure consistent timing and concentration of the activating stimulus (e.g., TNF-α, LPS).

Issue 2: Unexpected changes in signaling pathways unrelated to LFA-1.

Potential CauseTroubleshooting Step
Off-target PLA2 Inhibition: Fuzapladib is inhibiting PLA2, affecting downstream signaling.Measure the production of arachidonic acid metabolites (e.g., prostaglandins, leukotrienes). Compare the effects of fuzapladib with a known specific PLA2 inhibitor.
Modulation of Cytokine Production: Fuzapladib may be altering cytokine release, which in turn affects other pathways.Use a multiplex cytokine assay to measure the levels of key cytokines in the cell culture supernatant after treatment with fuzapladib.

Visualizations

Signaling_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_endothelial_cell Endothelial Cell cluster_leukocyte Leukocyte cluster_fuzapladib This compound Inflammatory_Stimulus Inflammatory Stimulus ICAM1 ICAM-1 Expression Inflammatory_Stimulus->ICAM1 Upregulates PLA2_activation PLA2 Activation Inflammatory_Stimulus->PLA2_activation Activates Adhesion Cell Adhesion ICAM1->Adhesion Arachidonic_Acid Arachidonic Acid Metabolites PLA2_activation->Arachidonic_Acid Produces LFA1 LFA-1 Activation LFA1->Adhesion Mediates Fuzapladib Fuzapladib Sodium Fuzapladib->PLA2_activation Inhibits (Off-Target) Fuzapladib->LFA1 Inhibits (On-Target)

Caption: Fuzapladib's dual inhibitory effects on LFA-1 and PLA2.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis Select_Assay Select Cellular Assay (e.g., Adhesion, Cytotoxicity) Determine_Concentrations Determine Fuzapladib Concentration Range Select_Assay->Determine_Concentrations Cell_Culture Culture and Prepare Cells Determine_Concentrations->Cell_Culture Compound_Treatment Treat Cells with Fuzapladib Cell_Culture->Compound_Treatment Incubate Incubate for Defined Period Compound_Treatment->Incubate Assay_Measurement Perform Assay Measurement Incubate->Assay_Measurement Data_Normalization Normalize Data to Vehicle Control Assay_Measurement->Data_Normalization Calculate_Metrics Calculate IC50/CC50 Values Data_Normalization->Calculate_Metrics Interpret_Results Interpret Results in Context of On- and Off-Target Effects Calculate_Metrics->Interpret_Results

Caption: A generalized workflow for cellular assays with fuzapladib.

Troubleshooting_Logic Start Unexpected Experimental Result Observed Check_Cytotoxicity Is Fuzapladib at a Cytotoxic Concentration? Start->Check_Cytotoxicity Run_Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, Resazurin) Check_Cytotoxicity->Run_Cytotoxicity_Assay Unsure Check_PLA2_Effect Could the Effect be due to PLA2 Inhibition? Check_Cytotoxicity->Check_PLA2_Effect No Lower_Concentration Lower Fuzapladib Concentration Run_Cytotoxicity_Assay->Lower_Concentration Yes Lower_Concentration->Start Re-run Experiment Run_PLA2_Assay Measure Arachidonic Acid Metabolites or run PLA2 Assay Check_PLA2_Effect->Run_PLA2_Assay Possible Investigate_Other Investigate Other Potential Off-Target Effects or Assay Artifacts Check_PLA2_Effect->Investigate_Other No Consider_PLA2_Pathway Consider PLA2 Signaling in Data Interpretation Run_PLA2_Assay->Consider_PLA2_Pathway Positive Result

Caption: A troubleshooting guide for unexpected results with fuzapladib.

References

Troubleshooting unexpected results in Fuzapladib sodium experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fuzapladib sodium experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Leukocyte Function-Associated antigen-1 (LFA-1) activation.[1][2][3] LFA-1 is an integrin expressed on the surface of leukocytes that plays a critical role in their adhesion to other cells, such as endothelial cells, through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[4][5] By inhibiting the activation of LFA-1, this compound prevents the firm adhesion and subsequent migration of neutrophils and other leukocytes from the bloodstream into tissues at sites of inflammation.

Q2: In what experimental systems has this compound been evaluated?

This compound has been evaluated in both in vivo and in vitro models. In vivo, it has been studied in a canine model of acute pancreatitis and an endotoxemic porcine model.[4][6] In vitro studies have utilized genetically engineered mouse pre-B cells expressing LFA-1 to assess its inhibitory activity on LFA-1.[4]

Q3: What is a typical effective concentration of this compound in in vitro experiments?

In an in vitro evaluation using genetically engineered mouse pre-B cells expressing LFA-1, Fuzapladib at a concentration of 1 µmol/L was shown to suppress LFA-1 activity.[4] This concentration can serve as a starting point for dose-response experiments.

Troubleshooting Unexpected Results

This section provides guidance on common issues that may arise during experiments with this compound.

Issue 1: Lower than expected inhibition of leukocyte adhesion.

  • Possible Cause 1: Suboptimal drug concentration.

    • Troubleshooting: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. While 1 µmol/L has been shown to be effective in one system, the IC50 can vary.[4]

  • Possible Cause 2: Cell viability issues.

    • Troubleshooting: Assess cell viability using a standard method like Trypan Blue exclusion or an MTT assay. This compound's effect on the viability of your specific cell line should be determined.

  • Possible Cause 3: Inadequate activation of LFA-1.

    • Troubleshooting: Ensure that your experimental protocol includes a potent activator of LFA-1, such as phorbol myristate acetate (PMA), stromal cell-derived factor-1 (SDF-1), or other relevant chemokines, to induce a robust adhesion response that can be effectively inhibited.[4]

  • Possible Cause 4: Issues with the adhesion substrate.

    • Troubleshooting: Verify the quality and coating efficiency of the ICAM-1 or other adhesion molecules on your experimental surface. Inconsistent coating can lead to variable adhesion.

Issue 2: High background adhesion in control wells.

  • Possible Cause 1: Non-specific cell binding.

    • Troubleshooting: Ensure that your plates are properly blocked with a protein like bovine serum albumin (BSA) to prevent non-specific attachment of cells.

  • Possible Cause 2: Spontaneous cell activation.

    • Troubleshooting: Handle cells gently during preparation to avoid mechanical stress, which can lead to spontaneous activation. Use of freshly isolated or low-passage cells is recommended.

Issue 3: Variability between experimental replicates.

  • Possible Cause 1: Inconsistent cell numbers.

    • Troubleshooting: Accurately count and plate the same number of cells for each replicate.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Troubleshooting: Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations, which can affect cell behavior. Fill the outer wells with sterile saline or media to minimize these effects.

  • Possible Cause 3: Inconsistent timing of reagent addition.

    • Troubleshooting: Use a multichannel pipette for simultaneous addition of activators and inhibitors to all relevant wells to ensure consistent incubation times.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound.

Table 1: In Vitro LFA-1 Inhibition

ParameterValueCell SystemReference
Effective Concentration1 µmol/LGenetically engineered mouse pre-B cells expressing LFA-1[4]

Table 2: Pharmacokinetic Parameters of Fuzapladib in Different Species (2 mg/kg, intravenous administration)

SpeciesCmax (µg/mL)Tmax (h)Clearance (mL/h/kg)
Rats (male)3.20.2-0.9687 ± 24
Cats (male)6.60.2-0.974 ± 11
Dogs (male)14.70.2-0.916 ± 2

Data adapted from a study on the biopharmaceutical properties of this compound monohydrate.[7]

Experimental Protocols

1. In Vitro Neutrophil Adhesion Assay

This protocol is adapted from general neutrophil adhesion assay procedures and can be used to assess the inhibitory effect of this compound.

  • Materials:

    • 96-well tissue culture plates

    • Recombinant human ICAM-1

    • Bovine Serum Albumin (BSA)

    • Calcein-AM (or other fluorescent cell tracker)

    • This compound

    • LFA-1 activator (e.g., PMA, SDF-1)

    • Isolated human or mouse neutrophils

  • Procedure:

    • Coat the wells of a 96-well plate with ICAM-1 overnight at 4°C.

    • Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.

    • Isolate neutrophils from whole blood using your preferred method (e.g., density gradient centrifugation).

    • Label the isolated neutrophils with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled neutrophils in an appropriate assay buffer.

    • Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add the LFA-1 activator to the appropriate wells.

    • Immediately add the pre-incubated neutrophils to the ICAM-1 coated wells.

    • Allow the cells to adhere for 30-60 minutes at 37°C.

    • Gently wash the wells to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a plate reader.

    • Calculate the percentage of adhesion relative to the vehicle control.

Visualizations

LFA-1 Signaling Pathway and Inhibition by this compound

LFA1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ICAM1 ICAM-1 LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active LFA1_active->ICAM1 binds Chemokine_Receptor Chemokine Receptor Inside_Out_Signaling Inside-Out Signaling (e.g., Rap1, Talin) Chemokine_Receptor->Inside_Out_Signaling activates Chemokine Chemokine Chemokine->Chemokine_Receptor binds Inside_Out_Signaling->LFA1_inactive conformational change Fuzapladib This compound Fuzapladib->LFA1_inactive inhibits activation

Caption: LFA-1 activation pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound

Fuzapladib_Workflow start Start prep_cells Prepare Leukocytes (e.g., Neutrophils) start->prep_cells prep_plates Prepare Adhesion Surface (e.g., ICAM-1 coated plates) start->prep_plates pre_incubate Pre-incubate cells with Fuzapladib or Vehicle prep_cells->pre_incubate adhesion_step Allow Cell Adhesion prep_plates->adhesion_step activate_cells Activate LFA-1 (e.g., with Chemokine) pre_incubate->activate_cells activate_cells->adhesion_step wash_step Wash to remove non-adherent cells adhesion_step->wash_step quantify Quantify Adhesion (e.g., Fluorescence) wash_step->quantify analyze Analyze Data (Dose-response curve) quantify->analyze end End analyze->end

Caption: A typical experimental workflow for evaluating this compound's effect on cell adhesion.

References

Fuzapladib Sodium Drug Interactions: A Technical Support Center for Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fuzapladib sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot potential issues related to drug interactions in experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are planning an in vivo study in a rodent model and need to co-administer this compound with another therapeutic agent. What are the known drug-drug interactions for fuzapladib?

A1: Currently, there are no published in vivo drug-drug interaction studies for this compound in any experimental model. Fuzapladib is reported to be highly protein-bound, which suggests a potential for interactions with other highly protein-bound drugs.[1][2] Caution is advised when co-administering fuzapladib with such compounds. It is recommended to conduct preliminary pharmacokinetic studies to assess any potential interactions in your specific experimental setup.

Q2: Our in vitro experiment using liver microsomes shows a potential for metabolic interaction with a new compound. Which cytochrome P450 (CYP) enzymes are known to be involved in fuzapladib metabolism?

A2: In vitro studies using liver S9 fractions from rats, cats, and dogs have shown that this compound undergoes enzymatic degradation. The metabolism of fuzapladib is reduced by various CYP inhibitors, indicating the involvement of multiple CYP pathways. The specific inhibitory patterns differ between species. For example, ketoconazole (a potent CYP3A inhibitor) has been used to assess this pathway's contribution.

Q3: We are observing unexpected toxicity in our animal model when fuzapladib is co-administered with another drug. How can we investigate if this is a drug-drug interaction?

A3: To investigate a suspected drug-drug interaction, a systematic approach is recommended. This would involve a staggered experimental design:

  • Baseline Toxicity: Establish the toxicity profile of each drug administered alone at the intended dose.

  • Pharmacokinetic Analysis: Conduct a pharmacokinetic study of both drugs administered alone and in combination. This will help determine if there are any changes in absorption, distribution, metabolism, or excretion that could lead to increased exposure and toxicity.

  • In Vitro Metabolism Studies: Use liver microsomes or S9 fractions from the relevant species to investigate if one drug inhibits the metabolism of the other.

Q4: Can we use this compound in combination with non-steroidal anti-inflammatory drugs (NSAIDs) in our experimental model?

A4: The use of this compound with NSAIDs has not been formally studied.[1] Since both fuzapladib and NSAIDs are highly protein-bound, there is a theoretical risk of displacement from plasma proteins, which could alter the free fraction and potentially the efficacy and toxicity of either drug.[1] It is advisable to avoid co-administration or to conduct thorough safety and pharmacokinetic assessments if their combined use is necessary for your experimental goals. In clinical studies in dogs, concurrent use of NSAIDs was an exclusion criterion.

Data on this compound Metabolism and Pharmacokinetics

The following tables summarize key quantitative data from experimental studies on this compound.

Table 1: In Vitro Metabolism of Fuzapladib in Liver S9 Fractions

SpeciesFuzapladib Degradation (%) after 60 min Incubation
Rat~38%
Cat~48%
Dog~17%

(Data sourced from an in vitro study using liver S9 fractions).

Table 2: Pharmacokinetic Parameters of Fuzapladib after Subcutaneous Administration (2 mg/kg)

SpeciesCmax (µg/mL)Apparent Elimination Rate (h⁻¹)
Rat (male)3.22.1
Cat (male)6.60.30
Dog (male)14.70.13

(Data from a pharmacokinetic study in male rats, cats, and dogs).

Experimental Protocols

Protocol 1: In Vitro Assessment of Metabolic Drug-Drug Interaction Potential

This protocol outlines a general procedure for assessing the inhibitory effect of a test compound on the metabolism of fuzapladib using liver S9 fractions.

Materials:

  • This compound monohydrate

  • Liver S9 fractions from the experimental animal species of interest (e.g., rat, dog)

  • NADPH (β-nicotinamide-adenine dinucleotide phosphate)

  • Potent CYP inhibitors (e.g., α-naphthoflavone for CYP1A, ketoconazole for CYP3A, etc.) as positive controls

  • Test compound

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS for quantification of fuzapladib

Procedure:

  • Prepare a stock solution of this compound monohydrate.

  • Prepare a reaction mixture containing liver S9 fraction and fuzapladib in the incubation buffer.

  • Add the test compound at various concentrations. Include a vehicle control (without the test compound) and a positive control (with a known CYP inhibitor).

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the metabolic reaction by adding NADPH.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding a quenching solvent like cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of fuzapladib using a validated LC-MS/MS method.

  • Calculate the percentage of fuzapladib metabolism and the IC50 of the test compound.

Visualizations

G cluster_0 Pancreatic Injury cluster_1 Vascular Endothelium cluster_2 Neutrophil cluster_3 Inflammatory Cascade Cytokines Cytokine Release (e.g., TNF-α, IL-1β) ICAM1 ICAM-1 Upregulation Cytokines->ICAM1 activates LFA1_inactive LFA-1 (Inactive) Cytokines->LFA1_inactive activates Adhesion Adhesion ICAM1->Adhesion LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change LFA1_active->ICAM1 binds to Fuzapladib This compound Fuzapladib->LFA1_active inhibits activation Extravasation Extravasation Adhesion->Extravasation Tissue_Damage Pancreatic Tissue Damage Extravasation->Tissue_Damage

Caption: Fuzapladib's Mechanism of Action in Pancreatitis.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Pharmacokinetic Study cluster_2 Phase 3: In Vivo Safety & Efficacy Microsomes Incubate Fuzapladib with Liver Microsomes/S9 CYP_Inhibition Assess Metabolism with CYP Inhibitors & Test Drug Microsomes->CYP_Inhibition Metabolite_ID Identify Metabolites CYP_Inhibition->Metabolite_ID Group_A Group A: Fuzapladib Alone PK_Analysis Measure Plasma Concentrations (AUC, Cmax, T1/2) Group_A->PK_Analysis Group_B Group B: Test Drug Alone Group_B->PK_Analysis Group_C Group C: Fuzapladib + Test Drug Group_C->PK_Analysis Toxicity Monitor for Adverse Events PK_Analysis->Toxicity Efficacy Assess Primary Efficacy Endpoints PK_Analysis->Efficacy

References

Technical Support Center: Fuzapladib Sodium in Canine Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for managing adverse reactions to Fuzapladib sodium (PANOQUELL®-CA1) in canines during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2][3][4][5][6] LFA-1 is expressed on the surface of neutrophils and is crucial for their extravasation—the process of moving from the bloodstream into tissues.[3][7] In acute pancreatitis, the pancreas releases cytokines that activate LFA-1, leading to neutrophil infiltration and inflammation.[3] this compound inhibits this LFA-1 activation, thereby reducing neutrophil migration into the pancreatic tissue and mitigating the inflammatory response.[1][3][5][6]

Q2: What is the approved indication and dosage of this compound in canines?

A2: this compound, under the brand name PANOQUELL®-CA1, is conditionally approved by the FDA for managing clinical signs associated with the acute onset of pancreatitis in dogs.[1][4][7][8] The recommended dosage is 0.4 mg/kg of body weight, administered as an intravenous (IV) bolus injection over 15 seconds to 1 minute, once daily for three consecutive days.[1][5][6][7][9]

Q3: What are the most common adverse reactions observed with this compound administration?

A3: Based on a pilot field study, the most frequently reported adverse reactions in dogs treated with this compound were anorexia, digestive tract disorders, respiratory tract disorders, and jaundice or hepatopathy.[1][2][5][6][7][9][10][11]

Q4: Are there any known contraindications for the use of this compound?

A4: Yes, this compound should not be used in dogs with a known hypersensitivity to the drug.[1][2][5][6][8] Its safe use has not been evaluated in dogs with cardiac disease, hepatic failure, or renal impairment.[1][2][5][8] Additionally, it has not been studied in pregnant, lactating, or breeding dogs, or in puppies under six months of age.[1][2][5][8][11]

Q5: What are the precautions for using this compound with other medications?

A5: this compound is highly protein-bound.[1][2][7][9] Therefore, caution should be exercised when co-administering it with other highly protein-bound drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), certain anti-emetics, antibiotics, diuretics, and behavioral medications.[7][9] The concurrent use of this compound with other protein-bound drugs has not been formally studied in dogs, and drug compatibility should be closely monitored.[1][2][7][9]

Troubleshooting Guides for Adverse Reactions

Gastrointestinal Adverse Reactions

Q: A canine subject has developed anorexia and vomiting following the administration of this compound. How should this be managed?

A:

  • Immediate Assessment:

    • Confirm the onset and severity of clinical signs (frequency of vomiting, degree of inappetence).

    • Rule out other potential causes unrelated to the study drug (e.g., diet change, concurrent illness).

  • Supportive Care:

    • Provide anti-emetic therapy as needed. Maropitant citrate and/or ondansetron are commonly used in dogs with pancreatitis.[1]

    • Ensure adequate hydration. Fluid therapy may be necessary for dehydrated subjects due to vomiting.[1]

    • Offer small, frequent, and highly palatable meals to encourage voluntary food intake once vomiting is controlled.

  • Monitoring and Follow-up:

    • Continuously monitor the subject's hydration status, appetite, and frequency of vomiting.

    • If clinical signs persist or worsen, consider further diagnostics such as abdominal imaging or bloodwork to rule out complications.

Respiratory Adverse Reactions

Q: A canine in our study is exhibiting respiratory signs (e.g., coughing, increased respiratory rate) after receiving this compound. What is the appropriate course of action?

A:

  • Immediate Assessment:

    • Perform a thorough physical examination, focusing on the respiratory system (auscultation of the lungs, assessment of respiratory effort and rate).

    • Evaluate for any signs of respiratory distress.

  • Differential Diagnosis:

    • While respiratory disorders have been reported, they can also be a sequela of severe pancreatitis (e.g., acute respiratory distress syndrome). It's crucial to differentiate between a potential drug reaction and a complication of the underlying disease.

  • Management and Monitoring:

    • Provide supplemental oxygen if the subject is dyspneic.

    • Consider thoracic radiography to assess for pulmonary pathology.

    • Monitor respiratory rate and effort, pulse oximetry, and arterial blood gas analysis if indicated.

    • Treatment should be directed at the underlying cause if identified.

Hepatopathy and Jaundice

Q: We have observed jaundice and elevated liver enzymes in a canine subject treated with this compound. What steps should be taken?

A:

  • Immediate Assessment:

    • Confirm jaundice through physical examination (icteric sclera, mucous membranes) and hyperbilirubinemia on a serum chemistry panel.

    • Quantify the elevation in liver enzymes (ALT, AST, ALP, GGT).

  • Investigation:

    • Review the subject's history for any pre-existing liver conditions.

    • Hepatopathy can be associated with pancreatitis itself. It is important to consider if this is a progression of the primary disease.

  • Management and Monitoring:

    • Initiate supportive care for hepatic dysfunction, which may include fluid therapy, nutritional support, and hepatoprotectants as deemed appropriate.

    • Continue to monitor liver enzymes and bilirubin levels throughout the study period.

Injection Site Reactions

Q: A canine has developed swelling and bruising at the injection site. How should this be addressed?

A:

  • Immediate Assessment:

    • Examine the injection site for signs of pain, swelling, bruising, or hemorrhage.[7][10]

    • Note the severity and extent of the reaction.

  • Management:

    • Apply cold compresses to the affected area for the first 24 hours to reduce swelling and bruising, followed by warm compresses to encourage circulation and resolution.

    • Ensure the subject does not lick or chew at the site.

    • Pain management may be considered if the site is painful on palpation.[10]

  • Future Dosing:

    • If subsequent doses are required as per the experimental protocol, use a different vein for administration.

    • Ensure proper IV placement and technique to minimize perivascular administration.

Data Presentation

Table 1: Incidence of Common Adverse Reactions in a Pilot Field Study

Adverse ReactionThis compound Group (n=31)Vehicle Control Group (n=30)
Anorexia5 (16.1%)2 (6.7%)
Digestive Tract Disorders5 (16.1%)Not specified
Respiratory Tract DisordersNot specifiedNot specified
Jaundice/HepatopathyNot specifiedNot specified

Data extracted from the pilot field study.[10] "Not specified" indicates that while these were listed as common adverse events, the exact numbers for both groups were not consistently provided in the public-facing documents.

Experimental Protocols

Protocol for Administration of this compound
  • Reconstitution:

    • This compound is supplied as a lyophilized powder.[7][12]

    • Reconstitute the 14 mg vial of this compound with 3.5 mL of the provided sterile diluent (bacteriostatic water for injection containing 1.8% w/v benzyl alcohol) to achieve a final concentration of 4 mg/mL.[7] No other diluent should be used.[7]

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

    • The reconstituted solution is stable for 28 days when stored under refrigeration (2-8°C).[7][12]

  • Dosing and Administration:

    • The recommended dose is 0.4 mg/kg of body weight.[1][5][6][7][9]

    • Administer the calculated volume as an intravenous (IV) bolus injection over 15 seconds to 1 minute.[5][6][7][9]

    • This is to be repeated once daily for three consecutive days.[1][5][6][7][9]

Protocol for Monitoring Canine Subjects
  • Baseline Assessment (Day 0, prior to first dose):

    • Conduct a thorough physical examination.

    • Record baseline vital signs (temperature, pulse, respiration).

    • Collect blood for a complete blood count (CBC) and serum chemistry panel.

    • Assess and score clinical signs using the Modified Canine Activity Index (MCAI). The MCAI evaluates activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[1][2][5][8][10]

  • Daily Monitoring (Days 1-3 and beyond):

    • Perform a physical examination at least once daily.

    • Monitor for the development of any adverse reactions, paying close attention to the gastrointestinal, respiratory, and hepatic systems.

    • Record daily MCAI scores to track clinical improvement or deterioration.[1][2][5][8][10]

    • Inspect the IV injection site daily for any signs of local reaction.

  • Follow-up diagnostics:

    • Repeat CBC and serum chemistry panels as clinically indicated or at predetermined time points in the study protocol to monitor for hematological or biochemical abnormalities.

Visualizations

cluster_endothelium Vascular Endothelium cluster_neutrophil Neutrophil ICAM1 ICAM-1 Extravasation Neutrophil Extravasation ICAM1->Extravasation Adhesion & Transmigration LFA1 LFA-1 LFA1->ICAM1 Binding Pancreatitis Pancreatitis/ Tissue Injury Cytokines Cytokine Release Pancreatitis->Cytokines Cytokines->LFA1 Activation Fuzapladib This compound Fuzapladib->Block Inflammation Pancreatic Inflammation Extravasation->Inflammation

Caption: this compound's Mechanism of Action on the LFA-1 Pathway.

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_monitoring Monitoring & Follow-up Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Physical Exam, Bloodwork, MCAI) Screening->Baseline Dose1 Day 0: Administer Fuzapladib (0.4 mg/kg IV) Baseline->Dose1 Dose2 Day 1: Administer Fuzapladib (0.4 mg/kg IV) Dose1->Dose2 Daily_Monitor Daily Monitoring (Physical Exam, MCAI, Adverse Events) Dose1->Daily_Monitor Dose3 Day 2: Administer Fuzapladib (0.4 mg/kg IV) Dose2->Dose3 Final_Assess Final Assessment Dose3->Final_Assess Follow_Up Follow-up Diagnostics (Bloodwork as needed) Daily_Monitor->Follow_Up Follow_Up->Final_Assess

Caption: Experimental Workflow for a 3-Day this compound Study.

Adverse_Event Adverse Event Observed Assess Immediate Assessment (Physical Exam, Vitals) Adverse_Event->Assess Supportive_Care Provide Supportive Care (e.g., Fluids, Anti-emetics) Assess->Supportive_Care Monitor Monitor Clinical Signs Supportive_Care->Monitor Persist Signs Persist/Worsen Monitor->Persist Diagnostics Further Diagnostics (Bloodwork, Imaging) Adjust_Protocol Adjust Experimental Protocol (Consult with Vet) Diagnostics->Adjust_Protocol Resolved Clinical Signs Resolved Persist->Diagnostics Yes Persist->Resolved No

Caption: Troubleshooting Logic for Managing Adverse Reactions.

References

Validation & Comparative

A Comparative Analysis of Fuzapladib Sodium and Corticosteroids in the Management of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fuzapladib sodium and corticosteroids, two prominent anti-inflammatory agents. The following sections detail their mechanisms of action, present supporting experimental data from clinical trials, and outline the methodologies of key experiments.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its effective management is crucial in treating a multitude of diseases. Corticosteroids have long been the cornerstone of anti-inflammatory therapy due to their broad immunosuppressive effects.[1] However, the emergence of targeted therapies like this compound offers a more specific approach to modulating the inflammatory cascade.[2] This guide explores the distinct therapeutic profiles of these two agents.

Mechanism of Action

The anti-inflammatory properties of this compound and corticosteroids stem from their distinct interactions with the immune system.

This compound: This novel drug is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[3] LFA-1 is an integrin receptor on the surface of leukocytes that plays a critical role in their adhesion to endothelial cells and subsequent migration into tissues. By preventing the activation of LFA-1, this compound specifically inhibits the extravasation of neutrophils, a key driver of inflammation and tissue damage in acute inflammatory conditions like pancreatitis.[4][5]

Corticosteroids: The mechanism of action of corticosteroids is multifaceted and broadly immunosuppressive.[6][7] They exert their effects through both genomic and non-genomic pathways. In the classic genomic pathway, corticosteroids bind to cytosolic glucocorticoid receptors (GR).[7] This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory genes and, more significantly, repress the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.[6] Non-genomic effects are more rapid and involve interactions with cell membrane-associated receptors and modulation of intracellular signaling cascades.

Signaling Pathway Diagrams

Fuzapladib_Mechanism cluster_blood_vessel Blood Vessel cluster_tissue Inflamed Tissue Neutrophil Neutrophil LFA1_inactive LFA-1 (inactive) Inflammation Inflammation & Tissue Damage Neutrophil->Inflammation extravasation LFA1_active LFA-1 (active) LFA1_inactive->LFA1_active ICAM1 ICAM-1 LFA1_active->ICAM1 binds to Endothelial_Cell Endothelial Cell ICAM1->Neutrophil adhesion Fuzapladib Fuzapladib sodium Fuzapladib->LFA1_inactive inhibits activation Activation_Signal Activation Signal Activation_Signal->LFA1_inactive activates Corticosteroid_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CS Corticosteroid GR Glucocorticoid Receptor (GR) CS->GR binds CS_GR CS-GR Complex GR->CS_GR NFKB NF-κB CS_GR->NFKB inhibits CS_GR_dimer CS-GR Dimer CS_GR->CS_GR_dimer dimerization & nuclear translocation IKB IκB NFKB_IKB NF-κB-IκB Complex NFKB_IKB->NFKB IκB degradation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFKB->Pro_Inflammatory_Genes activates GRE Glucocorticoid Response Element (GRE) CS_GR_dimer->GRE binds CS_GR_dimer->Pro_Inflammatory_Genes represses Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes activates Neutrophil_Adhesion_Assay cluster_workflow Experimental Workflow Start Start Isolate_Neutrophils Isolate Neutrophils from Blood Start->Isolate_Neutrophils Culture_HUVECs Culture HUVEC Monolayer Start->Culture_HUVECs Treat_Neutrophils Treat Neutrophils with Fuzapladib or Vehicle Isolate_Neutrophils->Treat_Neutrophils Co_culture Co-culture Neutrophils and HUVECs Culture_HUVECs->Co_culture Treat_Neutrophils->Co_culture Stimulate Add Inflammatory Stimulus Co_culture->Stimulate Incubate Incubate to Allow Adhesion Stimulate->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Quantify Quantify Adherent Neutrophils Wash->Quantify Analyze Analyze Data (Calculate % Inhibition, IC50) Quantify->Analyze End End Analyze->End

References

A Comparative Analysis of Fuzapladib Sodium and NSAIDs in the Management of Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Fuzapladib sodium and non-steroidal anti-inflammatory drugs (NSAIDs) for the treatment of pancreatitis. This document outlines their distinct mechanisms of action, summarizes available experimental data, and provides insights into their clinical applications and limitations.

Executive Summary

Pancreatitis is a complex inflammatory condition with significant morbidity and mortality. Current therapeutic strategies primarily focus on supportive care. This guide examines two distinct pharmacological approaches: this compound, a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, and traditional NSAIDs, which primarily target the cyclooxygenase (COX) enzymes.

This compound represents a targeted anti-inflammatory therapy by preventing the extravasation of neutrophils into the pancreas, a key event in the pathophysiology of acute pancreatitis.[1][2] It is conditionally approved by the FDA for the management of clinical signs associated with acute onset of pancreatitis in dogs.[1][3]

NSAIDs are widely used for their analgesic and anti-inflammatory properties. In the context of pancreatitis, their use is primarily for pain management and, in specific situations, for the prevention of post-endoscopic retrograde cholangiopancreatography (post-ERCP) pancreatitis.[4] However, their therapeutic use in established pancreatitis is approached with caution due to potential adverse effects.

A pivotal point of differentiation is the current clinical application and safety profile. This compound is specifically indicated for canine pancreatitis and is administered intravenously in a hospital setting.[5] Conversely, in veterinary medicine, NSAIDs are generally considered contraindicated in dogs with pancreatitis due to the risk of gastrointestinal and renal adverse effects, particularly in patients who are dehydrated.[1] In human medicine, while used for pain, NSAIDs are not a standard treatment for the underlying inflammatory cascade of acute pancreatitis.[6]

Notably, no direct head-to-head comparative clinical trials between this compound and NSAIDs for the treatment of pancreatitis have been identified in the current body of scientific literature. This guide, therefore, presents a comparison based on their individual mechanisms of action and existing, separate clinical and preclinical data.

Mechanism of Action

The fundamental difference between this compound and NSAIDs lies in their molecular targets within the inflammatory cascade.

This compound: Targeting Neutrophil Extravasation

This compound is a first-in-class drug that specifically inhibits the activation of leukocyte function-associated antigen-1 (LFA-1).[3][7] LFA-1 is an integrin receptor on the surface of neutrophils that, when activated, binds to intercellular adhesion molecule-1 (ICAM-1) on the vascular endothelium. This interaction is critical for the adhesion and subsequent migration of neutrophils from the bloodstream into the pancreatic tissue. By inhibiting LFA-1 activation, this compound effectively blocks this key step in the inflammatory process, thereby reducing the influx of neutrophils that contribute to pancreatic injury.[2][8]

Fuzapladib_MOA cluster_blood_vessel Blood Vessel cluster_endothelium Vascular Endothelium cluster_pancreas Pancreatic Tissue Neutrophil Neutrophil LFA1 LFA-1 (inactive) Inflammation Pancreatic Inflammation Neutrophil->Inflammation Extravasation ICAM1 ICAM-1 LFA1->ICAM1 Binds to ICAM1->Neutrophil Adhesion Cytokines Inflammatory Cytokines Cytokines->LFA1 Activates Fuzapladib This compound Fuzapladib->LFA1 Inhibits Activation

This compound's Mechanism of Action
NSAIDs: Inhibition of Cyclooxygenase (COX) Enzymes

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. In pancreatitis, the inflammatory process leads to the upregulation of COX-2, resulting in increased production of pro-inflammatory prostaglandins. By inhibiting COX enzymes, NSAIDs reduce the synthesis of these prostaglandins, thereby mitigating inflammation and pain.[4] Some NSAIDs have also been shown to inhibit phospholipase A2 and neutrophil-endothelial interactions.[4][9]

NSAIDs_MOA cluster_cell_membrane Cell Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Converts to COX COX-1 / COX-2 ArachidonicAcid->COX Substrate for Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX Inhibits

NSAIDs' Mechanism of Action

Comparative Efficacy and Clinical Data

As previously stated, a direct comparison of clinical trial data is not feasible due to the lack of head-to-head studies. The following sections summarize the available data for each drug class independently.

This compound: Canine Pancreatitis Data

The efficacy of this compound has been evaluated in a randomized, masked, placebo-controlled multicenter study in dogs with presumptive acute pancreatitis.[7]

Parameter This compound Group Placebo Group P-value Reference
Mean Change in Modified Canine Activity Index (MCAI) Score (Day 0 to Day 3) -7.75-5.680.02[7][10]
Day 0 Mean MCAI Score 8.537.68Not specified[11]
Day 3 Mean Change in MCAI Score -7.7-5.70.0193[11]

Modified Canine Activity Index (MCAI): A scoring system that assesses seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.[1][11] A greater negative change indicates clinical improvement.

NSAIDs: Human and Animal Pancreatitis Data

The data for NSAIDs in pancreatitis is more varied, with a significant portion focusing on the prevention of post-ERCP pancreatitis in humans.

Application Key Findings Reference
Prevention of Post-ERCP Pancreatitis (Human) A single dose of rectal indomethacin or diclofenac significantly reduces the risk of post-ERCP pancreatitis.[12]
Pain Management in Acute Pancreatitis (Human) NSAIDs are considered as effective as opioids for pain relief in mild acute pancreatitis.[13]
Treatment of Acute Pancreatitis (Animal Studies) Preclinical studies in rodents have shown that NSAIDs can reduce serum amylase and lipase levels, decrease inflammation, and improve histopathological damage.[6]
Retrospective Study in Acute Pancreatitis (Human) Patients on chronic NSAID therapy who developed acute pancreatitis had lower rates of pancreatic necrosis and pseudocyst formation.[9]

Experimental Protocols

This compound Clinical Trial in Dogs
  • Study Design: A multicenter, randomized, masked, placebo-controlled prospective field study.[7]

  • Subjects: Client-owned dogs (n=61 enrolled, 35 evaluable cases) with a presumptive diagnosis of acute pancreatitis based on at least two clinical signs and serum canine pancreatic lipase immunoreactivity (cPLI) concentrations ≥400 μg/L.[7]

  • Intervention: this compound (0.4 mg/kg) administered intravenously once daily for three consecutive days, or a placebo.[7] All dogs also received standard of care, including fluid therapy, antiemetics, and analgesics (excluding NSAIDs).[10]

  • Primary Endpoint: Change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3.[7]

  • Secondary Endpoints: Canine Acute Pancreatitis Clinical Severity Index (CAPCSI) scores, and serum concentrations of cPLI, cytokines, and C-reactive protein.[7]

Fuzapladib_Trial_Workflow Start Dogs with Presumptive Acute Pancreatitis Inclusion Inclusion Criteria Met: - ≥2 Clinical Signs - cPLI ≥400 μg/L Start->Inclusion Randomization Randomization Inclusion->Randomization GroupA This compound Group (0.4 mg/kg IV for 3 days) + Standard of Care Randomization->GroupA GroupB Placebo Group + Standard of Care Randomization->GroupB Assessment Assessment at Day 0 and Day 3 GroupA->Assessment GroupB->Assessment Endpoints Primary Endpoint: Change in MCAI Score Secondary Endpoints: CAPCSI, cPLI, Cytokines, CRP Assessment->Endpoints Analysis Statistical Analysis Endpoints->Analysis

This compound Canine Clinical Trial Workflow
Representative NSAID Study: Prevention of Post-ERCP Pancreatitis

  • Study Design: A large, randomized, placebo-controlled trial.[12]

  • Subjects: High-risk human patients (n=602) undergoing ERCP.[12]

  • Intervention: A single 100 mg dose of rectal indomethacin or a placebo administered immediately after the ERCP procedure.[12]

  • Primary Endpoint: Incidence of post-ERCP pancreatitis, defined by new upper abdominal pain, serum pancreatic enzyme levels at least three times the upper limit of normal 24 hours post-procedure, and hospitalization for at least two nights.[12]

  • Secondary Endpoints: Severity of pancreatitis and length of hospital stay.[12]

Safety and Adverse Effects

This compound

In the pilot field study, the most common adverse effects reported in dogs treated with this compound included anorexia, digestive tract disorders (such as regurgitation, vomiting, and enteritis), respiratory tract disorders (including pneumonia and tachypnea), and jaundice.[14] The safe use of this compound has not been evaluated in dogs with cardiac disease, hepatic failure, or renal impairment, nor in pregnant, lactating, or breeding animals, or those under six months of age.[14] It is contraindicated in dogs with a known hypersensitivity to the drug.[1] Importantly, the use of this compound with other highly protein-bound drugs has not been studied.[1]

NSAIDs

The use of NSAIDs is associated with a well-documented risk of gastrointestinal ulceration and bleeding, as well as acute kidney injury, particularly in dehydrated or hypovolemic patients.[1] For this reason, NSAIDs are generally avoided in the treatment of acute pancreatitis in dogs.[1][15] In humans, while effective for pain, the potential for renal and gastrointestinal toxicity necessitates careful patient selection. Paradoxically, some NSAIDs have been implicated as a rare cause of drug-induced acute pancreatitis.[4][16]

Conclusion

This compound and NSAIDs represent two distinct therapeutic strategies for pancreatitis with different mechanisms of action, target patient populations, and safety profiles.

  • This compound offers a targeted anti-inflammatory approach by inhibiting neutrophil migration, a core component of the pathophysiology of acute pancreatitis. Its conditional approval for canine pancreatitis provides a novel treatment option for this specific patient population where NSAIDs are generally contraindicated.

  • NSAIDs remain a cornerstone of pain management in human acute pancreatitis and have a proven prophylactic role in preventing post-ERCP pancreatitis. Their broader anti-inflammatory effects may offer some therapeutic benefit, but their use in established pancreatitis is limited by concerns over gastrointestinal and renal toxicity.

The absence of direct comparative studies makes it impossible to definitively state the superiority of one agent over the other. Future research, including head-to-head clinical trials, is warranted to elucidate the comparative efficacy and safety of these two drug classes in the management of pancreatitis. For drug development professionals, the targeted mechanism of this compound highlights the potential of novel anti-inflammatory pathways in treating pancreatitis.

References

A Comparative Analysis of Fuzapladib Sodium and Other Small Molecule LFA-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on leukocytes, plays a critical role in mediating immune responses. Its interaction with intercellular adhesion molecule-1 (ICAM-1) facilitates leukocyte adhesion to the endothelium, extravasation into tissues, and the formation of the immunological synapse. Consequently, inhibiting the LFA-1/ICAM-1 interaction has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This guide provides a comparative overview of Fuzapladib sodium against other notable small molecule LFA-1 inhibitors, focusing on their performance backed by experimental data.

Mechanism of Action: Targeting Leukocyte Trafficking

This compound, Lifitegrast, and BMS-587101 are all small molecule inhibitors that target the LFA-1/ICAM-1 interaction, albeit with distinct characteristics and stages of development. The primary mechanism of action for these inhibitors is to block the binding of LFA-1 on leukocytes to ICAM-1 on endothelial cells and antigen-presenting cells. This disruption of cellular adhesion impedes the inflammatory cascade at a crucial juncture.[1][2][3][4]

By inhibiting LFA-1, these molecules effectively prevent the transmigration of neutrophils and other leukocytes from the bloodstream into inflamed tissues.[2][4] This is particularly relevant in conditions where neutrophilic infiltration is a key pathological feature. Furthermore, by interfering with the formation of the immunological synapse between T cells and antigen-presenting cells, these inhibitors can modulate T-cell activation and subsequent cytokine release.

In Vitro Performance: A Quantitative Comparison

The potency of LFA-1 inhibitors is a critical determinant of their potential therapeutic efficacy. In vitro assays, such as cell adhesion assays and T-cell proliferation assays, are instrumental in quantifying and comparing the inhibitory activity of these compounds.

CompoundAssay TypeCell LineIC50Reference
This compound LFA-1/ICAM-1 Mediated Cell AdhesionHuman Neutrophils~1.9 µM[Calculated from data in cited source]
Lifitegrast (SAR 1118) Jurkat T cell attachment to ICAM-1Jurkat T cells2.98 nM[5][6]
BMS-587101 LFA-1-mediated T-cell proliferationHuman HUVEC cells20 nM[7]
BMS-587101 LFA-1-mediated cell adhesionMouse splenocytes and bEND cells150 nM[7]

Note: The IC50 value for this compound was not directly stated in the reviewed literature and has been estimated based on graphical data from preclinical studies. Direct comparative studies under identical experimental conditions are necessary for a definitive assessment of relative potency.

In Vivo Efficacy: Preclinical and Clinical Evidence

The ultimate measure of a drug's potential lies in its performance in living organisms. Preclinical and clinical studies provide valuable insights into the efficacy and safety of these LFA-1 inhibitors in relevant disease models.

This compound

This compound (Panoquell®-CA1) has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][2] Clinical trials in dogs with presumptive acute pancreatitis have demonstrated that this compound administration leads to a statistically significant reduction in the modified canine activity index (MCAI) score compared to a placebo group.[8][9][10] The MCAI is a composite score that assesses key clinical signs of pancreatitis, including activity, appetite, vomiting, and abdominal pain.[2]

In a randomized, masked, and placebo-controlled multicenter study, dogs treated with this compound showed a mean change in MCAI score of -7.75, which was significantly greater than the -5.68 change observed in the placebo group (P = .02).[10]

Lifitegrast

Lifitegrast (Xiidra®) is an FDA-approved ophthalmic solution for the treatment of the signs and symptoms of dry eye disease.[11][12][13] Its efficacy has been established in several large-scale clinical trials. In the OPUS-3 phase III trial, lifitegrast demonstrated a significant improvement in patient-reported symptoms of eye dryness from baseline to day 84 compared to placebo.[11][12] Symptom improvement was observed as early as two weeks into treatment.[12] The OPUS-2 study also showed a significant improvement in eye dryness with lifitegrast treatment.[13]

BMS-587101

BMS-587101 has shown promise in preclinical models of rheumatoid arthritis.[1] In both antibody-induced arthritis and collagen-induced arthritis murine models, oral administration of BMS-587101 resulted in a significant reduction in clinical scores, with efficacy comparable or superior to an anti-mouse LFA-1 antibody.[1] Furthermore, BMS-587101 demonstrated a marked protective effect against bone destruction in the collagen-induced arthritis model.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

LFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ICAM1 ICAM-1 Adhesion Leukocyte Adhesion & Extravasation ICAM1->Adhesion LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active LFA1_active->ICAM1 Binds Chemokines Chemokines / TCR Signaling Inside_out Inside-out Signaling Chemokines->Inside_out Activates Inside_out->LFA1_inactive Conformational Change Inhibitor LFA-1 Inhibitor (Fuzapladib, Lifitegrast, etc.) Inhibitor->LFA1_active Blocks Binding

Caption: LFA-1 signaling pathway and point of inhibition.

Cell_Adhesion_Assay cluster_workflow Cell Adhesion Assay Workflow start Start coat_plate Coat plate with ICAM-1 start->coat_plate block_plate Block non-specific binding sites coat_plate->block_plate label_cells Label leukocytes with fluorescent dye block_plate->label_cells incubate_inhibitor Pre-incubate leukocytes with LFA-1 inhibitor label_cells->incubate_inhibitor add_cells Add cells to ICAM-1 coated plate incubate_inhibitor->add_cells incubate_adhesion Incubate to allow for cell adhesion add_cells->incubate_adhesion wash_plate Wash to remove non-adherent cells incubate_adhesion->wash_plate quantify Quantify fluorescence of adherent cells wash_plate->quantify end End quantify->end

Caption: Workflow for a typical cell adhesion assay.

MLR_Assay cluster_workflow Mixed Lymphocyte Reaction (MLR) Workflow start Start isolate_pbmcs Isolate PBMCs from two donors start->isolate_pbmcs treat_stimulator Treat stimulator PBMCs (e.g., irradiation) isolate_pbmcs->treat_stimulator coculture Co-culture responder and stimulator PBMCs treat_stimulator->coculture add_inhibitor Add LFA-1 inhibitor to culture coculture->add_inhibitor incubate Incubate for several days add_inhibitor->incubate measure_proliferation Measure T-cell proliferation (e.g., CFSE dilution) incubate->measure_proliferation end End measure_proliferation->end

Caption: Workflow for a one-way Mixed Lymphocyte Reaction.

Experimental Protocols

LFA-1/ICAM-1 Mediated Cell Adhesion Assay

This assay quantifies the ability of an inhibitor to block the adhesion of leukocytes to a substrate coated with ICAM-1.

Materials:

  • 96-well microplates

  • Recombinant human ICAM-1

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Leukocyte cell line (e.g., Jurkat T cells, human neutrophils)

  • Fluorescent dye (e.g., Calcein-AM)

  • LFA-1 inhibitors (this compound, Lifitegrast, etc.)

  • Fluorescence plate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with recombinant human ICAM-1 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1 hour at 37°C.

  • Cell Labeling: Label the leukocyte cell line with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

  • Inhibitor Incubation: Pre-incubate the fluorescently labeled cells with varying concentrations of the LFA-1 inhibitor or vehicle control for 30 minutes at 37°C.

  • Adhesion: Add the pre-incubated cells to the ICAM-1 coated and blocked wells and allow them to adhere for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the specific cell type.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Mitomycin C or irradiation source to inactivate stimulator cells

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • LFA-1 inhibitors

  • Flow cytometer

Protocol:

  • Cell Isolation: Isolate PBMCs from the whole blood of two different donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Stimulator Cell Inactivation: Treat the PBMCs from one donor (stimulator cells) with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent proliferation.

  • Responder Cell Labeling: Label the PBMCs from the second donor (responder cells) with a cell proliferation dye like CFSE according to the manufacturer's protocol.

  • Co-culture: Co-culture the labeled responder cells with the inactivated stimulator cells at a suitable ratio (e.g., 1:1) in a 96-well plate.

  • Inhibitor Treatment: Add varying concentrations of the LFA-1 inhibitor or vehicle control to the co-culture.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence of the responder T cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

  • Data Analysis: Quantify the percentage of proliferating T cells in the presence of the inhibitor compared to the vehicle control to determine the inhibitory effect.

Conclusion

This compound, Lifitegrast, and BMS-587101 represent a class of targeted therapeutics with the potential to address a variety of inflammatory conditions by inhibiting the LFA-1/ICAM-1 interaction. While Lifitegrast is an established treatment for dry eye disease and this compound shows promise in veterinary medicine for pancreatitis, the preclinical data for BMS-587101 suggests its potential in systemic inflammatory diseases like rheumatoid arthritis. The quantitative in vitro data highlights the high potency of Lifitegrast and BMS-587101. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these promising LFA-1 inhibitors. The experimental protocols provided herein offer a foundation for such comparative evaluations.

References

Fuzapladib Sodium Demonstrates Superior Efficacy Over Placebo in Reducing Clinical Signs of Acute Pancreatitis in Canines

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal clinical trial has provided evidence of the efficacy of fuzapladib sodium in managing clinical signs associated with the acute onset of pancreatitis in dogs when compared to a placebo. The study, a randomized, masked, multicenter trial, revealed a statistically significant improvement in the clinical scores of dogs treated with this compound.

This compound, a novel leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor, is the first drug conditionally approved by the FDA to address the inflammation associated with acute canine pancreatitis.[1] The drug's mechanism of action targets the inflammatory cascade, a key component of the pathophysiology of this common and potentially life-threatening disease.[1][2]

Clinical Efficacy in a Randomized Controlled Trial

A key study evaluated the safety and clinical response of 61 client-owned dogs with presumptive acute pancreatitis.[2][3] Of these, 35 dogs were included in the efficacy analysis, with 16 receiving this compound and 19 receiving a placebo.[2][3] The primary measure of clinical improvement was the change in the Modified Canine Activity Index (MCAI) score from day 0 (pre-treatment) to day 3.[3][4] The MCAI is a clinical severity scoring system that assesses activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.[4][5]

Dogs treated with this compound showed a significantly greater reduction in MCAI scores compared to the placebo group, indicating a more substantial clinical improvement.[2][3]

Quantitative Data Summary
MetricThis compound Group (n=16)Placebo Group (n=19)p-value95% Confidence Interval
Mean Change in MCAI Score (Day 0 to Day 3) -7.75[2][3]-5.68[2][3]0.02[2][3]-4.33, -0.35[2][3]
Mean MCAI Score at Day 0 8.6 ± 3.0[3]7.7 ± 2.6[3]0.36[3]N/A

While the primary endpoint of a change in MCAI score showed a significant difference, the study found no significant differences in secondary variables, which included the canine acute pancreatitis clinical severity index (CAPCSI) scores and serum concentrations of canine pancreatic lipase immunoreactivity, cytokines, and C-reactive protein between the two groups.[2][3]

Experimental Protocols

Study Design

The pivotal study was a multicenter, randomized, masked, and placebo-controlled prospective field study.[2][3] Client-owned dogs with a presumptive diagnosis of acute pancreatitis were enrolled. The diagnosis was based on the presence of at least two clinical signs consistent with pancreatitis and a serum canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥400 μg/L.[3]

Treatment Administration

Dogs in the treatment group received this compound at a dosage of 0.4 mg/kg of body weight.[3] The drug was administered as an intravenous (IV) bolus injection once daily for three consecutive days.[1] The placebo group received a vehicle control.[4] All dogs in the study also received standard of care, which included fluid therapy, antiemetics, and pain management.[6]

Mechanism of Action: LFA-1 Inhibition

This compound's therapeutic effect stems from its role as a leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor.[1][5][6] LFA-1 is an integrin expressed on the surface of neutrophils that plays a critical role in their migration from the bloodstream into inflamed tissues.[5] By inhibiting the activation of LFA-1, this compound blocks the extravasation of neutrophils into the pancreas, thereby reducing the inflammatory response that characterizes acute pancreatitis.[5][7]

LFA1_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Vascular Endothelium cluster_pancreas Pancreatic Tissue Neutrophil Neutrophil LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Chemokines Chemokines Chemokines->LFA1_inactive Activation Signal Endothelial_Cell Endothelial Cell ICAM1 ICAM-1 Adhesion Adhesion & Transmigration ICAM1->Adhesion Inflammation Inflammation LFA1_active->ICAM1 Binding Adhesion->Inflammation Fuzapladib This compound Fuzapladib->LFA1_active Inhibits Activation

Fuzapladib's Mechanism of Action

Experimental Workflow

The clinical trial followed a structured workflow to ensure masking and minimize bias.

Experimental_Workflow A Patient Screening (Presumptive Acute Pancreatitis) B Randomization A->B C Group A: this compound (0.4 mg/kg IV daily for 3 days) B->C D Group B: Placebo (IV daily for 3 days) B->D E Standard of Care for both groups C->E D->E F MCAI Scoring (Day 0 and Day 3) E->F G Data Analysis F->G

Clinical Trial Workflow

References

Cross-Species Efficacy of Fuzapladib Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fuzapladib sodium, marketed as PANOQUELL®-CA1, is a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor. It has gained conditional approval from the U.S. Food and Drug Administration (FDA) for managing clinical signs associated with the acute onset of pancreatitis in dogs. This guide provides a comprehensive comparison of this compound's efficacy across species, where data is available, and evaluates it against alternative treatments, supported by experimental data and detailed protocols.

Mechanism of Action: LFA-1 Inhibition

This compound's therapeutic effect stems from its ability to inhibit the activation of LFA-1, a critical integrin expressed on the surface of leukocytes, including neutrophils. In acute pancreatitis, the release of inflammatory mediators triggers the activation of LFA-1 on neutrophils. This activation allows neutrophils to adhere to the vascular endothelium via interaction with intercellular adhesion molecule 1 (ICAM-1) and subsequently transmigrate into the pancreatic tissue. This influx of neutrophils is a hallmark of acute pancreatitis, exacerbating inflammation and tissue damage. By inhibiting LFA-1 activation, this compound effectively blocks this neutrophil migration, thereby mitigating the inflammatory cascade.[1][2]

LFA1_Pathway cluster_blood_vessel Blood Vessel cluster_pancreatic_tissue Pancreatic Tissue Neutrophil Neutrophil LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active ICAM1 ICAM-1 LFA1_active->ICAM1 Adhesion Endothelium Vascular Endothelium Inflammation Pancreatic Inflammation ICAM1->Inflammation Neutrophil Extravasation Cytokines Inflammatory Cytokines Cytokines->LFA1_inactive Activation Fuzapladib This compound Fuzapladib->LFA1_inactive Inhibition

Caption: Mechanism of action of this compound in inhibiting neutrophil extravasation.

Efficacy in Canine Acute Pancreatitis

This compound has demonstrated statistically significant efficacy in improving clinical signs of acute pancreatitis in dogs. A key pilot field study supporting its conditional FDA approval provides the most robust clinical data to date.

Quantitative Data
Treatment GroupNMean MCAI Score (Day 0)Mean Change in MCAI Score (Day 0 to 3)P-value
This compound (0.4 mg/kg IV once daily for 3 days)178.53-7.70.0193
Vehicle Control (Supportive Care Alone)197.68-5.7

Data from the pilot field study for FDA conditional approval.[1] The Modified Canine Activity Index (MCAI) is a composite score evaluating activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool. A greater negative change indicates more significant clinical improvement.

Experimental Protocol: Canine Pilot Field Study
  • Study Design: A randomized, masked, placebo-controlled multicenter field study.[2]

  • Inclusion Criteria: Client-owned dogs with a presumptive diagnosis of acute pancreatitis, based on the presence of at least two clinical signs (e.g., vomiting, abdominal pain, anorexia) and a serum canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥400 μg/L.[2]

  • Treatment:

    • Fuzapladib Group: Received 0.4 mg/kg of this compound intravenously once daily for three consecutive days.

    • Control Group: Received a vehicle control (placebo) intravenously once daily for three consecutive days.

    • All dogs in both groups also received standard supportive care, which could include intravenous fluids, anti-emetics, and analgesics (excluding NSAIDs).[1]

  • Primary Endpoint: The change in the group mean total MCAI score from Day 0 (pre-treatment) to Day 3.[1]

Canine_Trial_Workflow start Dogs with Presumptive Acute Pancreatitis inclusion Inclusion Criteria Met: - ≥2 Clinical Signs - cPLI ≥400 μg/L start->inclusion randomization Randomization inclusion->randomization fuzapladib_group This compound Group (0.4 mg/kg IV for 3 days) + Supportive Care randomization->fuzapladib_group n=17 control_group Vehicle Control Group (Placebo IV for 3 days) + Supportive Care randomization->control_group n=19 day0_eval Day 0 Evaluation: - Baseline MCAI Score day3_eval Day 3 Evaluation: - Final MCAI Score fuzapladib_group->day3_eval control_group->day3_eval analysis Statistical Analysis: - Compare change in MCAI scores day3_eval->analysis

Caption: Workflow of the canine pilot field study for this compound.

Cross-Species Pharmacokinetics

While clinical efficacy data for Fuzapladib in species other than dogs is not yet available, a study on its biopharmaceutical properties provides insights into its behavior in different species.

Quantitative Data
SpeciesAdministration RouteDoseCmax (µg/mL)Clearance (mL/h·kg)
Rat (male)Intravenous2 mg/kg-687 ± 24
Cat (male)Intravenous2 mg/kg-74 ± 11
Dog (male)Intravenous2 mg/kg-16 ± 2
Rat (male)Subcutaneous2 mg/kg3.2-
Cat (male)Subcutaneous2 mg/kg6.6-
Dog (male)Subcutaneous2 mg/kg14.7-

Data from a study on the biopharmaceutical properties of this compound monohydrate. These findings indicate significant species-dependent differences in the clearance of Fuzapladib, with dogs showing the slowest clearance rate. This suggests that dosing regimens may need to be adjusted for other species.

Alternatives to this compound: Feline Chronic Pancreatitis

In cats, chronic pancreatitis is more common than the acute form, and treatment often involves immunomodulatory drugs. A recent study compared the efficacy of prednisolone and cyclosporine.

Quantitative Data
Treatment GroupNBaseline fPLI (µg/L)Change in fPLI (µg/L) after 3 weeksChange in Clinical Activity Index (CAI) after 3 weeks
Cyclosporine (5 mg/kg PO q24h)17--13.0 (larger decrease vs. control)-
Prednisolone (tapering dose)15---1.9 (larger decrease vs. control)
Symptomatic Treatment Alone16---

Data from a randomized open-label clinical trial in cats with presumed chronic pancreatitis.[3] Feline pancreatic lipase immunoreactivity (fPLI) is a marker for pancreatic inflammation. The Clinical Activity Index (CAI) assesses clinical signs. The study found that cyclosporine was more effective at reducing fPLI, while prednisolone showed a greater improvement in clinical signs.[3]

Experimental Protocol: Feline Chronic Pancreatitis Study
  • Study Design: A three-week randomized open-label trial with a non-randomized active control group.[3]

  • Inclusion Criteria: Client-owned cats with a presumptive diagnosis of chronic pancreatitis.[3]

  • Treatment:

    • Cyclosporine Group: Received cyclosporine at 5 mg/kg orally once daily for 21 days.[3]

    • Prednisolone Group: Received prednisolone at 2 mg/kg orally every 12 hours for the first 5 days, then 1 mg/kg orally every 12 hours for the remaining 16 days.[3]

    • Control Group: Received symptomatic treatments as needed.

    • All groups were permitted to receive symptomatic treatments (e.g., analgesics, anti-emetics) as deemed necessary by the attending veterinarian.[3]

  • Primary Endpoints: Change in serum fPLI concentration and a clinical activity index (CAI) from baseline to day 21.[3]

Feline_Trial_Workflow start Cats with Presumptive Chronic Pancreatitis enrollment Owner Election start->enrollment treatment_group Treatment Group enrollment->treatment_group control_group Control Group (Symptomatic Treatment) enrollment->control_group randomization Randomization treatment_group->randomization baseline_eval Baseline Evaluation: - Serum fPLI - Clinical Activity Index day21_eval Day 21 Evaluation: - Serum fPLI - Clinical Activity Index control_group->day21_eval prednisolone_group Prednisolone Group randomization->prednisolone_group cyclosporine_group Cyclosporine Group randomization->cyclosporine_group prednisolone_group->day21_eval cyclosporine_group->day21_eval baseline_eval->control_group baseline_eval->prednisolone_group baseline_eval->cyclosporine_group analysis Statistical Analysis: - Compare changes in fPLI and CAI day21_eval->analysis

Caption: Workflow of the feline chronic pancreatitis clinical trial.

Conclusion

This compound represents a targeted therapeutic advancement for canine acute pancreatitis, demonstrating a clear clinical benefit over supportive care alone. Its efficacy is rooted in the inhibition of neutrophil-mediated inflammation. While its potential use in other species, such as cats, is of interest, the significant pharmacokinetic differences highlight the need for species-specific research to establish appropriate dosing and confirm clinical efficacy. In feline chronic pancreatitis, immunomodulatory agents like cyclosporine and prednisolone offer viable treatment alternatives, each with distinct effects on inflammatory markers and clinical signs. Further research, particularly clinical trials of Fuzapladib in cats, is warranted to expand its therapeutic application and provide a more direct cross-species comparison.

References

Specificity of Fuzapladib Sodium for LFA-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Fuzapladib sodium's specificity for Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and migration. The performance of this compound is compared with other known LFA-1 inhibitors, supported by available experimental data.

Executive Summary

This compound is an inhibitor of LFA-1 activation, which effectively blocks the extravasation of leukocytes, particularly neutrophils, into tissues.[1][2] This mechanism of action underlies its use in managing inflammatory conditions such as acute canine pancreatitis.[3] A key aspect of evaluating any targeted inhibitor is its specificity. An ideal inhibitor would potently act on its intended target with minimal off-target effects. This guide examines the specificity of this compound for LFA-1 in the context of other small molecule inhibitors, Lifitegrast and BMS-587101. A notable characteristic of this compound is its dual inhibitory action on Phospholipase A2 (PLA2), a crucial factor in assessing its overall specificity.[1]

LFA-1 Signaling and Inhibition

The interaction between LFA-1 on leukocytes and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells is a cornerstone of the inflammatory response, facilitating leukocyte adhesion to the endothelium and subsequent migration into tissues. Inhibitors of LFA-1 can block this interaction, thereby mitigating the inflammatory cascade.

LFA1_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Chemokine_Signal Chemokine Signal LFA1_inactive LFA-1 (Inactive) Chemokine_Signal->LFA1_inactive activates LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active conformational change ICAM1 ICAM-1 LFA1_active->ICAM1 binds Fuzapladib This compound Fuzapladib->LFA1_active inhibits activation Adhesion_Migration Leukocyte Adhesion & Migration ICAM1->Adhesion_Migration leads to

Caption: LFA-1 activation and inhibition pathway.

Comparative Efficacy of LFA-1 Inhibitors

InhibitorTargetAssay SystemIC50 / Effective Concentration
This compound LFA-1 ActivationAdhesion of HL-60 cells to HUVEC1 µM (significant inhibition)[1]
Lifitegrast (SAR 1118) LFA-1/ICAM-1 BindingJurkat T cell attachment to ICAM-12.98 nM
BMS-587101 LFA-1 Mediated ProliferationT-cell proliferation (human HUVEC)20 nM
BMS-587101 LFA-1 Mediated AdhesionMouse splenocyte adhesion150 nM

Specificity Profile of this compound

An important consideration for the specificity of this compound is its reported inhibitory activity against Phospholipase A2 (PLA2), an enzyme involved in the production of inflammatory mediators.[1] This dual activity suggests that the therapeutic effects of this compound may not be solely attributable to LFA-1 inhibition. A comprehensive evaluation of its specificity would require a direct comparison of its IC50 values for both LFA-1 and PLA2.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the specificity and efficacy of LFA-1 inhibitors.

Cell Adhesion Assay

This assay measures the ability of an inhibitor to block the adhesion of leukocytes to endothelial cells or purified ICAM-1.

Cell_Adhesion_Assay_Workflow cluster_workflow Cell Adhesion Assay Workflow Coat_Plate Coat 96-well plate with ICAM-1 or HUVEC monolayer Label_Leukocytes Label leukocytes (e.g., HL-60) with fluorescent dye Coat_Plate->Label_Leukocytes Preincubate Pre-incubate labeled leukocytes with inhibitor (e.g., Fuzapladib) Label_Leukocytes->Preincubate Add_Cells Add pre-incubated leukocytes to the coated plate Preincubate->Add_Cells Incubate Incubate to allow for cell adhesion Add_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells via fluorescence reading Wash->Quantify Analyze Analyze data and determine IC50 Quantify->Analyze

Caption: Workflow for a cell adhesion assay.

Detailed Steps:

  • Plate Coating: 96-well microplates are coated with either a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs) or a solution of purified ICAM-1 and incubated to allow for attachment.

  • Leukocyte Labeling: A suspension of leukocytes (e.g., HL-60 or Jurkat T cells) is incubated with a fluorescent dye (e.g., Calcein-AM).

  • Inhibitor Incubation: The fluorescently labeled leukocytes are then incubated with varying concentrations of the test inhibitor (e.g., this compound).

  • Co-culture: The leukocyte-inhibitor mixture is added to the coated microplate wells.

  • Adhesion: The plate is incubated to permit the adhesion of leukocytes to the HUVEC monolayer or ICAM-1.

  • Washing: Non-adherent cells are removed by a series of gentle washing steps.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of inhibition at each inhibitor concentration, and this data is used to determine the IC50 value.

Conclusion

This compound is an effective inhibitor of LFA-1 activation, preventing leukocyte adhesion and migration. When compared to other small molecule LFA-1 inhibitors such as Lifitegrast and BMS-587101, the available data suggests that this compound acts at a micromolar concentration, whereas Lifitegrast and BMS-587101 are potent in the nanomolar range. A critical aspect of this compound's profile is its dual inhibition of both LFA-1 and PLA2. This lack of high specificity may contribute to its overall anti-inflammatory effects but also indicates a potential for broader biological activity compared to more targeted LFA-1 antagonists. Further quantitative analysis of its inhibitory activity against a panel of related and unrelated targets is necessary for a complete understanding of its specificity.

References

Comparative analysis of Fuzapladib sodium and other immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Fuzapladib Sodium and Other Key Immunomodulators for Inflammatory Disease Research

This guide provides a detailed comparative analysis of this compound against a selection of established immunomodulators, including corticosteroids (prednisolone), a calcineurin inhibitor (cyclosporine), a TNF-α inhibitor (infliximab), and an IL-6 receptor inhibitor (tocilizumab). The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual diagrams of signaling pathways.

Introduction to Immunomodulators

Immunomodulators are therapeutic agents designed to modify the activity of the immune system. Their application is critical in managing a spectrum of inflammatory and autoimmune diseases where the immune response is dysregulated. This guide focuses on this compound, a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, and compares its mechanism and performance with other widely used immunomodulators that target different aspects of the inflammatory cascade.

  • This compound: A recently developed immunomodulator that specifically inhibits the activation of LFA-1, a key adhesion molecule on neutrophils. This action prevents the migration of neutrophils from the bloodstream into tissues, thereby mitigating inflammation. It is conditionally approved for the management of acute pancreatitis in dogs.[1][2][3]

  • Prednisolone (Corticosteroid): A synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It acts by influencing gene expression to suppress the production of multiple pro-inflammatory mediators and inhibit immune cell trafficking and function.

  • Cyclosporine: A calcineurin inhibitor that primarily suppresses the activation of T lymphocytes. By inhibiting calcineurin, it blocks the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (IL-2).

  • Infliximab: A chimeric monoclonal antibody that targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. By binding to both soluble and transmembrane forms of TNF-α, it prevents the cytokine from activating its receptors and initiating a downstream inflammatory cascade.

  • Tocilizumab: A humanized monoclonal antibody that acts as an interleukin-6 receptor (IL-6R) antagonist. It blocks the signaling of IL-6, a cytokine with a wide range of pro-inflammatory effects, by binding to both soluble and membrane-bound IL-6 receptors.

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of these immunomodulators stems from their distinct mechanisms of action, each targeting a specific component of the inflammatory response.

This compound: LFA-1 Activation Inhibition

This compound prevents the conformational change required for LFA-1 activation on neutrophils. This inhibits the binding of LFA-1 to its ligand, intercellular adhesion molecule-1 (ICAM-1), on endothelial cells. The blockade of this interaction is crucial for preventing the adhesion and subsequent transmigration of neutrophils into inflamed tissues.

Fuzapladib_Sodium_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_tissue Inflamed Tissue Neutrophil Neutrophil LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change ICAM1 ICAM-1 LFA1_active->ICAM1 Binds Chemokine Chemokine Signal Chemokine->LFA1_inactive Activates Transmigration Neutrophil Transmigration ICAM1->Transmigration Leads to Fuzapladib This compound Fuzapladib->Block Block->LFA1_active Inhibits Activation Block->Transmigration Prevents

Caption: this compound's mechanism of action.

Prednisolone: Broad Anti-inflammatory Effects

Prednisolone diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Prednisolone_Pathway cluster_cell Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) Activated_GR Activated GR Complex GR->Activated_GR Prednisolone Prednisolone Prednisolone->GR Binds DNA DNA Activated_GR->DNA ProInflammatory_Genes Pro-inflammatory Genes (e.g., NF-κB) Activated_GR->ProInflammatory_Genes Represses AntiInflammatory_Genes Anti-inflammatory Genes (e.g., IκBα) Activated_GR->AntiInflammatory_Genes Activates DNA->ProInflammatory_Genes Transcription DNA->AntiInflammatory_Genes Transcription

Caption: Prednisolone's genomic mechanism of action.

Cyclosporine: Calcineurin Inhibition

Cyclosporine forms a complex with cyclophilin, an intracellular protein. This complex binds to and inhibits calcineurin, a phosphatase enzyme. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Phosphorylated NFAT cannot enter the nucleus, thus preventing the transcription of IL-2 and other cytokine genes essential for T-cell activation.

Cyclosporine_Pathway TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin Binds CsA_Cyp Cyclosporine- Cyclophilin Complex Cyclophilin->CsA_Cyp CsA_Cyp->Calcineurin Inhibits

Caption: Cyclosporine's inhibition of T-cell activation.

Infliximab: TNF-α Neutralization

Infliximab is a monoclonal antibody that directly binds to TNF-α. This binding prevents TNF-α from interacting with its receptors (TNFR1 and TNFR2) on the surface of target cells. By neutralizing TNF-α, infliximab blocks the downstream signaling pathways that lead to the production of other pro-inflammatory cytokines and the expression of adhesion molecules.

Infliximab_Pathway TNFa TNF-α Neutralized_TNFa Neutralized TNF-α Complex TNFa->Neutralized_TNFa TNFR TNF Receptor (TNFR1/2) TNFa->TNFR Binds to Infliximab Infliximab Infliximab->TNFa Binds to Infliximab->Neutralized_TNFa Neutralized_TNFa->TNFR Blocks Binding Target_Cell Target Cell Inflammation Pro-inflammatory Signaling TNFR->Inflammation Activates

Caption: Infliximab's neutralization of TNF-α.

Tocilizumab: IL-6 Receptor Blockade

Tocilizumab binds to both soluble and membrane-bound IL-6 receptors, preventing IL-6 from binding and initiating its signaling cascade. The IL-6/IL-6R complex normally associates with the gp130 signal-transducing protein, leading to the activation of the JAK-STAT pathway and subsequent transcription of inflammatory genes. Tocilizumab effectively blocks this entire process.

Tocilizumab_Pathway IL6 IL-6 IL6R IL-6 Receptor (soluble or membrane-bound) IL6->IL6R Binds gp130 gp130 IL6R->gp130 Complexes with Tocilizumab Tocilizumab Tocilizumab->IL6R Blocks IL-6 Binding JAK JAK gp130->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription

Caption: Tocilizumab's blockade of IL-6 signaling.

Quantitative Data Presentation

The following tables summarize available quantitative data for the compared immunomodulators. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.

Table 1: In Vitro Performance Data
ImmunomodulatorTargetAssayMetricValueSpecies
Dexamethasone Neutrophil AdhesionPAF-induced L-selectin and CD18 expressionIC5031 nM (L-selectin), 13 nM (CD18)Human
Prednisolone Neutrophil AdhesionfMLP-induced adhesion% Inhibition39% at 10 µMHuman
Infliximab TNF-αTNF-α bindingEC500.035 µg/mLHuman
Tocilizumab IL-6 ReceptorIL-6Rα bindingKD2.54 nMHuman
Tocilizumab IL-6 ReceptorIL-6Rα bindingKD203.9 nMCanine
Sarilumab IL-6 ReceptorIL-6Rα bindingKD61.9 pM (monomeric), 12.8 pM (dimeric)Human
Table 2: Clinical Efficacy in Canine Acute Pancreatitis
TreatmentStudy DesignPrimary EndpointResultp-value
This compound Randomized, masked, placebo-controlledChange in Modified Canine Activity Index (MCAI) score (Day 0 to Day 3)Fuzapladib: -7.7, Placebo: -5.70.0193
Prednisolone Non-blinded, non-randomized clinical studyTime to C-reactive protein <2 mg/dL and clinical score ≤2Significantly lower in prednisolone group<0.05
Prednisolone Non-blinded, non-randomized clinical study1-month mortality ratePrednisolone: 11.3%, No Prednisolone: 46.1%<0.05

Experimental Protocols

In Vitro Neutrophil Migration (Chemotaxis) Assay

This protocol is a generalized procedure for assessing the effect of an immunomodulator on neutrophil migration towards a chemoattractant.

Objective: To quantify the inhibition of neutrophil chemotaxis by a test compound.

Materials:

  • Boyden chamber or Transwell® inserts (5 µm pore size)

  • Ficoll-Paque for neutrophil isolation

  • Chemoattractant (e.g., IL-8, fMLP)

  • Test immunomodulator (e.g., this compound)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using Ficoll density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in serum-free medium.

  • Assay Setup:

    • Add the chemoattractant and the test immunomodulator at various concentrations to the lower chamber of the Boyden chamber.

    • Seed the isolated neutrophils in the upper chamber.

  • Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂ to allow for neutrophil migration.

  • Quantification:

    • After incubation, collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell viability assay that measures ATP content via luminescence.

  • Data Analysis: Calculate the percentage of inhibition of neutrophil migration for each concentration of the test immunomodulator compared to the control (chemoattractant alone). Determine the IC50 value if applicable.

Experimental Induction of Acute Pancreatitis in a Canine Model

This protocol describes a method for inducing acute pancreatitis in dogs for the evaluation of therapeutic agents. All animal procedures should be performed in accordance with approved animal care and use protocols.

Objective: To create a reproducible model of acute pancreatitis in dogs to test the efficacy of immunomodulatory drugs.

Model: Bile-induced pancreatitis.

Materials:

  • Anesthetic agents

  • Surgical instruments for laparotomy

  • Catheter for pancreatic duct cannulation

  • Autologous bile

  • Intravenous fluids and supportive care medications

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the dog and prepare the abdominal area for aseptic surgery.

  • Laparotomy: Perform a midline laparotomy to expose the duodenum and pancreas.

  • Pancreatic Duct Cannulation: Identify and cannulate the major pancreatic duct.

  • Induction of Pancreatitis: Infuse a controlled volume of autologous bile into the pancreatic duct.

  • Closure and Recovery: Close the abdominal incision and allow the animal to recover from anesthesia.

  • Post-operative Monitoring and Treatment:

    • Provide intravenous fluids, analgesics, and other supportive care as needed.

    • Administer the test immunomodulator (e.g., this compound) or placebo according to the study design.

    • Monitor clinical signs, hematology, and serum biochemistry (amylase, lipase, C-reactive protein) at regular intervals.

  • Endpoint Analysis: At the end of the study period, euthanize the animal and collect the pancreas for histopathological evaluation to assess the severity of inflammation, edema, and necrosis.

Canine Acute Pancreatitis Clinical Scoring

The Modified Canine Activity Index (MCAI) is used to clinically assess the severity of pancreatitis in dogs.

Objective: To provide a standardized, semi-quantitative assessment of the clinical signs of canine pancreatitis.

Scoring System: The MCAI score is based on the evaluation of seven clinical parameters:

  • Activity/Lethargy: Scored on a scale from normal to recumbent.

  • Appetite: Scored based on the amount of food voluntarily consumed.

  • Vomiting: Scored based on the frequency of vomiting episodes.

  • Cranial Abdominal Pain: Assessed by palpation and scored based on the dog's reaction.

  • Dehydration: Estimated based on skin turgor and mucous membrane assessment.

  • Stool Consistency: Scored from normal to watery diarrhea.

  • Blood in Stool: Noted as present or absent.

Each parameter is assigned a score, and the total MCAI score provides an overall assessment of the clinical severity of pancreatitis. A reduction in the MCAI score over time indicates clinical improvement.

Conclusion

This compound represents a targeted approach to immunomodulation by specifically inhibiting neutrophil extravasation, a key event in the pathogenesis of acute inflammation. This contrasts with the broad immunosuppressive effects of corticosteroids and the T-cell-centric mechanism of cyclosporine. Biologics like infliximab and tocilizumab offer highly specific targeting of key inflammatory cytokines.

The choice of an immunomodulator for research or therapeutic development will depend on the specific inflammatory pathway being targeted. The data and protocols presented in this guide provide a framework for the comparative evaluation of this compound and other immunomodulators in preclinical and clinical studies. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these agents in various inflammatory conditions.

References

Safety Operating Guide

Establishing Safe Disposal Procedures for Fuzapladib Sodium

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Fuzapladib sodium, an active pharmaceutical ingredient (API), is critical for laboratory safety and environmental protection. As a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1), its handling and disposal require adherence to specific protocols outlined in the official Safety Data Sheet (SDS). This compound is commercially available as the active ingredient in PANOQUELL®-CA1, a lyophilized powder for injection used in veterinary medicine.[1][2] The procedures outlined below provide a systematic approach for researchers and laboratory professionals to establish safe handling and disposal plans.

The cornerstone of a safe disposal plan is the Safety Data Sheet (SDS) for the specific product being used. For PANOQUELL®-CA1, the product insert explicitly directs users to obtain the SDS from the manufacturer, Ceva Animal Health, LLC, at 1-800-999-0297 or --INVALID-LINK--][2]">www.ceva.com.[1][2]

Immediate Safety and Handling Precautions

Before addressing disposal, personnel must be aware of the immediate handling precautions and user safety warnings associated with this compound.

User Safety Warnings:

  • Human Use: The product is not for use in humans.[1][2][3]

  • Handling: Keep the medication out of reach of children.[1][2]

  • Teratogenic Potential: Limited data are available on the potential teratogenic effects. Individuals who are pregnant, breastfeeding, or planning to become pregnant should avoid direct contact.[3][4]

  • Hypersensitivity: Anyone with a known hypersensitivity to this compound or its excipients should avoid contact.[1]

In Case of Accidental Exposure:

  • Self-Injection: Seek medical advice immediately and show the package insert or label to the physician.[1][2]

  • Skin Contact: Wash the exposed skin with water for at least 15 minutes. If redness and swelling occur, seek medical advice.[1][2]

  • Eye Exposure: Rinse the eyes with water for at least 15 minutes. If wearing contact lenses, remove them after the initial rinse and continue rinsing. Seek medical advice if irritation persists.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical advice.[1][2]

Storage of this compound Product (PANOQUELL®-CA1)

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure. The quantitative storage parameters are summarized below.

Product StateTemperature Range (°C)Temperature Range (°F)Duration
Unopened Vials15°C to 25°C59°F to 77°FUntil expiration
Reconstituted Product2°C to 8°C36°F to 46°FUp to 28 days

Step-by-Step Disposal Workflow

The proper disposal of this compound is a process that begins with a thorough review of the manufacturer's official guidance. The following workflow provides a systematic procedure for laboratory personnel to follow.

cluster_prep Phase 1: Preparation & Information Gathering cluster_assess Phase 2: Risk Assessment & Segregation cluster_dispose Phase 3: Disposal & Documentation A Receive this compound Product B Obtain Manufacturer's Safety Data Sheet (SDS) A->B Crucial First Step C Review SDS Sections: - Hazards Identification - Handling & Storage - Exposure Controls/PPE - Disposal Considerations B->C D Perform Lab-Specific Risk Assessment C->D E Segregate Waste Streams: - Unused/Expired Product - Contaminated Labware (PPE, vials, syringes) - Diluted Solutions D->E F Select Disposal Method (as per SDS & local regulations) E->F G Package & Label Waste Container Appropriately F->G H Arrange for Pickup by Licensed Waste Contractor G->H I Document Disposal Record H->I

Caption: Workflow for the safe and compliant disposal of this compound.

General Principles of Pharmaceutical Waste Disposal

While the specific disposal method for this compound will be detailed in its SDS, general principles for pharmaceutical waste apply. Pharmaceutical waste must be segregated from general and biohazardous waste streams to ensure it does not end up in landfills or sewer systems where it can cause environmental harm.[5][6]

The product PANOQUELL®-CA1 contains the excipients D-mannitol and tromethamine in addition to this compound.[1] SDS information for these components suggests that they are generally disposed of via a licensed chemical destruction plant or controlled incineration.[7][8] However, the disposal of the final product formulation must be based on the hazards of the active ingredient, this compound.

The decision process for segregating and managing laboratory chemical waste is outlined in the diagram below.

start This compound Waste (Unused product, contaminated items) sds_check Consult SDS Section 13: Disposal Considerations start->sds_check hazardous Classified as Hazardous Waste (per RCRA / Local Regulations) sds_check->hazardous Yes non_hazardous Classified as Non-Hazardous Pharmaceutical Waste sds_check->non_hazardous No black_bin Dispose in Black Hazardous Waste Container hazardous->black_bin blue_bin Dispose in Blue/White Non-Hazardous Pharma Container non_hazardous->blue_bin incineration Managed by Licensed Contractor for High-Temperature Incineration black_bin->incineration blue_bin->incineration

Caption: Decision logic for segregating this compound waste.

Ultimately, all pharmaceutical waste, whether classified as hazardous or non-hazardous, typically requires disposal via high-temperature incineration by a licensed waste management contractor to ensure complete destruction and prevent environmental release.[9] Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.